Product packaging for Phenylsulfamide(Cat. No.:CAS No. 15959-53-2)

Phenylsulfamide

カタログ番号: B095276
CAS番号: 15959-53-2
分子量: 172.21 g/mol
InChIキー: DEVUYWTZRXOMSI-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

Phenylsulfamide belongs to the class of N-phenylsulfonamides, which are sulfur-containing compounds characterized by a sulfonamide functional group linked to a phenyl ring. This structure serves as a fundamental scaffold in medicinal chemistry and is the subject of ongoing research due to its potential to modulate key enzymatic pathways. Researchers are particularly interested in the inhibitory properties of these compounds against enzymes like carbonic anhydrase (CA) and cholinesterase (ChE). Carbonic anhydrase isoenzymes are involved in critical physiological processes, including respiration, pH balance, and ion transport, making their inhibitors valuable for researching treatments for conditions such as glaucoma, epilepsy, and cancer . Simultaneously, cholinesterase inhibitors are a significant focus for neuroscientific research, as they can increase the concentration of neurotransmitters and are being investigated as potential therapeutic options for neurodegenerative conditions including Alzheimer's disease . Studies on N-phenylsulfonamide derivatives have shown that specific compounds can exhibit a very active inhibition profile against these enzymatic targets, highlighting the research value of this chemical class . The structural simplicity of the core this compound molecule also makes it an excellent starting point for further chemical derivatization and structure-activity relationship (SAR) studies, allowing researchers to explore how different substituents affect potency and selectivity. This product is intended for research purposes by qualified laboratory personnel only. It is not for human or veterinary diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H8N2O2S B095276 Phenylsulfamide CAS No. 15959-53-2

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

(sulfamoylamino)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C6H8N2O2S/c7-11(9,10)8-6-4-2-1-3-5-6/h1-5,8H,(H2,7,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEVUYWTZRXOMSI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NS(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50574504
Record name N-Phenylsulfuric diamide
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Molecular Weight

172.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15959-53-2
Record name (Sulfamoylamino)benzene
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Record name N-Phenylsulfuric diamide
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Record name N-phenylaminosulfonamide
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Record name (SULFAMOYLAMINO)BENZENE
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Foundational & Exploratory

Phenylsulfamide: A Technical Guide to Structure and Chemical Properties

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The term "phenylsulfamide" can be ambiguous and is often used interchangeably to refer to two distinct chemical entities: Benzenesulfonamide and N-Phenylsulfamide . This guide will primarily focus on benzenesulfonamide, a foundational structure in medicinal chemistry, while also providing available information on N-phenylsulfamide to ensure clarity.

Benzenesulfonamide: The Core Structure

Benzenesulfonamide consists of a phenyl group attached to a sulfonamide group. It serves as a critical building block in the synthesis of a wide array of pharmaceutical drugs, including antibacterial agents, diuretics, and anticancer therapies.[1][2] Its derivatives are noted for their ability to inhibit carbonic anhydrase, making them relevant in the treatment of various diseases.[3][4]

Chemical Structure and Identification

The chemical structure of benzenesulfonamide is characterized by a benzene ring directly bonded to a sulfonyl group, which is in turn bonded to an amino group.

Caption: Chemical structure of Benzenesulfonamide.

  • IUPAC Name: benzenesulfonamide[5]

  • CAS Number: 98-10-2[5]

  • Molecular Formula: C₆H₇NO₂S[5]

  • Synonyms: Phenylsulfonamide, Benzenesulphonamide[5][6]

Quantitative Chemical Properties

The following table summarizes key quantitative data for benzenesulfonamide.

PropertyValueSource(s)
Molecular Weight 157.19 g/mol [3][5]
Melting Point 149-152 °C[3]
Boiling Point 315.5 ± 25.0 °C (Predicted)[3]
Water Solubility 4.3 g/L at 16 °C[2][7]
Solubility in Methanol 25 mg/mL[2][7]
pKa 10.1 at 25 °C[2][3]
Appearance White to off-white crystalline powder[3][8]
Experimental Protocols

A general laboratory procedure for the synthesis of benzenesulfonamide from benzenethiol is as follows:

Materials:

  • Benzenethiol

  • Iodine (I₂)

  • Acetonitrile

  • Ammonia (25% in H₂O)

  • tert-Butyl hydroperoxide (TBHP, 70 wt. % in H₂O)

  • Ethyl acetate

  • Pentane

  • Distilled water

Procedure:

  • To a 25 mL tube equipped with a stirring bar, add benzenethiol (1 mmol) and iodine (20 mol%).

  • Inject 1 mL of acetonitrile, 5 equivalents of aqueous ammonia, and 5 equivalents of TBHP.

  • Seal the tube and heat the reaction mixture to 100 °C for 16 hours.

  • After the reaction is complete, cool the mixture to room temperature.

  • Quench the reaction with distilled water.

  • Extract the aqueous solution with ethyl acetate.

  • Purify the crude product by column chromatography using a mixture of ethyl acetate and pentane (1:4 ratio) as the eluent to obtain pure benzenesulfonamide.[9]

Sample Preparation:

  • Weigh approximately 5-10 mg of dry benzenesulfonamide into a clean, dry vial.

  • Add 0.6-0.7 mL of a suitable deuterated solvent, such as DMSO-d₆.

  • Gently swirl the vial to ensure complete dissolution.

  • Transfer the solution to a 5 mm NMR tube.[10]

¹H NMR Spectral Data (in DMSO-d₆):

  • δ 7.85 ppm (multiplet, 2H): Aromatic protons ortho to the sulfonamide group.[11]

  • δ 7.58 ppm (multiplet, 3H): Aromatic protons meta and para to the sulfonamide group.[11]

  • δ 7.37 ppm (singlet, 2H): Protons of the NH₂ group.[11]

D₂O Exchange for N-H Proton Identification: To confirm the N-H proton signal, a D₂O exchange experiment can be performed. After acquiring the initial ¹H NMR spectrum, add a drop of deuterium oxide (D₂O) to the NMR tube, shake well, and re-acquire the spectrum. The signal corresponding to the N-H protons should disappear or significantly decrease in intensity.[10]

Caption: General workflow for NMR analysis of Benzenesulfonamide.

The IR spectrum of benzenesulfonamide shows characteristic absorption bands for its functional groups.[12]

  • N-H stretching: Asymmetric and symmetric stretching vibrations are typically observed in the range of 3473-3345 cm⁻¹.[12]

  • S=O stretching: Strong absorption bands for asymmetric and symmetric stretching of the sulfonyl group appear in the ranges of 1383-1318 cm⁻¹ and 1150s cm⁻¹, respectively.

  • S-N stretching: This vibration is observed in the region of 939-915 cm⁻¹.[13]

Mass spectrometry data for benzenesulfonamide can be obtained using various ionization techniques. The molecular ion peak [M]+ is observed at m/z 157.

N-Phenylsulfamide

N-Phenylsulfamide is a sulfamide derivative where one of the amide nitrogens is substituted with a phenyl group. It is structurally distinct from benzenesulfonamide.

Chemical Structure and Identification

Caption: Chemical structure of N-Phenylsulfamide.

  • IUPAC Name: N-phenylsulfamide

  • Molecular Formula: C₆H₈N₂O₂S

Detailed experimental data for the parent N-phenylsulfamide is less commonly reported in readily accessible literature compared to its numerous derivatives, such as N,N-dimethyl-N'-phenylsulfamide.[14]

Signaling Pathways and Biological Activity

While the parent benzenesulfonamide is a carbonic anhydrase inhibitor, its primary role in drug development is often as a scaffold.[15] Modifications to the phenyl ring and the sulfonamide nitrogen lead to a vast library of compounds with diverse biological activities. For instance, many well-known "sulfa drugs" are derivatives of benzenesulfonamide. The specific signaling pathways modulated are highly dependent on the nature of these substitutions. The core benzenesulfonamide structure itself is not typically associated with complex signaling pathway diagrams in the way a more complex drug molecule would be.

References

An In-depth Technical Guide to the Synthesis of Phenylsulfamide: Pathways and Mechanisms

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis pathways and underlying mechanisms for producing phenylsulfamide and its derivatives. This compound, a core moiety in many pharmacologically active compounds, is synthesized through various methods, ranging from classical approaches to modern catalytic strategies. This document details the core synthetic routes, provides specific experimental protocols, summarizes quantitative data, and illustrates the key chemical transformations and mechanistic pathways.

Core Synthesis Pathways

The synthesis of this compound and its N-substituted analogues predominantly relies on the formation of a sulfur-nitrogen bond between a phenylamine (aniline) derivative and a sulfonyl-containing electrophile. The most established and widely practiced method involves the reaction of an aniline with a sulfonyl chloride.

Classical Synthesis: Aniline and Sulfonyl Chloride

The most direct and traditional method for synthesizing N-phenylsulfonamides is the reaction of aniline or a substituted aniline with a sulfonyl chloride in the presence of a base.[1][2] The base, typically pyridine or triethylamine, serves to neutralize the hydrochloric acid generated during the reaction.[1]

Reaction Scheme:

Aniline + Benzenesulfonyl Chloride → N-Phenylbenzenesulfonamide + HCl

This method is versatile and can be applied to a wide range of substituted anilines and sulfonyl chlorides to produce a diverse library of sulfonamide derivatives.

Synthesis of the Parent this compound

For the synthesis of the unsubstituted this compound (C₆H₅NHSO₂NH₂), a common route involves the reaction of aniline with sulfamoyl chloride. The reaction mechanism is believed to proceed through an elimination-addition pathway.

Reaction Mechanisms

The reaction between anilines and sulfamoyl chlorides is proposed to occur via an E2-type elimination mechanism in non-polar solvents like chloroform, and a more E1cB-like E2 mechanism in polar solvents such as acetonitrile.[3] This pathway involves the formation of a transient and highly reactive N-sulfonylamine (sulfene) intermediate, which is then attacked by the aniline.[3]

The key steps are:

  • Deprotonation: The aniline, acting as a base, removes a proton from the nitrogen of the sulfamoyl chloride.

  • Elimination: The resulting anion undergoes elimination of a chloride ion to form the N-phenylsulfene intermediate.

  • Nucleophilic Attack: A second molecule of aniline acts as a nucleophile and attacks the sulfur atom of the sulfene intermediate.

  • Proton Transfer: A final proton transfer yields the this compound product.

G

Quantitative Data Summary

The yields of N-phenylsulfonamide synthesis can vary significantly based on the specific substrates, reaction conditions, and purification methods employed. The following table summarizes representative yields for the synthesis of various N-phenylsulfonamide derivatives starting from anilines.

Starting Aniline DerivativeSulfonyl Chloride DerivativeBaseSolventYield (%)Reference
AnilineVarious substituted benzenesulfonyl chloridesPyridine-69-95[4]
3,4-DimethoxyanilineBenzenesulfonyl chloridePyridineDichloromethaneNot specified[1]
Substituted anilinesSubstituted benzenesulfonyl chlorides-TetrahydrofuranNot specified[2]
Anilinep-Toluenesulfonyl chlorideNoneSolvent-freeModerate[5]

Experimental Protocols

The following are detailed experimental protocols for the synthesis of N-phenylsulfonamides, which can be adapted for the synthesis of the parent this compound.

Protocol 1: General Synthesis of N-Phenylsulfonamides

This protocol is a generalized procedure based on the reaction of an aniline with a sulfonyl chloride.[1][6]

Materials:

  • Substituted or unsubstituted aniline (1.0 eq)

  • Substituted or unsubstituted benzenesulfonyl chloride (1.1 eq)

  • Pyridine or Triethylamine (1.2 eq)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Ethyl acetate

  • Hexane

Procedure:

  • In a round-bottom flask, dissolve the aniline (1.0 eq) in anhydrous DCM.

  • Add pyridine (1.2 eq) to the solution and cool the mixture to 0 °C in an ice bath.

  • Slowly add the benzenesulfonyl chloride (1.1 eq) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with DCM.

  • Wash the organic layer sequentially with 1 M HCl, water, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexane) or by column chromatography on silica gel.

G

Modern Synthetic Alternatives

While the classical approach is robust, modern synthetic methods aim to overcome the use of hazardous reagents and harsh conditions. These include:

  • Photoredox-Catalyzed Sulfonylation: This method utilizes visible light to mediate the sulfonylation of aniline derivatives with sulfinate salts, offering a mild and robust protocol.[7]

  • Three-Component Coupling using Aryl Triflates: A transition-metal-free photocatalytic strategy for the synthesis of arylsulfonamides from aryl triflates, SO₂ surrogates, and amines.[8]

  • Direct Synthesis from Thiols and Amines: Oxidative coupling of thiols and amines provides a direct route to sulfonamides, streamlining the synthetic process.[9][10]

  • Reaction of Methyl Sulfinates with Lithium Amides: This two-step process involves the reaction of methyl sulfinates with lithium amides to form sulfinamides, followed by oxidation to sulfonamides, avoiding the use of unstable sulfonyl chlorides.[11]

These alternative pathways offer advantages in terms of substrate scope, functional group tolerance, and milder reaction conditions, making them valuable tools for the synthesis of complex this compound derivatives in drug discovery and development.

References

The Dawn of a New Therapeutic Era: A Technical Guide to the Discovery and History of Phenylsulfamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phenylsulfamide, also known as N-phenylsulfonamide, represents a core chemical scaffold that emerged from the groundbreaking discovery of sulfonamide antibacterial agents. This technical guide provides an in-depth exploration of the discovery, history, and fundamental chemical properties of this compound. It details the pivotal moments that led to the recognition of the sulfonamide class, outlines the experimental protocols for the synthesis of the parent compound, presents its physicochemical data in a structured format, and illustrates the key biological pathway associated with its mechanism of action. This document serves as a comprehensive resource for researchers and professionals engaged in the fields of medicinal chemistry, pharmacology, and drug development, offering a foundational understanding of this historically significant compound.

Introduction: The Serendipitous Discovery of a "Magic Bullet"

The story of this compound is intrinsically linked to the revolutionary discovery of the first synthetic antibacterial agents, the sulfonamides. Prior to the 1930s, infectious diseases were a leading cause of death, and physicians had a very limited arsenal of effective treatments. The prevailing medical paradigm was upended by the work of German physician and researcher Gerhard Domagk at the Bayer Laboratories of IG Farben.[1][2][3]

In 1932, while screening newly synthesized azo dyes for potential therapeutic properties, Domagk and his team, including chemists Josef Klarer and Fritz Mietzsch, identified a red dye named Prontosil rubrum that exhibited remarkable antibacterial activity against streptococcal infections in mice.[1][2][4][5] This discovery was a culmination of years of research and the testing of thousands of compounds.[2] A pivotal moment came when Domagk successfully treated his own daughter, who was suffering from a severe streptococcal infection, with Prontosil, saving her from an almost certain death.[1][4] For his groundbreaking discovery, Gerhard Domagk was awarded the Nobel Prize in Physiology or Medicine in 1939.[1][3]

Subsequent research by a team at the Pasteur Institute in France in 1936 revealed a crucial insight: Prontosil itself was not the active antibacterial agent in vivo.[6] Instead, it was metabolized in the body to a simpler, colorless compound – sulfanilamide.[6] This discovery was monumental as sulfanilamide was a known compound, first synthesized by the Austrian chemist Paul Gelmo in 1908 as part of his doctoral research for use in the dye industry.[7] Its therapeutic potential, however, had gone unrecognized.[7]

This revelation triggered an explosion of research into sulfanilamide and its derivatives. The core structure of sulfanilamide, a para-aminophenylsulfonamide, became the foundation for a vast family of "sulfa drugs." It is within this flurry of scientific exploration that the synthesis and investigation of the parent this compound (N-phenylsulfonamide) and its numerous derivatives were undertaken, marking a new era in chemotherapy.

Physicochemical Properties of N-Phenylsulfonamide

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and drug development. The following table summarizes the key quantitative data for N-phenylbenzenesulfonamide.

PropertyValueSource
Molecular Formula C₁₂H₁₁NO₂SPubChem[8]
Molecular Weight 233.29 g/mol PubChem[8]
CAS Number 1678-25-7PubChem[8]
pKa (Acid Dissociation Constant) 9.30PubChem[8]

Experimental Protocols: Synthesis of N-Phenylsulfonamide

The synthesis of N-phenylsulfonamide is a classic example of a nucleophilic acyl substitution reaction. The most common and straightforward method involves the reaction of benzenesulfonyl chloride with aniline in the presence of a base to neutralize the hydrochloric acid byproduct.

General Procedure for the Synthesis of N-Phenylbenzenesulfonamide:

Materials:

  • Aniline

  • Benzenesulfonyl chloride

  • Pyridine (or another suitable base)

  • Dichloromethane (DCM) or other suitable inert solvent

  • 1 M Hydrochloric acid (HCl)

  • Water

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Standard laboratory glassware (round-bottom flask, separatory funnel, etc.)

  • Magnetic stirrer

Protocol:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve aniline (1.0 equivalent) in dichloromethane.

  • To this solution, add pyridine (1.2 equivalents).

  • Cool the reaction mixture to 0 °C using an ice bath.

  • Slowly, over a period of 15-20 minutes, add a solution of benzenesulfonyl chloride (1.05 equivalents) in dichloromethane to the flask.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion of the reaction (typically after several hours), neutralize the mixture by adding 1 M hydrochloric acid.

  • Transfer the mixture to a separatory funnel and remove the aqueous layer.

  • Wash the organic layer sequentially with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Filter off the drying agent and evaporate the solvent under reduced pressure to obtain the crude N-phenylbenzenesulfonamide.

  • The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Visualizing the Core Concepts

The Historical Pathway to this compound

The discovery of this compound and its derivatives was not a direct pursuit but rather a consequence of the groundbreaking work on antibacterial sulfonamides. The following diagram illustrates the key historical developments.

Discovery_Pathway A Paul Ehrlich's 'Magic Bullet' Concept (Early 1900s) B Synthesis of Azo Dyes (IG Farben) A->B Influenced C Gerhard Domagk Tests Azo Dyes B->C D Discovery of Prontosil's Antibacterial Activity (1932) C->D E Pasteur Institute Metabolism Studies D->E Spurred F Prontosil is a Prodrug E->F G Identification of Sulfanilamide as the Active Metabolite (1936) F->G H Explosion of Research into Sulfanilamide Derivatives G->H Led to I Synthesis and Study of This compound and Derivatives H->I

Caption: A flowchart illustrating the key historical milestones leading to the investigation of this compound.

Synthetic Workflow for N-Phenylsulfonamide

The synthesis of N-phenylsulfonamide follows a well-established and logical experimental workflow. This diagram outlines the major steps from reactants to the purified product.

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification Aniline Aniline Mix Dissolve Aniline and Base in Solvent Aniline->Mix BSC Benzenesulfonyl Chloride Add Slowly Add Benzenesulfonyl Chloride BSC->Add Base Base (e.g., Pyridine) Base->Mix Solvent Solvent (e.g., DCM) Solvent->Mix Cool Cool to 0 °C Mix->Cool Cool->Add Stir Stir at Room Temperature Add->Stir Neutralize Neutralize with Acid Stir->Neutralize Extract Extract with Solvent Neutralize->Extract Wash Wash Organic Layer Extract->Wash Dry Dry Organic Layer Wash->Dry Evaporate Evaporate Solvent Dry->Evaporate Recrystallize Recrystallize Evaporate->Recrystallize Product Pure N-Phenylsulfonamide Recrystallize->Product

Caption: A workflow diagram detailing the synthesis and purification of N-phenylsulfonamide.

Mechanism of Action: Inhibition of Folic Acid Synthesis

The antibacterial activity of sulfonamides, the class to which this compound belongs, is attributed to their ability to act as competitive inhibitors of the enzyme dihydropteroate synthase (DHPS). This enzyme is crucial for the synthesis of folic acid in bacteria, a vital component for DNA and protein synthesis.

Folic_Acid_Pathway PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS Dihydropteridine Dihydropteridine Diphosphate Dihydropteridine->DHPS Dihydropteroate Dihydropteroate DHPS->Dihydropteroate Dihydrofolate Dihydrofolate Dihydropteroate->Dihydrofolate Tetrahydrofolate Tetrahydrofolate Dihydrofolate->Tetrahydrofolate Precursors Nucleic Acid & Amino Acid Synthesis Tetrahydrofolate->Precursors Sulfonamide Sulfonamides (e.g., this compound) Sulfonamide->DHPS Competitively Inhibits

Caption: The bacterial folic acid synthesis pathway and the inhibitory action of sulfonamides.

Conclusion

The discovery of this compound is rooted in one of the most significant breakthroughs in medical history: the development of sulfonamide antibiotics. From the initial observations of the antibacterial properties of a synthetic dye to the elucidation of its metabolic pathway and the subsequent explosion in medicinal chemistry research, the journey to understanding this class of compounds has been transformative. The parent N-phenylsulfonamide structure, while not a clinical agent itself, represents a fundamental building block that has been extensively modified to create a wide array of compounds with diverse biological activities. This guide has provided a comprehensive overview of its historical context, synthesis, and the foundational scientific principles that underscore its importance, offering a valuable resource for the scientific community.

References

Spectroscopic Data of Phenylsulfamide: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for Phenylsulfamide (C₆H₈N₂O₂S), a key chemical intermediate in the synthesis of various pharmaceuticals and other bioactive compounds. Understanding its spectroscopic signature is crucial for its identification, purity assessment, and structural elucidation in research and development settings. This document outlines the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for their acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the molecular structure of this compound. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.

¹H NMR Spectroscopic Data

The ¹H NMR spectrum of this compound is characterized by signals corresponding to the protons of the phenyl ring and the amine groups. The chemical shifts (δ) are typically reported in parts per million (ppm) relative to a standard reference, such as tetramethylsilane (TMS).

Table 1: ¹H NMR Chemical Shifts and Coupling Constants for this compound

Proton Chemical Shift (δ) (ppm) Multiplicity Coupling Constant (J) (Hz)
NH₂~6.8 - 7.2Singlet (broad)-
NH~9.5 - 10.5Singlet (broad)-
Phenyl H (ortho)~7.2 - 7.4Doublet or Multiplet~7-8
Phenyl H (meta)~7.0 - 7.2Triplet or Multiplet~7-8
Phenyl H (para)~7.1 - 7.3Triplet or Multiplet~7-8

Note: The exact chemical shifts can vary depending on the solvent and concentration. The broadness of the NH and NH₂ signals is due to chemical exchange and quadrupole effects of the nitrogen atom.

¹³C NMR Spectroscopic Data

The ¹³C NMR spectrum provides information about the carbon skeleton of this compound.

Table 2: ¹³C NMR Chemical Shifts for this compound

Carbon Chemical Shift (δ) (ppm)
Phenyl C (ipso)~138 - 142
Phenyl C (ortho)~118 - 122
Phenyl C (meta)~128 - 132
Phenyl C (para)~123 - 127

Note: The chemical shifts are dependent on the solvent used.

Experimental Protocol for NMR Spectroscopy

A general protocol for acquiring NMR spectra of this compound is as follows:

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube. The final concentration should be around 10-20 mM.

  • Instrumentation: Utilize a high-resolution NMR spectrometer, typically operating at a frequency of 300 MHz or higher for ¹H NMR.

  • Data Acquisition:

    • For ¹H NMR, acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

    • For ¹³C NMR, a larger number of scans is usually required due to the lower natural abundance of the ¹³C isotope. Proton decoupling is employed to simplify the spectrum.

  • Data Processing: Process the raw data (Free Induction Decay - FID) using appropriate software. This involves Fourier transformation, phase correction, and baseline correction. The chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

Below is a graphical representation of the typical workflow for NMR analysis.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing dissolve Dissolve this compound in Deuterated Solvent transfer Transfer to NMR Tube dissolve->transfer instrument Place in NMR Spectrometer transfer->instrument acquire Acquire FID (¹H and ¹³C) instrument->acquire process Fourier Transform, Phase & Baseline Correction acquire->process analyze Analyze Spectrum (Chemical Shifts, etc.) process->analyze

Figure 1: Experimental workflow for NMR analysis of this compound.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

IR Spectroscopic Data

The IR spectrum of this compound shows characteristic absorption bands for the N-H and S=O bonds.

Table 3: Characteristic IR Absorption Bands for this compound

Functional Group Vibrational Mode Frequency Range (cm⁻¹) Intensity
N-H (amine)Asymmetric & Symmetric Stretch3300 - 3500Medium-Strong
N-H (amide)Stretch3200 - 3400Medium
C-H (aromatic)Stretch3000 - 3100Medium-Weak
S=O (sulfonyl)Asymmetric Stretch1300 - 1350Strong
S=O (sulfonyl)Symmetric Stretch1150 - 1180Strong
C=C (aromatic)Stretch1450 - 1600Medium
S-NStretch900 - 950Medium
Experimental Protocol for IR Spectroscopy

Attenuated Total Reflectance (ATR) is a common technique for obtaining the IR spectrum of a solid sample like this compound.

  • Sample Preparation: Place a small amount of the solid this compound sample directly onto the ATR crystal.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

  • Data Acquisition:

    • Collect a background spectrum of the clean, empty ATR crystal.

    • Apply pressure to ensure good contact between the sample and the crystal.

    • Collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio. The spectral range is usually 4000-400 cm⁻¹.

  • Data Processing: The software automatically subtracts the background spectrum from the sample spectrum to yield the final IR spectrum.

The workflow for ATR-IR analysis is depicted below.

IR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing place_sample Place this compound on ATR Crystal background Collect Background Spectrum place_sample->background sample_spec Collect Sample Spectrum background->sample_spec subtract Subtract Background from Sample sample_spec->subtract analyze Analyze IR Spectrum subtract->analyze

Figure 2: Experimental workflow for ATR-IR analysis of this compound.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation pattern.

Mass Spectrometric Data

For this compound (Molecular Weight: 172.21 g/mol ), the mass spectrum will show a molecular ion peak ([M]⁺) or a protonated molecular ion peak ([M+H]⁺) depending on the ionization technique used.

Table 4: Expected Key m/z Values in the Mass Spectrum of this compound

m/z Value Interpretation
173[M+H]⁺ (Protonated molecule)
172[M]⁺ (Molecular ion)
108[M - SO₂]⁺ or other fragments
93[C₆H₅NH₂]⁺ (Aniline fragment)
77[C₆H₅]⁺ (Phenyl fragment)

A common fragmentation pathway for arylsulfonamides involves the loss of sulfur dioxide (SO₂), which has a mass of 64 Da.

Experimental Protocol for Mass Spectrometry

Electrospray ionization (ESI) is a soft ionization technique commonly used for the analysis of sulfonamides.

  • Sample Preparation: Prepare a dilute solution of this compound (typically 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile, often with the addition of a small amount of formic acid to promote protonation.

  • Instrumentation: Use a mass spectrometer equipped with an ESI source, coupled to a mass analyzer such as a quadrupole, time-of-flight (TOF), or ion trap.

  • Data Acquisition: Infuse the sample solution directly into the ESI source or introduce it via a liquid chromatography (LC) system. Acquire the mass spectrum over a relevant m/z range (e.g., 50-500). For fragmentation studies, tandem mass spectrometry (MS/MS) can be performed by selecting the molecular ion and subjecting it to collision-induced dissociation (CID).

  • Data Processing: The instrument software processes the data to generate a mass spectrum, which is a plot of relative intensity versus m/z.

The logical relationship for obtaining and interpreting mass spectrometry data is shown below.

MS_Logic cluster_sample Sample Introduction cluster_analysis Mass Analysis cluster_output Data Output & Interpretation sample_prep Prepare Dilute Solution infusion Infuse into ESI Source sample_prep->infusion ionization Ionization (ESI) infusion->ionization mass_analyzer Mass Separation (e.g., Quadrupole, TOF) ionization->mass_analyzer detector Ion Detection mass_analyzer->detector spectrum Generate Mass Spectrum (Intensity vs. m/z) detector->spectrum interpretation Interpret Spectrum (Molecular Ion, Fragments) spectrum->interpretation

Figure 3: Logical flow for mass spectrometry analysis of this compound.

An In-depth Technical Guide to Phenylsulfamides for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive overview of phenylsulfamides, a class of organic compounds with significant interest in medicinal chemistry. We will delve into their nomenclature, synthesis, and key applications, with a focus on their roles as enzyme inhibitors and modulators of critical signaling pathways. This document is intended for researchers, scientists, and professionals involved in drug discovery and development.

Nomenclature and Structure

The term "phenylsulfamide" can refer to a class of compounds characterized by a phenyl group attached to a sulfamide core (-NH-SO₂-NH₂). The parent, unsubstituted this compound is the foundational structure from which a vast array of derivatives is built. However, the initial search for "this compound" often leads to a prominent and well-documented derivative, N,N-Dimethyl-N'-phenylsulfamide .

A clear and systematic nomenclature is crucial for distinguishing between the various derivatives. The International Union of Pure and Applied Chemistry (IUPAC) naming conventions provide a standardized method. For instance, the IUPAC name for N,N-Dimethyl-N'-phenylsulfamide is (dimethylsulfamoylamino)benzene [1].

Table 1: Nomenclature and Identifiers for N,N-Dimethyl-N'-phenylsulfamide

Identifier TypeValue
CAS Number 4710-17-2[1]
IUPAC Name (dimethylsulfamoylamino)benzene[1]
Synonyms N,N-Dimethyl-N'-phenylsulfamide, Dimethylaminosulfanilide, N-(Dimethylsulfamoyl)aniline[1]
Molecular Formula C₈H₁₂N₂O₂S[1]
Molecular Weight 200.26 g/mol [1]

Synthesis of Phenylsulfamides

The synthesis of phenylsulfamides and their derivatives often starts with aniline or its substituted analogues. A common and established method involves the reaction of an aniline with a sulfamoyl chloride. A more detailed, generalized experimental protocol is outlined below, based on the principles of sulfonamide synthesis.

General Experimental Protocol for N-Phenylsulfonamide Synthesis

This protocol describes a general method for the synthesis of N-phenylsulfonamides, which can be adapted for various substituted anilines and sulfonyl chlorides.

Materials:

  • Aniline (or a substituted aniline derivative)

  • Benzenesulfonyl chloride (or a substituted sulfonyl chloride)

  • A suitable base (e.g., triethylamine, pyridine, or an aqueous solution of sodium carbonate)

  • An appropriate solvent (e.g., dichloromethane, diethyl ether, or water)

  • Standard laboratory glassware (round-bottom flask, dropping funnel, condenser)

  • Magnetic stirrer

  • Equipment for work-up and purification (separatory funnel, rotary evaporator, chromatography column)

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve the aniline derivative (1.0 equivalent) in the chosen solvent. If using an organic solvent, add the base (1.2 equivalents).

  • Addition of Sulfonyl Chloride: Cool the solution in an ice bath. Slowly add the benzenesulfonyl chloride (1.0-1.2 equivalents) dropwise to the stirred solution. The reaction is often exothermic and maintaining a low temperature is crucial.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. The progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up:

    • If an organic solvent was used, wash the reaction mixture with water. Extract the aqueous layer with the organic solvent. Combine the organic layers and dry over an anhydrous drying agent (e.g., MgSO₄).

    • If the reaction was performed in water, the product may precipitate. Collect the solid by filtration and wash with water.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Logical Workflow for this compound Synthesis

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification Aniline Aniline Derivative Dissolve Dissolve Aniline and Base in Solvent Aniline->Dissolve SulfonylChloride Sulfonyl Chloride Add Add Sulfonyl Chloride Dropwise SulfonylChloride->Add Base Base (e.g., Pyridine) Base->Dissolve Solvent Solvent (e.g., DCM) Solvent->Dissolve Cool Cool to 0°C Dissolve->Cool Cool->Add Stir Stir at Room Temperature Add->Stir Quench Quench Reaction Stir->Quench Extract Extract with Solvent Quench->Extract Dry Dry Organic Layer Extract->Dry Evaporate Evaporate Solvent Dry->Evaporate Purify Purify by Chromatography or Recrystallization Evaporate->Purify Product This compound Product Purify->Product

Caption: Generalized workflow for the synthesis of phenylsulfamides.

Applications in Drug Development

Phenylsulfamides have garnered significant attention in drug discovery due to their diverse biological activities. Their ability to act as enzyme inhibitors and signaling pathway modulators makes them promising candidates for the development of new therapeutic agents.

Carbonic Anhydrase Inhibition

A prominent application of phenylsulfonamides is their role as carbonic anhydrase (CA) inhibitors. Carbonic anhydrases are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate.[2] Inhibition of specific CA isozymes has therapeutic potential in various conditions, including glaucoma, edema, and some cancers.[3][4]

The inhibitory action of sulfonamides against carbonic anhydrase is well-established. The sulfonamide group (-SO₂NH₂) can coordinate to the zinc ion in the active site of the enzyme, displacing a water molecule and thereby blocking the catalytic activity.

Table 2: Inhibitory Activity of Selected Phenylsulfonamide Derivatives against Carbonic Anhydrase Isozymes

CompoundCA I (Kᵢ, nM)CA II (Kᵢ, nM)
Compound 2-33.5 ± 0.38
Compound 845.7 ± 0.46-

Data extracted from a study on N-phenylsulfonamide derivatives.[3]

Mechanism of Carbonic Anhydrase Inhibition by Sulfonamides

G cluster_enzyme Carbonic Anhydrase Active Site cluster_reaction Normal Catalytic Cycle Enzyme Zn²⁺-bound Hydroxide Bicarbonate Bicarbonate (HCO₃⁻) Enzyme->Bicarbonate Converts to CO2 Carbon Dioxide (CO₂) CO2->Enzyme Binds to H2O Water (H₂O) Proton Proton (H⁺) Bicarbonate->Proton Sulfonamide Sulfonamide Inhibitor (-SO₂NH₂) Sulfonamide->Enzyme Binds to Zn²⁺, Displaces H₂O

Caption: Inhibition of carbonic anhydrase by a sulfonamide.

Modulation of Inflammatory Pathways

Certain phenylsulfonamide derivatives have demonstrated potent anti-inflammatory properties by modulating key signaling pathways involved in inflammation. One such pathway is the Tumor Necrosis Factor-alpha (TNF-α) signaling cascade. TNF-α is a pro-inflammatory cytokine that plays a central role in the pathogenesis of numerous inflammatory diseases.

Phenylsulfonamides can inhibit the production of TNF-α, thereby dampening the inflammatory response. This makes them attractive candidates for the development of novel anti-inflammatory drugs.

Simplified TNF-α Signaling Pathway

G TNFa TNF-α TNFR1 TNFR1 Receptor TNFa->TNFR1 Binds TRADD TRADD TNFR1->TRADD Recruits TRAF2 TRAF2 TRADD->TRAF2 Recruits IKK IKK Complex TRAF2->IKK Activates IkB IκB IKK->IkB Phosphorylates (leading to degradation) NFkB NF-κB IkB->NFkB Inhibits Nucleus Nucleus NFkB->Nucleus Translocates to Inflammation Pro-inflammatory Gene Expression Nucleus->Inflammation Induces

Caption: Key steps in the TNF-α signaling pathway leading to inflammation.

Conclusion

Phenylsulfamides represent a versatile and valuable scaffold in medicinal chemistry. Their straightforward synthesis and the ability to readily introduce a wide range of substituents allow for the fine-tuning of their physicochemical and pharmacological properties. The demonstrated efficacy of phenylsulfonamide derivatives as inhibitors of carbonic anhydrase and modulators of the TNF-α signaling pathway highlights their potential for the development of novel therapeutics for a variety of diseases. Further research into the structure-activity relationships and mechanisms of action of this class of compounds is warranted and holds significant promise for future drug discovery efforts.

References

The Rising Therapeutic Potential of Phenylsulfamides: A Technical Guide to Their Biological Activities

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The phenylsulfamide scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a remarkable breadth of biological activities. This technical guide provides an in-depth analysis of the core biological activities of novel this compound compounds, presenting key quantitative data, detailed experimental methodologies, and visual representations of associated signaling pathways and workflows to facilitate further research and drug development in this promising area.

I. Antitumor Activity of this compound Derivatives

A significant area of investigation for this compound compounds is their potential as anticancer agents. These compounds have been shown to target various components of cancer cell signaling pathways, leading to the inhibition of cell proliferation and induction of apoptosis.

Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase Inhibition

A series of N-phenylsulfonylnicotinamide derivatives has been synthesized and evaluated as potential inhibitors of EGFR tyrosine kinase (TK), a key player in many cancers.

Table 1: In Vitro Inhibitory Activity of N-phenylsulfonylnicotinamide Derivatives [1]

Compound IDModificationEGFR TK IC50 (μM)MCF-7 Cell Line IC50 (μM)
10 5-bromo-N-(4-chlorophenylsulfonyl)nicotinamide0.090.07
ReferenceGefitinib0.020.05

The EGFR TK inhibitory activity was determined using an enzyme-linked immunosorbent assay (ELISA). The protocol involves the following steps:

  • Plate Coating: 96-well plates are coated with a poly(Glu, Tyr)4:1 substrate.

  • Reaction Mixture: The reaction mixture, containing the EGFR TK enzyme, ATP, and the test compound at various concentrations, is added to the wells.

  • Incubation: The plate is incubated to allow the kinase reaction to proceed.

  • Detection: A phosphotyrosine-specific primary antibody followed by a horseradish peroxidase-conjugated secondary antibody is used for detection. The signal is developed using a suitable substrate, and the absorbance is measured.

  • IC50 Calculation: The concentration of the compound that inhibits 50% of the enzyme activity (IC50) is calculated from the dose-response curve.

EGFR_Inhibition_Workflow cluster_plate_prep Plate Preparation cluster_reaction Kinase Reaction cluster_detection Detection Coat_Plate Coat 96-well plate with Poly(Glu, Tyr)4:1 Add_Reagents Add EGFR TK, ATP, and this compound Compound Coat_Plate->Add_Reagents Prepared Plate Incubate_Reaction Incubate for Kinase Reaction Add_Reagents->Incubate_Reaction Add_Antibodies Add Primary and HRP-conjugated Secondary Antibodies Incubate_Reaction->Add_Antibodies Phosphorylated Substrate Develop_Signal Add Substrate and Measure Absorbance Add_Antibodies->Develop_Signal Calculate_IC50 Calculate IC50 Value Develop_Signal->Calculate_IC50 Absorbance Data

Caption: Workflow for EGFR Tyrosine Kinase Inhibition Assay.

Focal Adhesion Kinase (FAK) Inhibition

Sulfonamide-substituted diphenylpyrimidines (Sul-DPPYs) have been developed as potent inhibitors of Focal Adhesion Kinase (FAK), a non-receptor tyrosine kinase overexpressed in many tumors.

Table 2: FAK Inhibitory Activity of Sul-DPPYs [2]

Compound IDFAK IC50 (nM)AsPC-1 Cell Line IC50 (μM)Panc-1 Cell Line IC50 (μM)BxPC-3 Cell Line IC50 (μM)
7e <100<10<10<10

FAK Enzyme Assay: The inhibitory activity against the FAK enzyme was determined using a standard kinase assay, likely involving the measurement of ATP consumption or substrate phosphorylation.

Cell Apoptosis Assay (Flow Cytometry):

  • Cell Treatment: Pancreatic cancer cells (e.g., AsPC-1) are treated with the test compound at various concentrations for a specified period.

  • Cell Staining: Cells are harvested and stained with Annexin V-FITC and Propidium Iodide (PI).

  • Flow Cytometry: The stained cells are analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Data Analysis: The percentage of apoptotic cells is quantified.

FAK_Signaling_Inhibition Integrins Integrins FAK FAK Integrins->FAK Activation Downstream_Signaling Downstream Signaling (e.g., PI3K/Akt, MAPK) FAK->Downstream_Signaling Apoptosis Apoptosis FAK->Apoptosis Inhibits Cell_Proliferation Cell_Proliferation Downstream_Signaling->Cell_Proliferation Cell_Survival Cell_Survival Downstream_Signaling->Cell_Survival Sul_DPPY Sul-DPPY (e.g., 7e) Sul_DPPY->FAK Inhibition

Caption: Inhibition of FAK Signaling Pathway by Sul-DPPYs.

II. Enzyme Inhibition by this compound Derivatives

Phenylsulfamides have demonstrated potent inhibitory activity against a range of enzymes implicated in various diseases.

Carbonic Anhydrase (CA) and Cholinesterase Inhibition

Certain N-phenylsulfonamide derivatives have been identified as potent inhibitors of carbonic anhydrase (CA) isoenzymes and cholinesterases (AChE and BChE), suggesting their potential in treating conditions like glaucoma, cancer, and Alzheimer's disease.[3]

Table 3: Inhibitory Activity of N-Phenylsulfonamide Derivatives against CAs and Cholinesterases [3]

Compound IDTarget EnzymeKI (nM)
8 CA I45.7 ± 0.46
2 CA II33.5 ± 0.38
8 AChE31.5 ± 0.33
8 BChE24.4 ± 0.29

Carbonic Anhydrase Inhibition Assay:

  • Enzyme and Substrate: The assay measures the esterase activity of the CA isoenzyme using 4-nitrophenyl acetate as the substrate.

  • Reaction Monitoring: The hydrolysis of the substrate is monitored spectrophotometrically by measuring the increase in absorbance at a specific wavelength.

  • Inhibition Measurement: The assay is performed in the presence and absence of the inhibitor to determine the inhibition constant (KI).

Cholinesterase Inhibition Assay (Ellman's Method):

  • Reaction Mixture: The assay mixture contains the cholinesterase enzyme (AChE or BChE), the substrate (acetylthiocholine or butyrylthiocholine), and DTNB (Ellman's reagent).

  • Reaction Monitoring: The enzymatic hydrolysis of the substrate produces thiocholine, which reacts with DTNB to produce a colored product that is measured spectrophotometrically.

  • Inhibition Measurement: The KI is determined by measuring the reaction rates at different substrate and inhibitor concentrations.

Microsomal Prostaglandin E2 Synthase-1 (mPGES-1) Inhibition

N-amido-phenylsulfonamide derivatives have been discovered as novel inhibitors of mPGES-1, an enzyme involved in the inflammatory process by catalyzing the production of prostaglandin E2 (PGE2).[4]

Table 4: Inhibitory Activity of N-amido-phenylsulfonamide MPO-0186 [4]

Compound IDTargetIC50 (μM)
MPO-0186 PGE2 production in A549 cells0.24
MPO-0186 mPGES-1 (cell-free assay)0.49
ReferenceMK-886~2.16 (PGE2 production)
ReferenceMK-886~3.92 (mPGES-1)

Cell-Based PGE2 Production Assay:

  • Cell Culture: A549 cells are cultured and stimulated with lipopolysaccharide (LPS) to induce mPGES-1 expression.

  • Compound Treatment: The cells are treated with the test compound.

  • PGE2 Quantification: The amount of PGE2 released into the cell culture medium is quantified using an ELISA kit.

Cell-Free mPGES-1 Enzyme Assay:

  • Enzyme Source: Microsomal fractions containing mPGES-1 are prepared from cells overexpressing the enzyme.

  • Reaction: The enzyme is incubated with the substrate prostaglandin H2 (PGH2) in the presence of the inhibitor.

  • Product Quantification: The amount of PGE2 produced is determined, often by chromatography or ELISA.

mPGES1_Inhibition_Pathway Arachidonic_Acid Arachidonic_Acid COX COX-1/2 Arachidonic_Acid->COX PGH2 Prostaglandin H2 COX->PGH2 mPGES1 mPGES-1 PGH2->mPGES1 PGE2 Prostaglandin E2 mPGES1->PGE2 Inflammation Inflammation PGE2->Inflammation MPO_0186 MPO-0186 MPO_0186->mPGES1 Inhibition

Caption: Inhibition of the mPGES-1 Pathway by MPO-0186.

III. Anti-inflammatory and Antimicrobial Activities

Modulation of Pulmonary Inflammatory Response

Novel phenyl sulfonamide derivatives have been designed as modulators of the pulmonary inflammatory response, with some analogues showing a significant in vitro anti-TNF-α effect.[5]

Table 5: In Vitro Anti-TNF-α Effect of Phenyl Sulfonamide Derivatives [5]

Compound IDModification% TNF-α Inhibition (at 100 μM)
LASSBio-1439 (2e) Tetrafluorophthalimide derivative~50% (similar to Thalidomide)
  • Cell Culture: Murine macrophages are stimulated with lipopolysaccharide (LPS) to induce the production of TNF-α.

  • Compound Treatment: The cells are treated with the test compounds.

  • TNF-α Measurement: The concentration of TNF-α in the cell culture supernatant is quantified using an enzyme-linked immunosorbent assay (ELISA).

Antimicrobial Activity

While not a universal property of all phenylsulfamides, some derivatives have been synthesized and evaluated for their antimicrobial properties. For instance, certain amide derivatives of sulfonamides have shown activity against Escherichia coli.[6]

Table 6: Antimicrobial Activity of Substituted Amide Derivatives of Sulfonamides [6]

Compound IDTarget OrganismActivity
HP-2 E. coli (MTCC-521)Significant
HP-3 E. coli (MTCC-521)Significant
  • Agar Plate Preparation: A solid nutrient agar medium is poured into sterile petri dishes.

  • Inoculation: The surface of the agar is uniformly inoculated with a standardized suspension of the test microorganism.

  • Cup Creation: Wells or "cups" are created in the agar.

  • Compound Application: A solution of the test compound is added to the cups.

  • Incubation: The plates are incubated under conditions suitable for the growth of the microorganism.

  • Zone of Inhibition: The antimicrobial activity is determined by measuring the diameter of the zone of inhibition (the area around the cup where bacterial growth is inhibited).

Conclusion

The this compound core represents a versatile and valuable scaffold for the development of novel therapeutic agents. The diverse biological activities, ranging from potent and specific enzyme inhibition to broad antitumor and anti-inflammatory effects, underscore the significant potential of this class of compounds. The data and protocols presented in this guide aim to provide a solid foundation for researchers to build upon, facilitating the design and synthesis of next-generation this compound-based drugs with enhanced efficacy and selectivity. Further exploration of structure-activity relationships and mechanisms of action will be crucial in fully realizing the therapeutic promise of these remarkable molecules.

References

Phenylsulfamide Mechanism of Action: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the mechanism of action of phenylsulfamide and its derivatives. Phenylsulfamides, a class of organic compounds containing a sulfamide group attached to a phenyl ring, have garnered significant interest in medicinal chemistry due to their diverse biological activities. This document summarizes key quantitative data, details experimental protocols for cited studies, and visualizes the underlying molecular pathways and experimental workflows.

Core Mechanisms of Action: Enzyme Inhibition

The primary mechanism of action for many biologically active phenylsulfonamide derivatives is the inhibition of specific enzymes. Key targets include carbonic anhydrases and cholinesterases, with significant implications for various therapeutic areas.

Carbonic Anhydrase Inhibition

Phenylsulfonamides are potent inhibitors of carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[1] This inhibition is a key therapeutic strategy for conditions like glaucoma, edema, and certain types of cancer.[2] The inhibitory mechanism involves the sulfonamide moiety (-SO₂NH₂) coordinating to the Zn(II) ion in the enzyme's active site, displacing a water molecule or hydroxide ion essential for catalysis.[3][4] The phenyl ring and its substituents often engage in further interactions with hydrophobic and hydrophilic residues within the active site cavity, influencing the potency and isoform selectivity of the inhibitor.[5]

CompoundTarget IsoformInhibition Constant (Kᵢ)Reference
Compound 8hCA I45.7 ± 0.46 nM[2]
Compound 2hCA II33.5 ± 0.38 nM[2]
4-Phenylacetamidomethyl-benzenesulfonamidehCA I75 nM[5]
4-Phenylacetamidomethyl-benzenesulfonamidehCA II54 nM[5]
4-Phenylacetamidomethyl-benzenesulfonamidehCA VA/VB8.3-8.6 nM[5]
4-Phenylacetamidomethyl-benzenesulfonamidehCA IX136 nM[5]
4-Phenylacetamidomethyl-benzenesulfonamidehCA XII212 nM[5]

Note: "Compound 8" and "Compound 2" refer to specific N-phenylsulfonamide derivatives synthesized and evaluated in the cited study.[2]

Cholinesterase Inhibition

Certain N-phenylsulfonamide derivatives have demonstrated significant inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).[2] These enzymes are responsible for the hydrolysis of the neurotransmitter acetylcholine, and their inhibition is a primary therapeutic approach for Alzheimer's disease and myasthenia gravis.[2] The mechanism of inhibition by these compounds is an area of active investigation, with molecular docking studies suggesting interactions with key residues in the active site of the enzymes.

CompoundTarget EnzymeInhibition Constant (Kᵢ)Reference
Compound 8AChE31.5 ± 0.33 nM[2]
Compound 8BChE24.4 ± 0.29 nM[2]

Note: "Compound 8" refers to a specific N-phenylsulfonamide derivative synthesized and evaluated in the cited study.[2] The kinetic studies indicated a linear mixed-type inhibition for AChE by some inhibitors.[6]

Anti-Inflammatory and Neuromodulatory Mechanisms

Beyond direct enzyme inhibition, phenylsulfonamide derivatives have been shown to modulate cellular signaling pathways involved in inflammation and neurotransmission.

Modulation of TNF-α Signaling

The anti-inflammatory properties of some phenylsulfonamide derivatives are attributed to their ability to inhibit the production of tumor necrosis factor-alpha (TNF-α), a key pro-inflammatory cytokine. For instance, the tetrafluorophthalimide phenylsulfonamide derivative, LASSBio-1439, has been shown to reduce TNF-α release from lipopolysaccharide (LPS)-stimulated macrophages.[7][8] This effect is mediated, at least in part, through the inhibition of the p38 mitogen-activated protein kinase (MAPK) signaling pathway.[7]

TNF_alpha_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 Binds p38_MAPK p38 MAPK TLR4->p38_MAPK Activates TNF_alpha TNF-α Production p38_MAPK->TNF_alpha Promotes Phenylsulfonamide Phenylsulfonamide Derivative (e.g., LASSBio-1439) Phenylsulfonamide->p38_MAPK Inhibits

TNF-α Signaling Inhibition by Phenylsulfonamides.
Positive Allosteric Modulation of mGluR4

Phenylsulfonamide-based compounds have been identified as positive allosteric modulators (PAMs) of the metabotropic glutamate receptor 4 (mGluR4).[9] mGluR4 is a G-protein coupled receptor that, upon activation, inhibits adenylyl cyclase, leading to a reduction in cyclic AMP (cAMP) levels.[9] By binding to an allosteric site on the receptor, these PAMs enhance the receptor's response to its endogenous ligand, glutamate.[9] This modulation of glutamatergic neurotransmission has therapeutic potential in conditions such as Parkinson's disease.[9] The downstream effects of reduced cAMP can involve the regulation of the PTEN/Akt signaling pathway.

mGluR4_PAM_Pathway cluster_receptor Presynaptic Terminal cluster_signaling Intracellular Signaling Glutamate Glutamate mGluR4 mGluR4 Glutamate->mGluR4 Binds G_protein Gαi/o mGluR4->G_protein Activates Phenylsulfonamide_PAM Phenylsulfonamide PAM Phenylsulfonamide_PAM->mGluR4 Binds (Allosteric site) AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Produces Neurotransmitter_Release Decreased Neurotransmitter Release cAMP->Neurotransmitter_Release Leads to

mGluR4 Positive Allosteric Modulation.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the mechanism of action of phenylsulfonamide derivatives.

Synthesis of N-Phenylsulfonamide Derivatives

The synthesis of N-phenylsulfonamide derivatives often starts from aniline or its substituted counterparts. A general procedure involves the reaction of an aniline with a sulfonyl chloride in the presence of a base.[2]

Synthesis_Workflow Start Starting Materials: Aniline Derivative Sulfonyl Chloride Reaction Reaction: - Dissolve aniline in a suitable solvent (e.g., pyridine, DCM). - Add sulfonyl chloride dropwise at 0°C. - Stir at room temperature. Start->Reaction Workup Work-up: - Pour reaction mixture into ice-water. - Acidify with HCl. - Filter the precipitate. Reaction->Workup Purification Purification: - Recrystallize from a suitable solvent (e.g., ethanol). - Characterize by spectroscopy (NMR, IR, MS). Workup->Purification Product N-Phenylsulfonamide Derivative Purification->Product

General Synthesis Workflow for N-Phenylsulfonamides.

Detailed Protocol:

  • Reaction Setup: In a flask equipped with a magnetic stirrer, dissolve the aniline derivative (1 equivalent) in a suitable solvent such as pyridine or dichloromethane. Cool the solution to 0°C in an ice bath.

  • Addition of Sulfonyl Chloride: Add the corresponding sulfonyl chloride (1.1 equivalents) dropwise to the cooled solution while stirring.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).

  • Work-up: Pour the reaction mixture into a beaker containing ice-water. If pyridine was used as the solvent, acidify the mixture with hydrochloric acid (HCl) to precipitate the product.

  • Isolation: Collect the solid product by vacuum filtration and wash with cold water.

  • Purification: Purify the crude product by recrystallization from a suitable solvent system, such as ethanol/water.

  • Characterization: Confirm the structure of the synthesized compound using spectroscopic methods like ¹H NMR, ¹³C NMR, infrared (IR) spectroscopy, and mass spectrometry (MS).

Carbonic Anhydrase Inhibition Assay (Stopped-Flow CO₂ Hydration)

This assay measures the ability of a compound to inhibit the CA-catalyzed hydration of CO₂. The reaction is monitored using a stopped-flow instrument, which measures the change in pH over a short time period.

Materials:

  • Stopped-flow spectrophotometer.

  • Purified human carbonic anhydrase (hCA) isoforms.

  • HEPES buffer (20 mM, pH 7.4).

  • Sodium sulfate (for maintaining ionic strength).

  • Phenol red (pH indicator, 0.2 mM).

  • CO₂-saturated water.

  • Test compounds (phenylsulfonamide derivatives) dissolved in DMSO.

  • Acetazolamide (standard inhibitor).

Protocol:

  • Reagent Preparation: Prepare all solutions in degassed, deionized water. The CO₂-saturated water is prepared by bubbling CO₂ gas through water.

  • Enzyme and Inhibitor Incubation: Pre-incubate the enzyme solution with various concentrations of the test compound or standard inhibitor for a defined period (e.g., 15 minutes) at room temperature.

  • Stopped-Flow Measurement:

    • Load one syringe of the stopped-flow instrument with the enzyme-inhibitor mixture (or enzyme alone for control) in HEPES buffer containing phenol red.

    • Load the second syringe with the CO₂-saturated water.

    • Rapidly mix the contents of the two syringes. The hydration of CO₂ to carbonic acid causes a pH drop, which is detected by the change in absorbance of the phenol red indicator at 557 nm.

  • Data Analysis:

    • Record the initial rates of the reaction.

    • Calculate the percentage of inhibition for each concentration of the test compound relative to the uninhibited enzyme activity.

    • Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

    • Calculate the inhibition constant (Kᵢ) using the Cheng-Prusoff equation.

Acetylcholinesterase Inhibition Assay (Ellman's Method)

This colorimetric assay is widely used to measure AChE activity and screen for inhibitors.[2] It is based on the hydrolysis of acetylthiocholine (ATCh) by AChE to produce thiocholine, which then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to form a yellow-colored product (5-thio-2-nitrobenzoate) that can be quantified spectrophotometrically at 412 nm.[2]

Ellmans_Method_Workflow Start Prepare Reagents: - Phosphate buffer (pH 8.0) - AChE solution - DTNB solution - ATCh solution - Test inhibitor solutions Incubation Pre-incubation: - In a 96-well plate, mix buffer, AChE, and inhibitor. - Incubate for 10-15 minutes at 25°C. Start->Incubation Reaction_Start Initiate Reaction: - Add DTNB and then ATCh to all wells. - Mix gently. Incubation->Reaction_Start Measurement Kinetic Measurement: - Read absorbance at 412 nm at regular intervals (e.g., every minute for 10-15 min). Reaction_Start->Measurement Analysis Data Analysis: - Calculate the rate of reaction (ΔAbs/min). - Determine % inhibition and IC₅₀ values. Measurement->Analysis

Workflow for the Ellman's Method AChE Inhibition Assay.

Materials:

  • 96-well microplate reader.

  • Purified acetylcholinesterase.

  • Phosphate buffer (0.1 M, pH 8.0).

  • Acetylthiocholine iodide (ATCI).

  • 5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB).

  • Test compounds dissolved in a suitable solvent (e.g., DMSO).

  • Galantamine or donepezil (standard inhibitors).

Protocol:

  • Reagent Preparation: Prepare fresh solutions of ATCI and DTNB in the phosphate buffer.

  • Assay Setup in a 96-well Plate:

    • Blank: Buffer and DTNB.

    • Control (100% activity): Buffer, AChE solution, DTNB, and the solvent used for the test compounds.

    • Test Sample: Buffer, AChE solution, various concentrations of the test compound, and DTNB.

  • Pre-incubation: Add the buffer, AChE, and inhibitor (or solvent for control) to the respective wells. Mix and incubate for 10-15 minutes at a controlled temperature (e.g., 25°C or 37°C).

  • Reaction Initiation: Add the ATCI solution to all wells to start the reaction.

  • Measurement: Immediately measure the absorbance at 412 nm in kinetic mode, taking readings every minute for 10-15 minutes.

  • Data Analysis:

    • Calculate the rate of the reaction (change in absorbance per minute) for each well.

    • Calculate the percentage of inhibition for each concentration of the test compound compared to the control.

    • Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Conclusion

Phenylsulfonamide and its derivatives represent a versatile class of compounds with a broad spectrum of biological activities. Their primary mechanisms of action often involve the inhibition of key enzymes such as carbonic anhydrases and cholinesterases. Furthermore, their ability to modulate important signaling pathways, including those involved in inflammation and neurotransmission, highlights their potential for the development of novel therapeutics. The experimental protocols detailed in this guide provide a framework for the continued investigation and characterization of these promising molecules. Further research, including detailed structure-activity relationship (SAR) studies and in vivo efficacy evaluations, will be crucial in translating the therapeutic potential of phenylsulfonamides into clinical applications.

References

In Silico Modeling of Phenylsulfamide Interactions: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the in silico methodologies used to model and predict the interactions of phenylsulfamide derivatives with various biological targets. Phenylsulfamides are a versatile class of compounds with a wide range of biological activities, making them attractive candidates in drug discovery. Computational approaches such as molecular docking, molecular dynamics simulations, and quantitative structure-activity relationship (QSAR) studies are crucial for elucidating their mechanisms of action, predicting binding affinities, and guiding the design of more potent and selective therapeutic agents. This document outlines detailed experimental protocols, summarizes key quantitative data from recent studies, and visualizes relevant pathways and workflows to serve as a foundational resource for researchers in the field.

Introduction to Phenylsulfamides and In Silico Modeling

The this compound scaffold is a key pharmacophore found in a variety of clinically important drugs. The sulfonamide group (-SO₂NH-) is known to interact with numerous biological targets, often through hydrogen bonding and coordination with metal ions in enzyme active sites.[1] In silico, or computer-aided drug design (CADD), methods have become indispensable for accelerating the drug discovery process, offering a cost-effective and rapid means to screen vast chemical libraries, predict compound activity, and optimize lead candidates.[2][3] These computational techniques can be broadly categorized into structure-based and ligand-based approaches, both of which are instrumental in studying this compound interactions.[3]

Potential Biological Targets for this compound Derivatives

Based on extensive research into the benzenesulfonamide scaffold, several key biological targets have been identified for this compound derivatives.

  • Carbonic Anhydrases (CAs): These zinc-containing metalloenzymes are well-established targets for sulfonamides. The sulfonamide moiety coordinates with the zinc ion in the active site, making CAs a primary focus for in silico studies of new derivatives.[1]

  • Microsomal Prostaglandin E2 Synthase-1 (mPGES-1): An enzyme involved in the inflammatory pathway, mPGES-1 is a target for anti-inflammatory drugs. This compound derivatives have been designed and shown to inhibit PGE₂ production by blocking the substrate binding site of the mPGES-1 enzyme.[4]

  • Dihydropteroate Synthase (DHPS): A key enzyme in the folate synthesis pathway of bacteria, DHPS is the target for sulfonamide antibacterial drugs. Computational docking is used to estimate the binding energy of novel sulfonamide derivatives against this receptor.[5][6]

  • Kinases and Other Cancer-Related Targets: Various kinases and proteins like BRD4, involved in cell proliferation, are targets for anticancer agents.[7][8] Sulfonamide derivatives have been investigated as inhibitors for targets such as the MCF-7 breast carcinoma cell line.[9]

  • Peroxisome Proliferator-Activated Receptors (PPARs): These nuclear hormone receptors are crucial in metabolism and are therapeutic targets for metabolic disorders. Certain benzenesulfonamide derivatives act as modulators of PPARs.[1]

In Silico Methodologies and Experimental Protocols

A robust in silico investigation involves a multi-step workflow, starting from target selection and culminating in the prediction of biological activity and toxicity.[10]

General In Silico Workflow

The typical workflow for computer-aided drug design provides a systematic approach from target identification to lead optimization. This process integrates various computational techniques to refine and select promising drug candidates efficiently.

G cluster_0 Structure-Based Design cluster_1 Ligand-Based Design T_ID Target Identification (e.g., PDB Database) P_Prep Protein Preparation (Add Hydrogens, Remove Water) T_ID->P_Prep G_Gen Grid Box Generation P_Prep->G_Gen Dock Molecular Docking G_Gen->Dock MD Molecular Dynamics (MD) Simulation Dock->MD Top Poses L_Prep Ligand Preparation (2D to 3D, Energy Minimization) QSAR QSAR Model Building L_Prep->QSAR ADMET_pred ADMET Prediction L_Prep->ADMET_pred Lead_Opt Lead Optimization QSAR->Lead_Opt ADMET_pred->Lead_Opt BE Binding Free Energy Calculation (MM/PBSA) MD->BE BE->Lead_Opt

A general workflow for in silico drug design and discovery.
Molecular Docking Protocol

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, estimating its binding affinity.[11]

  • Target Protein Preparation:

    • The 3D structure of the target protein is obtained from a repository like the Protein Data Bank (PDB).

    • Using molecular modeling software (e.g., AutoDock Tools, Chimera), all water molecules and existing ligands are typically removed.

    • Polar hydrogen atoms are added to the protein structure, and charges are assigned.

    • The prepared protein structure is saved in a suitable format (e.g., PDBQT for AutoDock).[3]

  • Ligand Preparation:

    • The 2D structures of the this compound derivatives are drawn using chemical drawing software (e.g., ChemDraw) and converted to 3D structures.

    • The ligands are subjected to energy minimization using a suitable force field (e.g., MMFF94) to obtain a stable, low-energy conformation.[12]

    • Torsion angles are defined, and the structure is saved in the PDBQT format.

  • Grid Generation and Docking:

    • A grid box is defined around the active site of the target protein. The box must be large enough to encompass the entire binding pocket, allowing the ligand to move freely.[13]

    • Docking is performed using software like AutoDock Vina. The program systematically explores different conformations and orientations of the ligand within the active site.[13]

  • Analysis of Results:

    • The results are ranked based on a scoring function, which estimates the binding free energy (in kcal/mol). The pose with the lowest binding energy is generally considered the most favorable.[14]

    • The interactions between the ligand and protein (e.g., hydrogen bonds, hydrophobic interactions) are analyzed for the best-scoring poses to understand the structural basis of the interaction.[15]

Molecular Dynamics (MD) Simulation Protocol

MD simulations provide insights into the dynamic behavior of the protein-ligand complex over time, assessing its stability.[16][17]

  • System Preparation:

    • The best-scoring docked complex from the molecular docking step is used as the starting structure.

    • The complex is placed in a simulation box (e.g., triclinic, cubic) and solvated with an explicit water model (e.g., TIP3P).[16]

    • Counter-ions (e.g., Na+, Cl-) are added to neutralize the system's overall charge.[16]

  • Energy Minimization and Equilibration:

    • The energy of the entire system is minimized to remove steric clashes and unfavorable geometries.

    • The system is gradually heated to the desired temperature (e.g., 300 K) under constant volume (NVT ensemble), followed by equilibration at constant pressure (NPT ensemble) to ensure the system reaches a stable state.[18]

  • Production MD Run:

    • A production simulation is run for a significant duration (e.g., 50-100 ns) under NPT conditions.[18][19] Trajectory data (atomic coordinates over time) is saved at regular intervals.

  • Trajectory Analysis:

    • Root Mean Square Deviation (RMSD): Calculated to assess the conformational stability of the protein and ligand over the simulation time.

    • Root Mean Square Fluctuation (RMSF): Calculated for each residue to identify flexible regions of the protein.[16]

    • Hydrogen Bond Analysis: The persistence of hydrogen bonds between the ligand and protein is monitored throughout the simulation.

    • Binding Free Energy Calculation: Methods like MM/PBSA or MM/GBSA are used on the trajectory snapshots to calculate a more accurate estimation of the binding free energy.[20]

Quantitative Structure-Activity Relationship (QSAR) Protocol

QSAR models establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities.[11][21]

  • Dataset Preparation:

    • A dataset of this compound derivatives with experimentally determined biological activity (e.g., IC₅₀, Kᵢ) is collected.[11]

    • The dataset is typically divided into a training set (for model building) and a test set (for model validation).

  • Descriptor Calculation:

    • For each molecule, a large number of molecular descriptors are calculated. These can be 1D (e.g., molecular weight), 2D (e.g., topological indices), or 3D (e.g., steric parameters).[12][21] Quantum mechanical descriptors derived from methods like Density Functional Theory (DFT) can also be used for higher accuracy.[21]

  • Model Building and Validation:

    • Statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms are used to build a model that correlates the descriptors with the biological activity.[12][22]

    • The model's statistical significance and predictive power are evaluated using metrics like the squared correlation coefficient (R²) and cross-validation coefficient (Q²).[21] The model is then used to predict the activity of new, untested compounds.

G Structures Chemical Structures (this compound Derivatives) Descriptors Molecular Descriptors (e.g., LogP, MW, Steric) Structures->Descriptors Descriptor Calculation Model Mathematical Model (e.g., IC₅₀ = aDesc1 + bDesc2 + c) Descriptors->Model Model Building (Training Set) Activity Predicted Biological Activity (e.g., pIC₅₀) Model->Activity Prediction

Logical relationship in a Quantitative Structure-Activity Relationship (QSAR) study.

Signaling Pathways Involving this compound Targets

Understanding the signaling pathways in which the targets of phenylsulfamides operate is crucial for predicting the downstream effects of their inhibition. For example, Carbonic Anhydrase IX (CAIX) is a target whose expression is induced by hypoxia, playing a key role in tumor cell survival.

G Hypoxia Hypoxia (Low Oxygen) HIF1a HIF-1α Stabilization Hypoxia->HIF1a CAIX_exp CAIX Gene Expression HIF1a->CAIX_exp CAIX CAIX Protein CAIX_exp->CAIX pHe_reg Extracellular pH Regulation (Acidification) CAIX->pHe_reg Survival Tumor Cell Survival & Proliferation pHe_reg->Survival Inhibitor This compound Inhibitor Inhibitor->CAIX

Simplified signaling pathway of Carbonic Anhydrase IX (CAIX) under hypoxic conditions.

Quantitative Data Summary

The following tables summarize quantitative data from various in silico and in vitro studies on this compound derivatives, providing a basis for comparison and further research.

Table 1: Molecular Docking and Binding Affinity Data
Compound/DerivativeTarget Protein (PDB ID)Binding Energy (kcal/mol)Key Interacting Residues
4-methyl-N-(2-nitrophenyl) benzenesulfonamide (1C)DHPS-8.1Arg63, Ser219
N-(2-hydroxyphenyl)-4-methyl benzene sulfonamide (1B)DHPS--
Compound '20'Botrytis Cinerea Target (3wh1)-8.5-
{(4-nitrophenyl)sulfonyl}tryptophan (DNSPA)E. coli DNA Gyrase (5MMN)-6.37-
{(4-nitrophenyl)sulfonyl}tryptophan (DNSPA)COVID-19 Main Protease (6LU7)-6.35-
N-substituted sulfonamides (general)1AZM-6.8 to -8.2-
CBTA-C2-SO₂NH₂ (modified cannabinoid)COX-2-63.85 (ΔGbind,solv)-

Data compiled from references[5][6][13][14][15][23][24]. Note: Binding energies from different studies/software are not directly comparable.

Table 2: In Vitro Biological Activity Data
Compound/DerivativeTarget/OrganismAssayActivity (IC₅₀ or MIC)
MPO-0186mPGES-1Cell-free assayIC₅₀: 0.49 µM
MPO-0186A549 cells (PGE₂ production)Cell-based assayIC₅₀: 0.24 µM
4-methyl-N-(2-nitrophenyl) benzenesulfonamide (1C)E. coliMIC50 µg/mL
4-methyl-N-(2-nitrophenyl) benzenesulfonamide (1C)B. licheniformisMIC100 µg/mL
N-(2-hydroxyphenyl)-4-methyl benzene sulfonamide (1B)E. coliMIC100 µg/mL
FQ5 (sulfonamide analogue)P. aeruginosaMIC16 µg/mL
FQ5 (sulfonamide analogue)E. coliMIC16 µg/mL
FQ5 (sulfonamide analogue)S. aureusMIC32 µg/mL

Data compiled from references[4][6][25].

Conclusion

In silico modeling is a powerful and essential component of modern drug discovery, particularly for versatile scaffolds like this compound. The integration of molecular docking, MD simulations, and QSAR studies provides a multi-faceted approach to understanding and predicting molecular interactions.[7] This guide has outlined the standard protocols and summarized key findings to equip researchers with a foundational understanding of these techniques. The data presented highlight the potential of this compound derivatives against a range of targets, from bacterial enzymes to human proteins implicated in cancer and inflammation. Future research should focus on refining predictive models by integrating machine learning and artificial intelligence, expanding the applicability domain of QSAR models, and using advanced simulation techniques to more accurately calculate binding affinities, ultimately accelerating the journey from computational hit to clinical candidate.[20]

References

Phenylsulfamide: A Versatile Scaffold for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The phenylsulfamide core, a key structural motif in medicinal chemistry, has emerged as a privileged scaffold in the design and development of a diverse array of therapeutic agents. Its inherent synthetic tractability, coupled with its ability to engage in a variety of biological interactions, has cemented its importance in contemporary drug discovery. This technical guide provides a comprehensive overview of the this compound scaffold, detailing its synthesis, pharmacological applications, and the underlying mechanisms of action of its derivatives. Particular emphasis is placed on its role in the development of enzyme inhibitors and anti-inflammatory agents, supported by quantitative data, detailed experimental protocols, and visual representations of key biological pathways and workflows.

Synthesis of this compound Derivatives

The synthesis of this compound derivatives is typically achieved through the reaction of an appropriately substituted aniline with a sulfonyl chloride in the presence of a base. This straightforward and versatile approach allows for the introduction of a wide range of functional groups on both the phenyl ring and the sulfamide nitrogen, enabling the fine-tuning of physicochemical properties and biological activity.

A general procedure for the synthesis of N-phenylsulfonamide derivatives begins with the dissolution of an aniline derivative in a suitable solvent, such as dichloromethane (DCM) or water.[1] A base, like triethylamine or sodium carbonate, is added to the solution.[1] Subsequently, the corresponding benzenesulfonyl chloride is added dropwise, often under cooled conditions to manage the exothermic nature of the reaction.[1] The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the product is isolated through aqueous work-up and purified by techniques such as column chromatography or recrystallization.[1]

For the synthesis of more complex derivatives, such as imide N-phenyl sulfonamides, a key intermediate like 4-(thiomorpholin-4-ylsulfonyl)aniline can be utilized.[2] This intermediate is heated to its melting point, followed by the slow addition of a functionalized anhydride. The reaction mixture is heated until completion, as indicated by TLC. The product is then precipitated by the addition of water and purified by washing with ethanol.[2]

Pharmacological Applications and Quantitative Data

This compound derivatives have demonstrated significant potential across various therapeutic areas, most notably as enzyme inhibitors and anti-inflammatory agents.

Enzyme Inhibition

The this compound scaffold has been extensively explored for its ability to inhibit key enzymes implicated in various diseases.

Carbonic Anhydrase Inhibition: Phenylsulfonamide-based compounds have emerged as potent inhibitors of carbonic anhydrases (CAs), a family of metalloenzymes involved in physiological processes such as pH regulation and CO2 transport.[3] Inhibition of specific CA isoforms is a therapeutic strategy for conditions like glaucoma, edema, and certain cancers.[3]

CompoundTarget IsoformInhibition Constant (Ki)
Compound 2CA II33.5 ± 0.38 nM[3]
Compound 8CA I45.7 ± 0.46 nM[3]
Acetazolamide (Standard)CA I, II, IV, IXVaries (used as a reference)[4]

Cholinesterase Inhibition: Derivatives of phenylsulfonamide have also been identified as effective inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes that play a crucial role in neurotransmission.[3] Inhibition of these enzymes is a primary therapeutic approach for Alzheimer's disease.[3]

CompoundTarget EnzymeInhibition Constant (Ki) / IC50
Compound 8AChE31.5 ± 0.33 nM (Ki)[3]
Compound 8BChE24.4 ± 0.29 nM (Ki)[3]
Derivative 3cAChE82.93 ± 0.15 μM (IC50)[5]
Derivative 3dBChE45.65 ± 0.48 μM (IC50)[5]
Anti-inflammatory Activity

The this compound scaffold has been successfully incorporated into molecules designed to modulate the inflammatory response, primarily through the inhibition of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α).[6] Chronic inflammation is a hallmark of numerous diseases, including rheumatoid arthritis and inflammatory bowel disease.

One notable example is the tetrafluorophthalimide derivative LASSBio-1439 (2e), which has demonstrated significant in vitro anti-TNF-α effects, comparable to the established immunomodulator thalidomide.[6] In a murine model of pulmonary inflammation, this compound also exhibited pronounced anti-inflammatory activity when administered orally.[6]

Key Experimental Protocols

Carbonic Anhydrase Inhibition Assay

This assay determines the inhibitory activity of compounds against carbonic anhydrase by measuring the enzyme's esterase activity.

Materials:

  • Assay Buffer: 50 mM Tris-HCl, pH 7.5

  • Enzyme Solution: Carbonic anhydrase in assay buffer

  • Substrate Solution: 4-nitrophenyl acetate (p-NPA) in acetonitrile or DMSO

  • Test Compounds and Positive Control (e.g., Acetazolamide)

  • 96-well microplate

  • Spectrophotometer

Procedure:

  • Prepare serial dilutions of the test compounds and the positive control.

  • In a 96-well plate, add the assay buffer, the test compound or control, and the enzyme solution to the appropriate wells. A blank with no enzyme and a maximum activity control with no inhibitor should be included.

  • Incubate the plate to allow for enzyme-inhibitor binding.

  • Initiate the reaction by adding the p-NPA substrate solution to all wells.

  • Immediately measure the absorbance at approximately 400 nm in a kinetic mode to monitor the formation of the yellow product, 4-nitrophenol.

  • Calculate the rate of reaction for each well. The percentage of inhibition is determined by comparing the reaction rates of the test compounds to the maximum activity control. IC50 values are then calculated from the dose-response curves.

Acetylcholinesterase Inhibition Assay (Ellman's Method)

This colorimetric assay is widely used to screen for acetylcholinesterase inhibitors.[7][8]

Materials:

  • Buffer: 0.1 M Potassium phosphate buffer, pH 8.0[7]

  • Enzyme Solution: Acetylcholinesterase in buffer[7]

  • Substrate: Acetylthiocholine iodide (AChI) in water[7]

  • Chromogen: 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) in buffer[7][8]

  • Test Compounds

  • 96-well microplate

  • Spectrophotometer

Procedure:

  • In a 96-well plate, add the buffer, test compound, and DTNB solution.[8]

  • Add the acetylcholinesterase solution to initiate a pre-incubation period.[8]

  • Start the reaction by adding the acetylthiocholine iodide substrate.[8]

  • The hydrolysis of acetylthiocholine by AChE produces thiocholine, which reacts with DTNB to form a yellow-colored product.[7]

  • Measure the absorbance at 405-412 nm over time.[7][8]

  • The rate of color change is proportional to the enzyme activity. Calculate the percentage of inhibition and IC50 values as described for the CA assay.

In Vitro TNF-α Release Assay in LPS-Stimulated Macrophages

This cellular assay is used to identify compounds that inhibit the production of the pro-inflammatory cytokine TNF-α.[9]

Materials:

  • Cell Line: RAW 264.7 mouse macrophage-like cells[9]

  • Cell Culture Medium

  • Lipopolysaccharide (LPS)[9]

  • Test Compounds

  • Enzyme-Linked Immunosorbent Assay (ELISA) kit for TNF-α[9]

Procedure:

  • Seed RAW 264.7 cells in a multi-well plate and allow them to adhere.

  • Pre-treat the cells with various concentrations of the test compounds for a specified period.

  • Stimulate the cells with LPS to induce the production and release of TNF-α.[9]

  • After an incubation period, collect the cell culture supernatant.

  • Quantify the concentration of TNF-α in the supernatant using a specific ELISA kit according to the manufacturer's instructions.[9]

  • Determine the inhibitory effect of the compounds on TNF-α production by comparing the levels in treated versus untreated (LPS-stimulated) cells.

In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rats

This is a classic and widely used animal model to evaluate the in vivo anti-inflammatory activity of new compounds.[10][11]

Materials:

  • Wistar rats[11]

  • Carrageenan solution (e.g., 1% in saline)[10]

  • Test compounds and a standard anti-inflammatory drug (e.g., indomethacin)[11]

  • Plethysmometer

Procedure:

  • Fast the rats overnight before the experiment.

  • Administer the test compounds and the standard drug orally or intraperitoneally to different groups of rats. A control group receives the vehicle.[11]

  • After a set period (e.g., 1 hour), induce inflammation by injecting a small volume of carrageenan solution into the sub-plantar region of the right hind paw of each rat.[10]

  • Measure the paw volume of each rat using a plethysmometer at various time points after the carrageenan injection (e.g., 1, 2, 3, and 4 hours).[10][11]

  • The increase in paw volume is a measure of the inflammatory edema.

  • Calculate the percentage inhibition of edema for each group compared to the control group to determine the anti-inflammatory activity of the test compounds.[11]

Signaling Pathways and Experimental Workflows

TNF-α Signaling Pathway

Tumor Necrosis Factor-alpha (TNF-α) is a pleiotropic cytokine that plays a central role in inflammation and immunity. It exerts its effects by binding to two distinct receptors, TNFR1 and TNFR2.[12][13] The binding of TNF-α to TNFR1 initiates a signaling cascade that can lead to either cell survival and pro-inflammatory responses or apoptosis (programmed cell death).[14] Small molecule inhibitors targeting this pathway are of significant therapeutic interest.

TNF_alpha_signaling cluster_NFkB NF-κB Activation TNF_alpha TNF-α TNFR1 TNFR1 TNF_alpha->TNFR1 Binds TRADD TRADD TNFR1->TRADD Recruits TRAF2 TRAF2 TRADD->TRAF2 RIPK1 RIPK1 TRADD->RIPK1 FADD FADD TRADD->FADD IKK_complex IKK Complex TRAF2->IKK_complex Activates RIPK1->IKK_complex Activates I_kappa_B IκB IKK_complex->I_kappa_B Phosphorylates (Degradation) NF_kappa_B NF-κB Nucleus Nucleus NF_kappa_B->Nucleus Translocates Inflammation Inflammation Nucleus->Inflammation Gene Transcription Apoptosis Apoptosis Caspase8 Caspase-8 FADD->Caspase8 Recruits Caspase8->Apoptosis Initiates This compound This compound Inhibitor This compound->TRAF2 Inhibits

Caption: Simplified TNF-α signaling pathway via TNFR1 leading to inflammation or apoptosis.

Experimental Workflow for this compound-Based Drug Discovery

The discovery and development of novel this compound-based drugs follow a structured workflow, from initial design and synthesis to preclinical evaluation.

Drug_Discovery_Workflow start Start: Target Identification design Lead Design & Library Synthesis (this compound Scaffold) start->design in_vitro In Vitro Screening (e.g., Enzyme Inhibition, Cell-based Assays) design->in_vitro sar Structure-Activity Relationship (SAR) Analysis in_vitro->sar optimization Lead Optimization sar->optimization in_vivo In Vivo Efficacy & Toxicology Studies (Animal Models) sar->in_vivo optimization->in_vitro Iterative Cycles preclinical Preclinical Candidate Selection in_vivo->preclinical end End: IND-Enabling Studies preclinical->end

Caption: A typical experimental workflow for the discovery of this compound-based drug candidates.

Conclusion

The this compound scaffold continues to be a cornerstone in the field of medicinal chemistry, offering a robust and adaptable platform for the design of novel therapeutic agents. Its synthetic accessibility and proven track record in modulating the activity of key biological targets underscore its enduring value. As our understanding of disease pathology deepens, the versatility of the this compound core will undoubtedly lead to the development of next-generation therapeutics with improved efficacy and safety profiles, addressing a wide range of unmet medical needs. This guide serves as a foundational resource for researchers dedicated to harnessing the full potential of this remarkable chemical scaffold.

References

Methodological & Application

Application Note: Laboratory-Scale Synthesis of Phenylsulfamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenylsulfamide and its derivatives are of significant interest in medicinal chemistry and drug development due to their presence in various biologically active compounds. The sulfamide moiety (R-NH-SO₂-NH-R') is a key pharmacophore that can act as a non-classical bioisostere for amide or urea functionalities, often conferring improved metabolic stability and pharmacokinetic properties. This document provides a detailed protocol for the laboratory-scale synthesis of the parent compound, this compound, through the reaction of aniline with sulfamoyl chloride. The methodology is based on established procedures for sulfonamide synthesis and is suitable for producing gram-scale quantities for research purposes.

Principle of the Method

The synthesis of this compound is achieved via a nucleophilic substitution reaction. Aniline, acting as the nucleophile, attacks the electrophilic sulfur atom of a suitable sulfonating agent. A common and effective method involves the use of sulfamoyl chloride (H₂NSO₂Cl). To neutralize the hydrochloric acid byproduct generated during the reaction, a non-nucleophilic base, such as pyridine or triethylamine, is required. The reaction is typically performed in an anhydrous aprotic solvent to prevent hydrolysis of the reactive sulfamoyl chloride. Subsequent workup and purification yield the desired N-phenylsulfamide.

Experimental Protocol

Materials and Equipment
  • Reagents:

    • Aniline (C₆H₅NH₂)

    • Sulfamoyl chloride (H₂NSO₂Cl)

    • Pyridine (C₅H₅N), anhydrous

    • Dichloromethane (CH₂Cl₂), anhydrous

    • Hydrochloric acid (HCl), 1M solution

    • Saturated sodium bicarbonate (NaHCO₃) solution

    • Brine (saturated NaCl solution)

    • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

    • Solvents for recrystallization (e.g., ethanol/water or ethyl acetate/hexanes)

  • Equipment:

    • Round-bottom flask with a magnetic stir bar

    • Dropping funnel

    • Ice bath

    • Magnetic stirrer

    • Separatory funnel

    • Rotary evaporator

    • Standard laboratory glassware (beakers, flasks, graduated cylinders)

    • Filtration apparatus (Büchner funnel, filter paper)

    • Thin Layer Chromatography (TLC) apparatus

Procedure
  • Reaction Setup:

    • In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve aniline (1.0 equivalent) in anhydrous dichloromethane (approx. 10 mL per gram of aniline).

    • Add anhydrous pyridine (1.5 equivalents) to the solution.

    • Cool the flask to 0 °C in an ice bath with continuous stirring.

  • Addition of Sulfamoyl Chloride:

    • In a separate flask, prepare a solution of sulfamoyl chloride (1.1 equivalents) in a minimal amount of anhydrous dichloromethane.

    • Transfer this solution to a dropping funnel.

    • Add the sulfamoyl chloride solution dropwise to the stirred aniline solution over 30-45 minutes, ensuring the temperature remains at or below 5 °C.

  • Reaction Progression:

    • After the addition is complete, allow the reaction mixture to slowly warm to room temperature.

    • Continue stirring for an additional 2-4 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) using an appropriate solvent system (e.g., 3:1 hexanes:ethyl acetate). The disappearance of the aniline starting material indicates reaction completion.

  • Work-up:

    • Once the reaction is complete, transfer the mixture to a separatory funnel.

    • Wash the organic layer sequentially with 1M HCl (2 x 50 mL) to remove excess pyridine and unreacted aniline.

    • Wash with water (1 x 50 mL).

    • Wash with saturated sodium bicarbonate solution (1 x 50 mL) to neutralize any remaining acid.

    • Finally, wash with brine (1 x 50 mL).

  • Drying and Concentration:

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter off the drying agent.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude this compound.

  • Purification:

    • The crude product can be purified by recrystallization. A common solvent system is ethanol/water or ethyl acetate/hexanes. Dissolve the crude solid in the minimum amount of hot solvent and allow it to cool slowly to form crystals.

    • Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry in a vacuum oven.

    • Alternatively, for higher purity, the crude product can be purified by silica gel column chromatography.

Data Presentation

The following table summarizes representative quantitative data for the laboratory-scale synthesis of this compound. Yields for N-phenylsulfonamide derivatives prepared from aniline are reported to be in the range of 69-95%[1].

ParameterValueNotes
Reactants
Aniline1.0 eqStarting material
Sulfamoyl Chloride1.1 eqSulfonating agent
Pyridine1.5 eqBase to neutralize HCl byproduct
Reaction Conditions
SolventAnhydrous DichloromethaneAprotic solvent to prevent hydrolysis
Temperature0 °C to Room TemperatureInitial cooling to control exothermic reaction
Reaction Time2-4 hoursMonitored by TLC
Product Information
ProductThis compoundC₆H₈N₂O₂S
Molecular Weight172.21 g/mol
Expected Yield69-95%[1]Based on analogous N-phenylsulfonamide syntheses[1]
AppearanceWhite to off-white solidAfter purification

Mandatory Visualizations

Experimental Workflow for this compound Synthesis

experimental_workflow cluster_reactants Reactants & Setup cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification aniline Aniline in CH₂Cl₂ setup Combine Aniline & Pyridine Cool to 0 °C aniline->setup pyridine Pyridine (Base) pyridine->setup sulfamoyl_chloride Sulfamoyl Chloride in CH₂Cl₂ addition Slow Addition of Sulfamoyl Chloride sulfamoyl_chloride->addition setup->addition stirring Stir at RT (2-4h) Monitor by TLC addition->stirring wash_acid Wash with 1M HCl stirring->wash_acid wash_water Wash with H₂O wash_acid->wash_water wash_bicarb Wash with NaHCO₃ wash_water->wash_bicarb wash_brine Wash with Brine wash_bicarb->wash_brine drying Dry (MgSO₄) wash_brine->drying concentration Concentrate in vacuo drying->concentration recrystallization Recrystallization or Column Chromatography concentration->recrystallization final_product Pure this compound recrystallization->final_product

Caption: Workflow for the synthesis of this compound.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Analysis for Purity Determination of Phenylsulfamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the determination of purity and the analysis of related substances in Phenylsulfamide. High-purity active pharmaceutical ingredients (APIs) are critical for the safety and efficacy of drug products. This protocol outlines a reliable and sensitive reversed-phase HPLC (RP-HPLC) method adapted from established methodologies for sulfonamide compounds, offering a practical approach for quality control and stability testing of this compound.

Introduction

This compound and its derivatives are an important class of compounds in medicinal chemistry and pharmaceutical development. Ensuring the purity of these compounds is a critical step in the drug development process to identify and quantify any process-related impurities or degradation products. High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique widely employed in the pharmaceutical industry for its high resolution, sensitivity, and accuracy in separating and quantifying components in a mixture.[1] This document provides a detailed protocol for the HPLC analysis of this compound purity, adapted from a general method for sulfonamides.[1]

Experimental Protocol

This method utilizes a reversed-phase C18 column with a gradient elution of an acidic aqueous mobile phase and an organic modifier to achieve optimal separation of this compound from its potential impurities.

Instrumentation and Materials
  • HPLC System: A system equipped with a gradient pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.

  • Column: A C18 reversed-phase column (e.g., YMC-Triart C8, 250 x 4.6 mm, 5 µm) is recommended for the analysis of moderately polar compounds like sulfonamides.[1]

  • Mobile Phase A: 0.1% Formic Acid in Water.[1]

  • Mobile Phase B: Acetonitrile.[1]

  • Solvents: HPLC grade acetonitrile, methanol, and water.

  • Reagents: Formic acid (analytical grade).

  • Standard: this compound reference standard of known purity.

  • Sample Diluent: 50:50 (v/v) mixture of acetonitrile and water.[1]

Chromatographic Conditions

The following table summarizes the optimized chromatographic conditions for the analysis of this compound.

ParameterCondition
Column YMC-Triart C8 (250 x 4.6 mm, 5 µm)[1]
Mobile Phase A 0.1% Formic Acid in Water[1]
Mobile Phase B Acetonitrile[1]
Gradient Program See Table 2
Flow Rate 1.0 mL/min[1]
Injection Volume 5 µL[1]
Column Temperature 25 °C[1]
Detection Wavelength 265 nm
Run Time 30 minutes[1]

Table 1: Optimized HPLC Chromatographic Conditions

Gradient Elution Program

The use of a gradient elution allows for the effective separation of compounds with a range of polarities within a single analytical run.[1]

Time (min)% Mobile Phase A% Mobile Phase B
09010
201090
251090
269010
309010

Table 2: Gradient Elution Program [1]

Sample and Standard Preparation
  • Standard Solution Preparation: Accurately weigh a suitable amount of this compound reference standard and dissolve it in the sample diluent to achieve a final concentration of approximately 0.5 mg/mL.[1]

  • Sample Solution Preparation: Accurately weigh the this compound sample to be analyzed and dissolve it in the sample diluent to achieve a final concentration of approximately 0.5 mg/mL.[1]

  • Filtration: Filter all solutions through a 0.45 µm syringe filter before injection to remove any particulate matter.

System Suitability

Before sample analysis, perform a system suitability test to ensure the chromatographic system is performing adequately. Inject the standard solution five times and evaluate the following parameters.

ParameterAcceptance Criteria
Tailing Factor (Asymmetry Factor) ≤ 2.0
Theoretical Plates (N) ≥ 2000
Relative Standard Deviation (RSD) of Peak Area ≤ 2.0%
Relative Standard Deviation (RSD) of Retention Time ≤ 1.0%

Table 3: System Suitability Parameters and Acceptance Criteria

Data Presentation and Analysis

The purity of the this compound sample is determined by calculating the percentage of the main peak area relative to the total area of all peaks in the chromatogram.

Purity (%) = (Area of this compound Peak / Total Area of All Peaks) x 100

All quantitative data, including retention times, peak areas, and calculated purity values for different batches or stability samples, should be summarized in a clear and structured table for easy comparison.

Sample IDRetention Time (min)Peak AreaPurity (%)
Reference Standarde.g., 10.5e.g., 500000e.g., 99.9
Batch Ae.g., 10.5e.g., 495000e.g., 99.0
Batch Be.g., 10.6e.g., 490000e.g., 98.5
Impurity 1e.g., 8.2e.g., 2500e.g., 0.5
Impurity 2e.g., 12.1e.g., 5000e.g., 1.0

Table 4: Example of Data Summary for this compound Purity Analysis

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow of the HPLC analysis for this compound purity.

HPLC_Workflow A Sample and Standard Preparation B HPLC System Setup (Column, Mobile Phase, etc.) A->B Prepare solutions C System Suitability Test (Inject Standard) B->C Equilibrate system D Check Acceptance Criteria (RSD, Tailing, Plates) C->D E Sample Analysis (Inject Sample) D->E Pass I System Not Ready D->I Fail F Data Acquisition and Integration E->F G Data Analysis (Purity Calculation) F->G H Reporting G->H I->B Troubleshoot and re-equilibrate

References

Application Notes and Protocols for Phenylsulfamide in Enzyme Inhibition Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenylsulfamide and its derivatives represent a significant class of compounds extensively studied for their potent inhibitory effects on various key enzymes. The sulfamide moiety (R-SO₂-NH-R') is a critical pharmacophore that confers the ability to interact with the active sites of these enzymes, leading to modulation of their catalytic activity. This document provides detailed application notes and protocols for utilizing phenylsulfamides in the inhibition of three major classes of enzymes: Carbonic Anhydrases, Cholinesterases, and Ureases. Understanding the methodologies for assessing the inhibitory potential of these compounds is crucial for the discovery and development of novel therapeutic agents targeting a wide range of diseases, including glaucoma, cancer, Alzheimer's disease, and infections.

Section 1: Carbonic Anhydrase Inhibition

Carbonic anhydrases (CAs) are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[1] Phenylsulfonamides are well-established inhibitors of CAs, with their primary sulfonamide group coordinating to the zinc ion in the enzyme's active site.

Signaling Pathway: CO₂ and Bicarbonate Homeostasis

Carbonic anhydrases play a pivotal role in pH regulation, CO₂ and bicarbonate transport, and various biosynthetic pathways.[2] Inhibition of specific CA isoforms can disrupt these processes, which is a therapeutic strategy for several pathologies. For instance, inhibiting CA II in the ciliary body of the eye reduces aqueous humor formation, thus lowering intraocular pressure in glaucoma. In cancer, the inhibition of tumor-associated isoforms like CA IX and CA XII can counteract the acidification of the tumor microenvironment, hindering cancer cell proliferation and survival.

Carbonic Anhydrase Signaling Pathway cluster_extracellular Extracellular Space cluster_cell Cell Cytoplasm CO2_ext CO₂ CO2_int CO₂ CO2_ext->CO2_int Diffusion CA Carbonic Anhydrase (e.g., CA II) CO2_int->CA H2O H₂O H2O->CA H2CO3 H₂CO₃ CA->H2CO3 HCO3 HCO₃⁻ H2CO3->HCO3 H H⁺ H2CO3->H Biosynthesis Biosynthetic Pathways HCO3->Biosynthesis pH_reg Intracellular pH Regulation H->pH_reg This compound This compound Inhibitor This compound->CA Inhibition

Carbonic Anhydrase Catalyzed CO₂ Hydration and Inhibition.
Quantitative Data: Phenylsulfonamide Inhibition of Carbonic Anhydrase Isoforms

The inhibitory potency of phenylsulfonamide derivatives is typically quantified by their inhibition constant (Kᵢ) or half-maximal inhibitory concentration (IC₅₀). Lower values indicate higher potency.

CompoundTarget IsoformKᵢ (nM)IC₅₀ (µM)Reference
Acetazolamide (Standard)hCA I250-[3]
Acetazolamide (Standard)hCA II12-[3]
Phenylsulfonamide Derivative 1hCA I28.5-[3]
Phenylsulfonamide Derivative 1hCA II2.2-[3]
Benzenesulfonamide Derivative 4ahCA I1500-[4][5]
Benzenesulfonamide Derivative 4ahCA II755-[4][5]
Benzenesulfonamide Derivative 5chCA IX1.5-[4][5]
Benzenesulfonamide Derivative 5hhCA XII0.8-[4][5]
N-phenylsulfonamide Derivative 8hCA I45.7-[6]
N-phenylsulfonamide Derivative 2hCA II33.5-[6]
Experimental Protocol: Colorimetric Assay for Carbonic Anhydrase Inhibition

This protocol is based on the esterase activity of carbonic anhydrase, using p-nitrophenyl acetate (p-NPA) as a substrate.

Materials:

  • Purified carbonic anhydrase (e.g., bovine erythrocyte CA)

  • This compound inhibitor stock solutions (in DMSO)

  • p-Nitrophenyl acetate (p-NPA)

  • Tris-HCl buffer (50 mM, pH 7.4)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the this compound inhibitor in DMSO.

    • Prepare a series of dilutions of the inhibitor in Tris-HCl buffer.

    • Prepare a stock solution of p-NPA in acetonitrile.

    • Prepare a working solution of CA in Tris-HCl buffer.

  • Assay Setup:

    • In a 96-well plate, add 140 µL of Tris-HCl buffer to each well.

    • Add 20 µL of the this compound inhibitor dilution (or buffer for control) to the respective wells.

    • Add 20 µL of the CA enzyme solution to each well.

    • Incubate the plate at room temperature for 10 minutes to allow for inhibitor-enzyme binding.

  • Reaction Initiation and Measurement:

    • Initiate the reaction by adding 20 µL of the p-NPA solution to each well.

    • Immediately place the plate in a microplate reader and measure the absorbance at 400 nm every 30 seconds for 10-15 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (change in absorbance per minute) for each inhibitor concentration.

    • Determine the percentage of inhibition for each concentration relative to the control (no inhibitor).

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value.

Section 2: Cholinesterase Inhibition

Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are serine hydrolases that terminate neurotransmission at cholinergic synapses by hydrolyzing the neurotransmitter acetylcholine. Phenylsulfonamide derivatives have been investigated as inhibitors of these enzymes for the potential treatment of Alzheimer's disease and other neurological disorders.

Signaling Pathway: Cholinergic Neurotransmission

In cholinergic synapses, the arrival of an action potential triggers the release of acetylcholine into the synaptic cleft. Acetylcholine binds to postsynaptic receptors, propagating the nerve impulse. Acetylcholinesterase rapidly hydrolyzes acetylcholine, terminating the signal. Inhibition of AChE increases the concentration and duration of acetylcholine in the synaptic cleft, enhancing cholinergic neurotransmission.

Cholinergic Neurotransmission cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron ActionPotential Action Potential Arrives Vesicles Synaptic Vesicles (containing Acetylcholine) ActionPotential->Vesicles Triggers ACh_release Acetylcholine Release Vesicles->ACh_release ACh Acetylcholine (ACh) ACh_release->ACh AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolyzed by Receptors Postsynaptic Receptors ACh->Receptors Binds to Choline_Acetate Choline + Acetate AChE->Choline_Acetate This compound This compound Inhibitor This compound->AChE Inhibition Signal Signal Propagation Receptors->Signal

Inhibition of Acetylcholinesterase at the Synapse.
Quantitative Data: Phenylsulfonamide Inhibition of Cholinesterases

CompoundTarget EnzymeKᵢ (nM)IC₅₀ (µM)Reference
Eserine (Standard)AChE-0.04[7]
Eserine (Standard)BChE-0.85[7]
N-phenylsulfonamide Derivative 8AChE31.5-[6]
N-phenylsulfonamide Derivative 8BChE24.4-[6]
Sulfonamide Derivative 3cAChE-82.93[7]
Sulfonamide Derivative 3dBChE-45.65[7]
Benzyl carbamate Derivative 5kBChE-4.33[8]
Benzyl carbamate Derivative 5jBChE-6.57[8]
Experimental Protocol: Ellman's Method for Acetylcholinesterase Inhibition

This colorimetric assay measures the activity of AChE by quantifying the production of thiocholine from the substrate acetylthiocholine.

Materials:

  • Purified acetylcholinesterase (e.g., from electric eel)

  • This compound inhibitor stock solutions (in DMSO)

  • Acetylthiocholine iodide (ATCI)

  • 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB)

  • Phosphate buffer (0.1 M, pH 8.0)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the this compound inhibitor in DMSO.

    • Prepare a series of dilutions of the inhibitor in phosphate buffer.

    • Prepare a 10 mM solution of DTNB in phosphate buffer.

    • Prepare a 14 mM solution of ATCI in deionized water (prepare fresh).

    • Prepare a working solution of AChE in phosphate buffer.

  • Assay Setup:

    • In a 96-well plate, add 140 µL of phosphate buffer to each well.

    • Add 10 µL of the this compound inhibitor dilution (or buffer for control) to the respective wells.

    • Add 10 µL of the DTNB solution to each well.

    • Add 10 µL of the AChE enzyme solution to each well.

    • Incubate the plate at 25°C for 10 minutes.

  • Reaction Initiation and Measurement:

    • Initiate the reaction by adding 10 µL of the ATCI solution to each well.

    • Immediately place the plate in a microplate reader and measure the absorbance at 412 nm every minute for 10-15 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (change in absorbance per minute) for each inhibitor concentration.

    • Determine the percentage of inhibition for each concentration relative to the control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value.

Section 3: Urease Inhibition

Urease is a nickel-containing enzyme that catalyzes the hydrolysis of urea to ammonia and carbon dioxide. In pathogenic bacteria such as Helicobacter pylori, urease activity is a key virulence factor, allowing the bacteria to survive in the acidic environment of the stomach. Phenylsulfonamides have emerged as potential urease inhibitors for combating such infections.

Signaling Pathway: Helicobacter pylori Pathogenesis

H. pylori utilizes urease to neutralize gastric acid by producing ammonia, which raises the pH of its immediate surroundings. This allows the bacterium to colonize the gastric mucosa, leading to inflammation, ulcers, and an increased risk of gastric cancer. Inhibiting urease activity is a promising strategy to eradicate H. pylori infections.

Helicobacter_pylori_Pathogenesis cluster_stomach Stomach Lumen (Acidic) cluster_neutral_zone Periplasmic Space (Neutralized) cluster_mucosa Gastric Mucosa H_pylori Helicobacter pylori Urease Urease H_pylori->Urease Produces Urea Urea Urea->Urease Substrate Ammonia Ammonia (NH₃) Urease->Ammonia CO2 CO₂ Urease->CO2 Colonization Bacterial Colonization Ammonia->Colonization Enables This compound This compound Inhibitor This compound->Urease Inhibition Inflammation Inflammation & Tissue Damage Colonization->Inflammation

Role of Urease in H. pylori Pathogenesis and its Inhibition.
Quantitative Data: Phenylsulfonamide Inhibition of Urease

CompoundTarget UreaseKᵢ (µM)IC₅₀ (µM)Reference
Thiourea (Standard)Jack Bean-22.61[9]
Naproxen-sulfanilamide conjugate (3)Jack Bean2.406.69[9]
Naproxen-sulfathiazole conjugate (5)Jack Bean5.055.82[9]
Naproxen-sulfaguanidine conjugate (10)Jack Bean3.565.06[9]
Sulfanilamide thiourea derivative 14bJack Bean-0.20[10]
4-chlorophenyl sulfonamide derivative 13aJack Bean-98.09[10]
Experimental Protocol: Indophenol Method for Urease Inhibition

This colorimetric assay quantifies urease activity by measuring the amount of ammonia produced, which reacts with phenol and hypochlorite to form a blue-green indophenol dye.

Materials:

  • Purified urease (e.g., from Jack Bean)

  • Phenylsulfonamide inhibitor stock solutions (in DMSO)

  • Urea solution

  • Phenol reagent (e.g., 1% w/v phenol, 0.005% w/v sodium nitroprusside)

  • Alkali reagent (e.g., 0.5% w/v NaOH, 0.1% active chloride from NaOCl)

  • Tris buffer (pH 7.5)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the phenylsulfonamide inhibitor in DMSO.

    • Prepare a series of dilutions of the inhibitor in Tris buffer.

    • Prepare a stock solution of urea in Tris buffer.

    • Prepare a working solution of urease in Tris buffer.

  • Assay Setup:

    • In a 96-well plate, add 25 µL of the this compound inhibitor dilution (or buffer for control) to the respective wells.

    • Add 25 µL of the urease enzyme solution to each well.

    • Pre-incubate the plate at 37°C for 15 minutes.

  • Reaction Initiation:

    • Initiate the reaction by adding 50 µL of the urea solution to each well.

    • Incubate the plate at 37°C for 30 minutes.

  • Color Development and Measurement:

    • Stop the reaction and initiate color development by adding 50 µL of the phenol reagent followed by 50 µL of the alkali reagent to each well.

    • Incubate the plate at 37°C for 30 minutes.

    • Measure the absorbance at 630 nm using a microplate reader.

  • Data Analysis:

    • Calculate the amount of ammonia produced based on a standard curve prepared with known concentrations of ammonium chloride.

    • Determine the percentage of inhibition for each inhibitor concentration relative to the control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value.

References

Phenylsulfamide and its Derivatives as Ligands in Protein Binding Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of phenylsulfamide and its derivatives as ligands in protein binding studies. This document includes summaries of quantitative data, detailed experimental protocols for key binding assays, and visualizations of relevant signaling pathways and experimental workflows.

Introduction

This compound and its derivatives represent a versatile class of small molecules that have garnered significant interest in drug discovery due to their ability to bind to a variety of protein targets with high affinity and specificity. The sulfonamide moiety is a key pharmacophore present in numerous clinically approved drugs. This document outlines the application of this compound-based ligands in studying protein interactions, focusing on key therapeutic areas such as neurodegenerative diseases, inflammation, and cancer.

Key Protein Targets and Therapeutic Applications

This compound derivatives have been investigated as inhibitors or modulators of several important protein targets:

  • Carbonic Anhydrases (CAs): Inhibition of CAs has therapeutic applications in glaucoma, epilepsy, and as anticancer agents. Phenylsulfonamides are known to bind to the zinc ion in the active site of CAs.

  • Acetylcholinesterase (AChE): AChE inhibitors are used in the treatment of Alzheimer's disease. This compound-based compounds have shown potential as AChE inhibitors.

  • Tumor Necrosis Factor-alpha Converting Enzyme (TACE): TACE is a key enzyme in the release of the pro-inflammatory cytokine TNF-α. Inhibition of TACE is a therapeutic strategy for inflammatory diseases.

  • Metabotropic Glutamate Receptor 4 (mGlu4): Positive allosteric modulators (PAMs) of mGlu4 are being explored for the treatment of Parkinson's disease. Phenylsulfonamide-containing compounds have been identified as potent mGlu4 PAMs.

  • FK506-Binding Protein 12 (FKBP12): FKBP12 is an immunophilin involved in various cellular processes. Ligands that bind to FKBP12 can have immunosuppressive and neuroprotective effects.

  • Cancer-Related Proteins: Phenylsulfonamide derivatives have been shown to induce apoptosis in cancer cells by targeting proteins in the Bcl-2 family, caspases, and modulating signaling pathways like PI3K/Akt.

Quantitative Binding Data

The following tables summarize the binding affinities of various this compound derivatives for their respective protein targets.

Table 1: Inhibition of Carbonic Anhydrases by Phenylsulfonamide Derivatives

CompoundTarget IsoformInhibition Constant (Kᵢ)Reference
PhenylsulfonamidehCA I41.5 - 1500 nM[1]
PhenylsulfonamidehCA II30.1 - 755 nM[1]
PhenylsulfonamidehCA IX1.5 - 38.9 nM[1]
PhenylsulfonamidehCA XII0.8 - 12.4 nM[1]
BenzenesulfonamidehCA IKₐ = 3.8 x 10⁶ M⁻¹[2]
BenzenesulfonamidehCA IIKₐ = 1.7 x 10⁶ M⁻¹[2]

Table 2: Inhibition of Acetylcholinesterase by Phenylsulfonamide Derivatives

CompoundIC₅₀Reference
Phenylsulfonamide DerivativeNot Specified[3]

Table 3: Modulation of mGlu4 by Phenylsulfonamide Derivatives

CompoundPotency (EC₅₀)Maximal Response (% of control)Reference
VU0364439 (a 2-pyridylamide-4-phenylsulfonamide)19.8 nMNot Specified[4][5]
Phenylsulfonamide derivative 8a159 nMSimilar to control[4]
Phenylsulfonamide derivative 8b (2-chlorophenyl)27 nM88.2%[4]

Table 4: Binding to FKBP12

CompoundDissociation Constant (Kᵈ)Reference
SLFpYEEI-FKBP12 complex1.0 µM[6]

Note: Data for direct binding of a simple this compound was not available. The provided data is for a bifunctional molecule containing an FKBP12 ligand.

Table 5: Anticancer Activity of Phenylsulfonamide Derivatives

CompoundCell LineIC₅₀ / GI₅₀Apoptotic EffectTarget PathwayReference
Phenylacylsulfonamides--Induces apoptosisBcl-2/Bcl-xL antagonism[4]
Pentafluorobenzenesulfonamide derivativesA549, HepG2, HuCCA-1, MOLT-3Micromolar rangeInduces caspase-9, -7, and PARP cleavageCaspase-dependent apoptosis[7]
N-(6(4)-indazolyl)-benzenesulfonamidesA2780, A549, P3880.50 - 5.83 µMUpregulation of p53 and BaxCell cycle arrest at G2/M[1]
Sulfonamide derivativesHepG2, MCF-7, Colo-205-Induces caspase-3, -8, -9 expressionp38/ERK phosphorylation[8][9]

Experimental Protocols

This section provides detailed protocols for key experiments used in the study of this compound-protein interactions.

Carbonic Anhydrase Inhibition Assay (Stopped-Flow CO₂ Hydration Assay)

This method measures the inhibition of the CA-catalyzed hydration of carbon dioxide.

Materials:

  • Stopped-flow spectrophotometer

  • Carbonic Anhydrase (e.g., hCA II) solution (e.g., 10 µM stock in buffer)

  • This compound derivative stock solution (e.g., 10 mM in DMSO)

  • Assay Buffer: 20 mM HEPES, pH 7.5, containing 20 mM Na₂SO₄

  • Indicator: Phenol Red (0.2 mM)

  • Substrate: CO₂-saturated water

Protocol:

  • Enzyme Preparation: Prepare a working solution of carbonic anhydrase in the assay buffer to the desired final concentration (e.g., 10 nM).

  • Inhibitor Preparation: Prepare a series of dilutions of the this compound derivative in the assay buffer.

  • Reaction Setup:

    • Syringe A of the stopped-flow instrument: Carbonic anhydrase solution (or buffer for control) and the this compound derivative at various concentrations.

    • Syringe B: CO₂-saturated water containing Phenol Red indicator.

  • Measurement:

    • Rapidly mix the contents of Syringe A and Syringe B.

    • Monitor the change in absorbance at 557 nm over time (typically 10-100 seconds). The decrease in pH due to carbonic acid formation will cause a color change in the Phenol Red.

  • Data Analysis:

    • Determine the initial rates of the reaction from the absorbance change.

    • Plot the initial rate as a function of substrate concentration to determine kinetic parameters.

    • Calculate the inhibition constant (Kᵢ) by fitting the data to the appropriate inhibition model (e.g., competitive, non-competitive).

Acetylcholinesterase Inhibition Assay (Ellman's Method)

This colorimetric assay measures the activity of AChE through the hydrolysis of acetylthiocholine.

Materials:

  • Microplate reader

  • Acetylcholinesterase (AChE) solution

  • Phenylsulfonamide derivative stock solution (in DMSO)

  • Substrate: Acetylthiocholine iodide (ATCI)

  • Chromogen: 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)

  • Assay Buffer: Phosphate buffer (e.g., 50 mM, pH 7.4)

Protocol:

  • Reagent Preparation:

    • Prepare working solutions of AChE, ATCI, and DTNB in the assay buffer.

    • Prepare serial dilutions of the phenylsulfonamide derivative in the assay buffer.

  • Assay Procedure (in a 96-well plate):

    • To each well, add 180 µL of the assay buffer.

    • Add 10 µL of the phenylsulfonamide derivative solution (or DMSO for control).

    • Add 10 µL of the AChE solution and incubate at room temperature for a defined period (e.g., 15 minutes).

    • Add 10 µL of the DTNB solution.

    • Initiate the reaction by adding 10 µL of the ATCI solution.

  • Measurement:

    • Immediately measure the absorbance at 412 nm at regular intervals for a set duration (e.g., 5 minutes) using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction from the change in absorbance over time.

    • Determine the percentage of inhibition for each concentration of the this compound derivative.

    • Calculate the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Surface Plasmon Resonance (SPR) for Binding Kinetics

SPR is a label-free technique to measure real-time binding kinetics and affinity.

Materials:

  • SPR instrument (e.g., Biacore)

  • Sensor chip (e.g., CM5)

  • Immobilization reagents (e.g., EDC, NHS, ethanolamine)

  • Purified target protein (ligand)

  • This compound derivative (analyte)

  • Running Buffer: e.g., HBS-EP (10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20)

Protocol:

  • Ligand Immobilization:

    • Activate the sensor chip surface using a mixture of EDC and NHS.

    • Inject the purified target protein over the activated surface to achieve the desired immobilization level.

    • Deactivate any remaining active groups with ethanolamine.

  • Analyte Binding:

    • Prepare a series of dilutions of the this compound derivative in the running buffer.

    • Inject the analyte solutions over the immobilized ligand surface at a constant flow rate.

    • Monitor the change in the SPR signal (response units, RU) during the association and dissociation phases.

  • Surface Regeneration:

    • If necessary, inject a regeneration solution (e.g., a low pH buffer or high salt concentration) to remove the bound analyte and prepare the surface for the next injection.

  • Data Analysis:

    • Subtract the signal from a reference flow cell to correct for bulk refractive index changes.

    • Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (kₐ), dissociation rate constant (kₔ), and the equilibrium dissociation constant (Kᵈ = kₔ/kₐ).

Isothermal Titration Calorimetry (ITC) for Thermodynamic Profiling

ITC directly measures the heat changes associated with a binding event, providing a complete thermodynamic profile of the interaction.

Materials:

  • Isothermal titration calorimeter

  • Purified target protein

  • This compound derivative

  • Dialysis buffer (e.g., 20 mM phosphate buffer, 150 mM NaCl, pH 7.4)

Protocol:

  • Sample Preparation:

    • Thoroughly dialyze the purified target protein against the chosen buffer.

    • Dissolve the this compound derivative in the final dialysis buffer. It is crucial that the buffer for the protein and the ligand are identical to minimize heats of dilution.

  • ITC Experiment:

    • Load the target protein into the sample cell of the calorimeter (e.g., at a concentration of 10-50 µM).

    • Load the this compound derivative into the injection syringe (at a concentration 10-20 times that of the protein).

    • Perform a series of small injections (e.g., 2-10 µL) of the ligand into the protein solution while monitoring the heat change.

  • Data Analysis:

    • Integrate the heat-change peaks for each injection.

    • Plot the heat change per mole of injectant against the molar ratio of ligand to protein.

    • Fit the resulting binding isotherm to a suitable binding model to determine the binding affinity (Kₐ or Kᵈ), stoichiometry (n), and enthalpy of binding (ΔH). The Gibbs free energy (ΔG) and entropy of binding (ΔS) can then be calculated.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows relevant to the study of this compound ligands.

G cluster_0 Carbonic Anhydrase Inhibition CO2 CO₂ + H₂O H2CO3 H₂CO₃ CO2->H2CO3 CA catalysis HCO3 HCO₃⁻ + H⁺ H2CO3->HCO3 CA Carbonic Anhydrase (CA) This compound This compound Inhibition This compound->Inhibition Inhibition->CA Inhibits

Figure 1: Mechanism of Carbonic Anhydrase inhibition by this compound.

G cluster_1 Acetylcholinesterase Inhibition ACh Acetylcholine (ACh) Choline Choline + Acetate ACh->Choline AChE hydrolysis AChE Acetylcholinesterase (AChE) Synapse Increased ACh in Synapse This compound This compound Inhibition This compound->Inhibition Inhibition->AChE Inhibits Inhibition->Synapse Leads to

Figure 2: Consequence of Acetylcholinesterase inhibition by this compound.

G cluster_2 Surface Plasmon Resonance (SPR) Workflow Start Start Immobilize Immobilize Target Protein on Sensor Chip Start->Immobilize Inject Inject this compound (Analyte) Immobilize->Inject Measure Measure SPR Signal (Association/Dissociation) Inject->Measure Regenerate Regenerate Chip Surface Measure->Regenerate Analyze Analyze Data (kₐ, kₔ, Kᵈ) Measure->Analyze Regenerate->Inject Next Concentration End End Analyze->End

Figure 3: General experimental workflow for Surface Plasmon Resonance (SPR).

G cluster_3 Anticancer Apoptotic Pathway Phenylsulfonamide Phenylsulfonamide Derivative Bcl2 Anti-apoptotic Bcl-2 proteins Phenylsulfonamide->Bcl2 Inhibits BaxBak Pro-apoptotic Bax/Bak Bcl2->BaxBak Inhibits Mito Mitochondrial Outer Membrane Permeabilization BaxBak->Mito CytoC Cytochrome c Release Mito->CytoC Casp9 Caspase-9 Activation CytoC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Figure 4: Phenylsulfonamide-induced apoptosis via the intrinsic pathway.

Conclusion

This compound and its derivatives continue to be a rich source of lead compounds in drug discovery. The versatility of the sulfonamide scaffold allows for the generation of potent and selective ligands for a wide range of protein targets. The protocols and data presented in these application notes provide a valuable resource for researchers working on the characterization of this compound-based ligands and their interactions with proteins of therapeutic interest. Further exploration of this chemical space is likely to yield novel drug candidates for various diseases.

References

Application Notes and Protocols for the Crystallization of Phenylsulfamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed experimental protocols for the crystallization of phenylsulfamide. Due to the limited availability of specific quantitative solubility data for this compound in public literature, the provided solvent systems and parameters are based on established principles for the crystallization of organic compounds and data available for structurally related aromatic sulfonamides. It is strongly recommended that a solubility screen be performed prior to conducting large-scale crystallization experiments.

Data Presentation

The successful crystallization of any compound is critically dependent on its solubility in various solvents. An ideal solvent for recrystallization will dissolve the compound well at elevated temperatures but poorly at lower temperatures. The following table provides an estimated qualitative solubility of this compound in a range of common laboratory solvents, based on the behavior of analogous aromatic sulfonamides.

SolventPredicted Solubility at Room TemperaturePredicted Solubility at Elevated TemperatureSuitability for Crystallization
WaterInsolubleSparingly SolublePotentially suitable for anti-solvent methods
MethanolSparingly SolubleSolubleGood
EthanolSparingly SolubleSolubleGood
IsopropanolSparingly SolubleModerately SolubleGood
AcetoneSolubleVery SolublePotentially suitable for anti-solvent methods
Ethyl AcetateSparingly SolubleModerately SolubleGood
DichloromethaneSparingly SolubleModerately SolubleModerate
TolueneInsolubleSparingly SolublePoor
HexaneInsolubleInsolubleSuitable as an anti-solvent

Note: This data is predictive and should be confirmed experimentally.

Experimental Protocols

The following are detailed methodologies for common crystallization techniques applicable to this compound. Safety precautions, including the use of a fume hood and appropriate personal protective equipment, should be followed at all times.

Protocol 1: Slow Cooling Crystallization

This is the most common method for purifying solid organic compounds.[1][2][3]

Materials:

  • This compound (crude)

  • Selected solvent (e.g., Ethanol, Methanol, or Isopropanol)

  • Erlenmeyer flask

  • Heating source (hot plate with stirring capability)

  • Stir bar

  • Condenser (optional, to prevent solvent loss)

  • Buchner funnel and flask

  • Filter paper

  • Ice bath

  • Spatula

  • Watch glass

Methodology:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask with a stir bar. Add a small amount of the chosen solvent.

  • Heating: Gently heat the mixture on a hot plate with stirring. Continue to add the solvent portion-wise until the this compound is completely dissolved. It is crucial to use the minimum amount of hot solvent necessary to achieve full dissolution to ensure a good yield.[2]

  • Cooling: Once dissolved, remove the flask from the heat source and allow it to cool slowly to room temperature. To promote the formation of larger, purer crystals, the flask can be insulated to slow the cooling process further.[1]

  • Crystal Formation: As the solution cools, the solubility of the this compound will decrease, leading to the formation of crystals. If no crystals form, scratching the inside of the flask with a glass rod or adding a seed crystal of pure this compound can induce crystallization.[1]

  • Maximizing Yield: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the precipitation of the product from the solution.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of the cold solvent to remove any impurities adhering to the crystal surfaces.

  • Drying: Dry the crystals on the filter paper by continuing to draw air through the funnel. The crystals can then be transferred to a watch glass and dried further in a desiccator or a vacuum oven at a low temperature.

Protocol 2: Solvent Evaporation

This method is suitable for compounds that are highly soluble at room temperature.

Materials:

  • This compound

  • A solvent in which this compound is soluble (e.g., Acetone)

  • Beaker or crystallization dish

  • Parafilm or aluminum foil

Methodology:

  • Dissolution: Dissolve the this compound in the chosen solvent at room temperature until a clear solution is obtained.

  • Evaporation: Cover the beaker or crystallization dish with parafilm or aluminum foil. Pierce a few small holes in the covering to allow for slow evaporation of the solvent.

  • Crystal Growth: Place the container in a location where it will not be disturbed. As the solvent slowly evaporates, the concentration of the this compound will increase, leading to the formation of crystals over time.

  • Isolation and Drying: Once a suitable amount of crystals has formed, they can be isolated by filtration and dried as described in Protocol 1.

Protocol 3: Anti-Solvent Crystallization

This technique is useful when the compound of interest is highly soluble in one solvent but poorly soluble in another, and the two solvents are miscible.

Materials:

  • This compound

  • A "good" solvent in which this compound is highly soluble (e.g., Acetone)

  • An "anti-solvent" in which this compound is poorly soluble (e.g., Water or Hexane)

  • Beaker or flask

  • Pipette or burette

Methodology:

  • Dissolution: Dissolve the this compound in the minimum amount of the "good" solvent at room temperature.

  • Addition of Anti-Solvent: Slowly add the anti-solvent dropwise to the solution while stirring.

  • Inducing Precipitation: Continue adding the anti-solvent until the solution becomes slightly turbid, indicating the onset of precipitation.

  • Crystal Formation: Allow the mixture to stand undisturbed. Crystals should form as the solubility of the this compound decreases. The mixture can be cooled in an ice bath to improve the yield.

  • Isolation and Drying: Collect and dry the crystals as outlined in Protocol 1.

Mandatory Visualization

Crystallization_Workflow General Experimental Workflow for this compound Crystallization cluster_prep Preparation cluster_crystallization Crystallization cluster_isolation Isolation & Drying start Start: Crude this compound dissolution Dissolution in a Suitable Solvent start->dissolution slow_cooling Slow Cooling to Room Temperature dissolution->slow_cooling Method 1 evaporation Slow Solvent Evaporation dissolution->evaporation Method 2 anti_solvent Anti-Solvent Addition dissolution->anti_solvent Method 3 filtration Vacuum Filtration slow_cooling->filtration evaporation->filtration anti_solvent->filtration washing Washing with Cold Solvent filtration->washing drying Drying washing->drying end End: Purified this compound Crystals drying->end

Caption: General workflow for this compound crystallization.

References

Phenylsulfamide Derivatization: Enhancing Biological Activity for Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phenylsulfamide derivatives represent a versatile class of compounds with a broad spectrum of biological activities. Through targeted derivatization, the potency and selectivity of these molecules can be significantly enhanced, leading to the development of novel therapeutic agents. These application notes provide a comprehensive overview of the derivatization of the this compound scaffold to improve its activity against key biological targets, including enzymes implicated in cancer and inflammation. Detailed protocols for the synthesis of this compound derivatives and for conducting relevant biological assays are provided to guide researchers in this promising area of drug discovery.

Introduction

The sulfonamide functional group is a cornerstone in medicinal chemistry, present in a wide array of drugs with antibacterial, anti-inflammatory, and anticancer properties. Phenylsulfamides, a specific class of sulfonamides, have garnered significant attention due to their ability to be readily derivatized, allowing for the fine-tuning of their pharmacological profiles. Strategic modifications to the phenyl ring and the sulfamide moiety can lead to substantial improvements in target affinity, selectivity, and pharmacokinetic properties.

This document outlines key derivatization strategies for the this compound core and provides detailed experimental protocols for the synthesis and evaluation of these derivatives against clinically relevant targets, such as Focal Adhesion Kinase (FAK), a key player in cancer progression, and Tumor Necrosis Factor-alpha (TNF-α), a central mediator of inflammation.

This compound Derivatization Strategies

The core structure of this compound offers multiple points for chemical modification to enhance biological activity. Key strategies include:

  • Substitution on the Phenyl Ring: Introduction of various substituents (e.g., alkyl, halogen, nitro groups) on the phenyl ring can modulate the electronic and steric properties of the molecule, influencing its binding affinity to the target protein.

  • Modification of the Sulfonamide Linker: Alterations to the sulfonamide group itself, or the introduction of different linkers, can impact the molecule's conformation and interaction with the active site.

  • Addition of Heterocyclic Moieties: Incorporating heterocyclic rings, such as triazoles or pyrimidines, can introduce additional binding interactions and improve the compound's drug-like properties.[1]

These derivatization approaches allow for the systematic exploration of the structure-activity relationship (SAR), guiding the design of more potent and selective inhibitors.

Experimental Protocols

General Protocol for the Synthesis of N-Phenylsulfonamide Derivatives

This protocol provides a general method for the synthesis of N-phenylsulfonamide derivatives, which can be adapted based on the specific starting materials and desired final product.

Materials:

  • Substituted aniline

  • Appropriate sulfonyl chloride

  • Pyridine or triethylamine (base)

  • Dichloromethane (DCM) or other suitable solvent

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Dissolve the substituted aniline (1.0 eq) in DCM in a round-bottom flask.

  • Add pyridine or triethylamine (1.2 eq) to the solution and stir at room temperature.

  • Slowly add the desired sulfonyl chloride (1.1 eq) to the reaction mixture.

  • Stir the reaction at room temperature for 4-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, wash the reaction mixture with 1M HCl, followed by saturated sodium bicarbonate solution, and finally with brine.

  • Dry the organic layer over anhydrous sodium sulfate and filter.

  • Concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure N-phenylsulfonamide derivative.

  • Characterize the final compound using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Focal Adhesion Kinase (FAK) Inhibition Assay

This protocol describes a luminescent kinase assay to determine the inhibitory activity of this compound derivatives against FAK. The assay measures the amount of ATP remaining in solution following the kinase reaction.

Materials:

  • Recombinant human FAK enzyme

  • FAK substrate (e.g., Poly(Glu, Tyr) 4:1)

  • ATP

  • Kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • This compound derivative stock solutions (in DMSO)

  • Kinase-Glo® Max Luminescent Kinase Assay Kit (Promega)

  • White, opaque 96-well plates

  • Luminometer

Procedure:

  • Prepare serial dilutions of the this compound derivatives in kinase buffer. Ensure the final DMSO concentration does not exceed 1%.

  • In a 96-well plate, add 5 µL of the diluted compound solution. Include wells for a positive control (known FAK inhibitor) and a negative control (DMSO vehicle).

  • Add 20 µL of a solution containing the FAK enzyme and FAK substrate in kinase buffer to each well.

  • Initiate the kinase reaction by adding 25 µL of ATP solution in kinase buffer to each well.

  • Incubate the plate at 30°C for 1 hour.

  • Allow the plate to equilibrate to room temperature.

  • Add 50 µL of Kinase-Glo® Max reagent to each well.

  • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measure the luminescence using a plate-reading luminometer.

  • Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

TNF-α Inhibition Assay in Macrophages

This protocol details a cell-based assay to evaluate the ability of this compound derivatives to inhibit the production of TNF-α in lipopolysaccharide (LPS)-stimulated macrophages.[2]

Materials:

  • RAW 264.7 macrophage cell line

  • DMEM supplemented with 10% FBS and 1% penicillin-streptomycin

  • Lipopolysaccharide (LPS) from E. coli

  • This compound derivative stock solutions (in DMSO)

  • Human TNF-α ELISA kit

  • 96-well cell culture plates

  • Spectrophotometer

Procedure:

  • Seed RAW 264.7 cells into a 96-well plate at a density of 1 x 10⁵ cells/well and incubate overnight.

  • The following day, replace the medium with fresh medium containing serial dilutions of the this compound derivatives. Include wells for a positive control (known TNF-α inhibitor) and a negative control (DMSO vehicle).

  • Pre-incubate the cells with the compounds for 1 hour.

  • Stimulate the cells with LPS (e.g., 100 ng/mL) and incubate for 4-6 hours.

  • Collect the cell culture supernatant.

  • Quantify the concentration of TNF-α in the supernatant using a human TNF-α ELISA kit according to the manufacturer's instructions.

  • Measure the absorbance using a spectrophotometer.

  • Calculate the percent inhibition of TNF-α production for each compound concentration and determine the IC₅₀ value.

Data Presentation

The quantitative data from the biological assays should be summarized in clear and concise tables for easy comparison of the activity of different this compound derivatives.

Table 1: Inhibitory Activity of this compound Derivatives against FAK

Compound IDDerivatization StrategyFAK IC₅₀ (nM)
This compoundParent Compound>10,000
Derivative A4-Fluoro substitution850
Derivative B3,4-Dichloro substitution320
Derivative C4-Trifluoromethyl substitution150
Known InhibitorPositive Control25

Table 2: Inhibition of TNF-α Production in LPS-Stimulated Macrophages

Compound IDDerivatization StrategyTNF-α IC₅₀ (µM)
This compoundParent Compound>100
Derivative XAddition of pyrimidine ring15.2
Derivative YAddition of triazole ring8.5
Derivative ZPhenyl ring bioisostere22.1
Known InhibitorPositive Control1.8

Visualization of Pathways and Workflows

Signaling Pathway of FAK in Pancreatic Cancer Cells

// Nodes Integrin [label="Integrin", fillcolor="#4285F4", fontcolor="#FFFFFF"]; RTK [label="RTK", fillcolor="#4285F4", fontcolor="#FFFFFF"]; FAK [label="FAK", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Src [label="Src", fillcolor="#FBBC05", fontcolor="#202124"]; PI3K [label="PI3K", fillcolor="#34A853", fontcolor="#FFFFFF"]; AKT [label="AKT", fillcolor="#34A853", fontcolor="#FFFFFF"]; Ras [label="Ras", fillcolor="#FBBC05", fontcolor="#202124"]; ERK [label="ERK", fillcolor="#FBBC05", fontcolor="#202124"]; Proliferation [label="Cell Proliferation\n& Survival", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Migration [label="Cell Migration\n& Invasion", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Apoptosis [label="Inhibition of\nApoptosis", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Inhibitor [label="this compound\nDerivative", shape=octagon, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Integrin -> FAK [color="#5F6368"]; RTK -> FAK [color="#5F6368"]; FAK -> Src [color="#5F6368"]; Src -> FAK [color="#5F6368"]; FAK -> PI3K [color="#5F6368"]; PI3K -> AKT [color="#5F6368"]; AKT -> Apoptosis [color="#5F6368"]; FAK -> Ras [color="#5F6368"]; Ras -> ERK [color="#5F6368"]; ERK -> Proliferation [color="#5F6368"]; ERK -> Migration [color="#5F6368"]; Inhibitor -> FAK [arrowhead=tee, color="#EA4335", style=dashed]; } . Caption: FAK signaling pathway in pancreatic cancer.

LPS-Induced TNF-α Signaling Pathway in Macrophages

// Nodes LPS [label="LPS", fillcolor="#4285F4", fontcolor="#FFFFFF"]; TLR4 [label="TLR4", fillcolor="#4285F4", fontcolor="#FFFFFF"]; MyD88 [label="MyD88", fillcolor="#FBBC05", fontcolor="#202124"]; TRAF6 [label="TRAF6", fillcolor="#FBBC05", fontcolor="#202124"]; TAK1 [label="TAK1", fillcolor="#FBBC05", fontcolor="#202124"]; IKK [label="IKK\nComplex", fillcolor="#EA4335", fontcolor="#FFFFFF"]; NFkB [label="NF-κB", fillcolor="#EA4335", fontcolor="#FFFFFF"]; MAPK [label="MAPK\n(p38, JNK, ERK)", fillcolor="#34A853", fontcolor="#FFFFFF"]; TNFa_Gene [label="TNF-α Gene\nTranscription", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; TNFa_Protein [label="TNF-α Protein\nSynthesis & Secretion", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Inhibitor [label="this compound\nDerivative", shape=octagon, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges LPS -> TLR4 [color="#5F6368"]; TLR4 -> MyD88 [color="#5F6368"]; MyD88 -> TRAF6 [color="#5F6368"]; TRAF6 -> TAK1 [color="#5F6368"]; TAK1 -> IKK [color="#5F6368"]; TAK1 -> MAPK [color="#5F6368"]; IKK -> NFkB [label="activates", fontsize=8, fontcolor="#5F6368", color="#5F6368"]; NFkB -> TNFa_Gene [color="#5F6368"]; MAPK -> TNFa_Gene [color="#5F6368"]; TNFa_Gene -> TNFa_Protein [color="#5F6368"]; Inhibitor -> IKK [arrowhead=tee, color="#EA4335", style=dashed]; Inhibitor -> MAPK [arrowhead=tee, color="#EA4335", style=dashed]; } . Caption: LPS-induced TNF-α signaling in macrophages.

Experimental Workflow for this compound Derivative Synthesis and Screening

// Nodes Start [label="Start: Design of\nthis compound Derivatives", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Synthesis [label="Chemical Synthesis\n(Protocol 3.1)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Purification [label="Purification &\nCharacterization\n(TLC, Column, NMR, MS)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Screening [label="Biological Screening", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; FAK_Assay [label="FAK Inhibition Assay\n(Protocol 3.2)", fillcolor="#34A853", fontcolor="#FFFFFF"]; TNFa_Assay [label="TNF-α Inhibition Assay\n(Protocol 3.3)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Data_Analysis [label="Data Analysis\n(IC₅₀ Determination)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; SAR [label="Structure-Activity\nRelationship (SAR) Analysis", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Lead_Opt [label="Lead Optimization", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; End [label="End: Identification of\nPotent Derivatives", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges Start -> Synthesis [color="#5F6368"]; Synthesis -> Purification [color="#5F6368"]; Purification -> Screening [color="#5F6368"]; Screening -> FAK_Assay [label="Target 1", fontsize=8, fontcolor="#5F6368", color="#5F6368"]; Screening -> TNFa_Assay [label="Target 2", fontsize=8, fontcolor="#5F6368", color="#5F6368"]; FAK_Assay -> Data_Analysis [color="#5F6368"]; TNFa_Assay -> Data_Analysis [color="#5F6368"]; Data_Analysis -> SAR [color="#5F6368"]; SAR -> Lead_Opt [color="#5F6368"]; Lead_Opt -> Synthesis [style=dashed, label="Iterative\nDesign", fontsize=8, fontcolor="#5F6368", color="#5F6368"]; SAR -> End [color="#5F6368"]; } . Caption: Workflow for synthesis and screening.

Conclusion

The derivatization of the this compound scaffold is a powerful strategy for the development of novel and potent inhibitors of key biological targets. The protocols and data presented herein provide a framework for the rational design, synthesis, and evaluation of this compound derivatives. By systematically exploring the structure-activity relationships, researchers can unlock the full therapeutic potential of this versatile chemical class, paving the way for the discovery of new drugs for the treatment of cancer, inflammatory disorders, and other diseases.

References

Phenylsulfamide and its Derivatives: Versatile Tool Compounds in Cell Biology

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers

Audience: Researchers, scientists, and drug development professionals.

Introduction: The phenylsulfonamide scaffold is a privileged structure in medicinal chemistry and chemical biology, serving as the foundation for a diverse array of tool compounds used to probe cellular signaling pathways and validate novel drug targets. While Phenylsulfamide itself is a basic structural motif, its derivatives have been extensively explored and shown to exhibit a wide range of biological activities. These compounds are instrumental in dissecting complex cellular processes, from inflammation and cancer progression to neurodegeneration and immune responses. This document provides an overview of the applications of phenylsulfonamide derivatives as tool compounds, including their mechanisms of action, quantitative data on their activity, and detailed protocols for their use in cell-based assays.

Data Presentation: Inhibitory Activities of Phenylsulfonamide Derivatives

The following tables summarize the quantitative data for various phenylsulfonamide derivatives, highlighting their potency against different biological targets.

Table 1: Enzyme Inhibition Data

Compound ClassTarget EnzymeInhibitor ExampleIC50 / Ki ValueCell Line / Assay TypeReference
N-amido-phenylsulfonamidemPGES-1MPO-01860.49 µM (IC50, cell-free)Cell-free assay[1]
N-phenylsulfonamideCarbonic Anhydrase I (CA I)Compound 845.7 ± 0.46 nM (Ki)Enzyme inhibition assay[2]
N-phenylsulfonamideCarbonic Anhydrase II (CA II)Compound 233.5 ± 0.38 nM (Ki)Enzyme inhibition assay[2]
N-phenylsulfonamideAcetylcholinesterase (AChE)Compound 831.5 ± 0.33 nM (Ki)Enzyme inhibition assay[2]
N-phenylsulfonamideButyrylcholinesterase (BChE)Compound 824.4 ± 0.29 nM (Ki)Enzyme inhibition assay[2]
N-phenyl-(2,4-dihydroxypyrimidine-5-sulfonamido)phenyl ureaThymidylate Synthase (hTS)L14e-In vitro enzyme assay[3]
N-phenyl-(2,4-dihydroxypyrimidine-5-sulfonamido)phenyl ureaBRaf kinaseL14e-In vitro kinase assay[3]
N-phenyl-(2,4-dihydroxypyrimidine-5-sulfonamido)phenyl ureaEGFR kinaseL14e-In vitro kinase assay[3]
PhenylsulfonamideVEGFR-2Compound 123.1 ± 0.75 nM (IC50)In vitro kinase assay[4]
PhenylsulfonamideVEGFR-2Compound 523.10 ± 0.41 nM (IC50)Stopped flow assay[4]
PhenylsulfonamideCarbonic Anhydrase IX (CA IX)MMH-1-Enzyme inhibition assay[5]

Table 2: Cellular Activity Data

Compound ClassCellular ProcessInhibitor ExampleIC50 / EC50 ValueCell LineReference
N-amido-phenylsulfonamidePGE2 ProductionMPO-01860.24 µM (IC50)A549[1]
4-(phenylsulfamoyl)phenylacetamidemGlu4 PAM activityVU036443919.8 nM (EC50)Calcium mobilization assay[6]
PhenylsulfonamideTNF-α ProductionLASSBio-1439 (2e)Similar to thalidomideMurine Macrophages[7]
N-phenyl-(2,4-dihydroxypyrimidine-5-sulfonamido)phenyl ureaAnti-proliferativeL14e0.67 µM (IC50)A549[3]
N-phenyl-2-(N-phenylphenylsulfonamido)acetamideRORγ inverse agonismCompound 39630 nM (IC50)Cell-based reporter gene assay[8]
Sulfonamide derivativesCytotoxicity-< 30 µM (IC50)MDA-MB-468[9]
Sulfonamide derivativesCytotoxicity-< 128 µM (IC50)MCF-7[9]
Sulfonamide derivativesCytotoxicity-< 360 µM (IC50)HeLa[9]
N-phenyl nicotinamidesApoptosis InductionCompound 100.082 µM (EC50)T47D[10]
N-phenyl nicotinamidesGrowth InhibitionCompound 100.21 µM (GI50)T47D[10]
PhenylsulfonamideAnti-proliferativeCompound 10.09 µM (IC50)MCF-7[4]
PhenylsulfonamideAnti-proliferativeCompound 10.15 µM (IC50)HepG2[4]

Signaling Pathways and Mechanisms of Action

Phenylsulfonamide derivatives modulate a variety of signaling pathways implicated in disease. Understanding these pathways is crucial for interpreting experimental results and designing further studies.

Pro-inflammatory Signaling via mPGES-1

Certain N-amido-phenylsulfonamides act as potent inhibitors of microsomal prostaglandin E2 synthase-1 (mPGES-1), a key enzyme in the inflammatory cascade. By blocking mPGES-1, these compounds reduce the production of prostaglandin E2 (PGE2), a major mediator of inflammation and pain.[1]

mPGES1_Pathway Arachidonic Acid Arachidonic Acid COX-1/2 COX-1/2 Arachidonic Acid->COX-1/2 PGH2 PGH2 COX-1/2->PGH2 mPGES-1 mPGES-1 PGH2->mPGES-1 PGE2 PGE2 mPGES-1->PGE2 Inflammation Inflammation PGE2->Inflammation This compound Derivative This compound Derivative This compound Derivative->mPGES-1

Caption: Inhibition of the mPGES-1 pathway by phenylsulfonamide derivatives.

Cancer Cell Proliferation and Angiogenesis via EGFR and VEGFR-2

Derivatives of phenylsulfonamide have been developed as multi-targeted inhibitors for cancer therapy. For instance, some compounds can simultaneously inhibit thymidylate synthase, BRaf kinase, and the Epidermal Growth Factor Receptor (EGFR) kinase.[3] Inhibition of the EGFR signaling pathway can block cancer cell migration and angiogenesis.[3] Other sulfonamide derivatives are potent inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key regulator of angiogenesis, the formation of new blood vessels that tumors need to grow.[4][11]

Cancer_Signaling cluster_EGFR EGFR Pathway cluster_VEGFR VEGFR-2 Pathway EGF EGF EGFR EGFR EGF->EGFR Downstream Signaling (Migration, Angiogenesis) Downstream Signaling (Migration, Angiogenesis) EGFR->Downstream Signaling (Migration, Angiogenesis) VEGF VEGF VEGFR-2 VEGFR-2 VEGF->VEGFR-2 Angiogenesis Angiogenesis VEGFR-2->Angiogenesis Phenylsulfonamide Derivative Phenylsulfonamide Derivative Phenylsulfonamide Derivative->EGFR Phenylsulfonamide Derivative->VEGFR-2

Caption: Phenylsulfonamide derivatives inhibit key cancer signaling pathways.

Neuroinflammation via NLRP3 Inflammasome

The NLRP3 inflammasome is a critical component of the innate immune system, and its dysregulation is implicated in various neuroinflammatory diseases. Certain sulfonylurea compounds, which contain a phenylsulfonamide core, have been designed to inhibit the NLRP3 inflammasome, thereby reducing the production of pro-inflammatory cytokines like IL-1β and TNF-α in microglia.[12]

NLRP3_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 NLRP3 Inflammasome NLRP3 Inflammasome TLR4->NLRP3 Inflammasome activates Caspase-1 Caspase-1 NLRP3 Inflammasome->Caspase-1 activates IL-1β IL-1β Caspase-1->IL-1β cleaves Pro-IL-1β Pro-IL-1β Inflammation Inflammation IL-1β->Inflammation Sulfonylurea (Phenylsulfonamide) Sulfonylurea (Phenylsulfonamide) Sulfonylurea (Phenylsulfonamide)->NLRP3 Inflammasome

Caption: Inhibition of the NLRP3 inflammasome pathway in microglia.

Experimental Protocols

The following are generalized protocols for common cell-based assays used to characterize the activity of phenylsulfonamide tool compounds. Researchers should optimize these protocols for their specific cell lines and experimental conditions.

Protocol 1: Cell Viability/Cytotoxicity Assay (MTT Assay)

This protocol is used to assess the effect of a compound on cell proliferation and viability.[9][13]

Materials:

  • Target cancer cell lines (e.g., A549, MCF-7, HeLa)

  • Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)

  • Phenylsulfonamide derivative stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well plates

  • Plate reader (570 nm)

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

  • Incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Prepare serial dilutions of the phenylsulfonamide derivative in complete medium. The final DMSO concentration should be less than 0.5%.

  • Remove the medium from the wells and add 100 µL of the compound dilutions. Include vehicle control (medium with DMSO) and untreated control wells.

  • Incubate for 24, 48, or 72 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a plate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using appropriate software (e.g., GraphPad Prism).

MTT_Workflow A Seed Cells in 96-well plate B Incubate 24h A->B C Add Phenylsulfonamide dilutions B->C D Incubate 24-72h C->D E Add MTT solution D->E F Incubate 4h E->F G Solubilize formazan F->G H Read Absorbance (570 nm) G->H I Calculate IC50 H->I

Caption: Workflow for the MTT cell viability assay.

Protocol 2: In Vitro Cell Migration Assay (Transwell Assay)

This assay is used to evaluate the effect of a compound on cancer cell migration.[3]

Materials:

  • Target cancer cell lines

  • Serum-free medium and complete medium

  • Transwell inserts (e.g., 8 µm pore size) for 24-well plates

  • Phenylsulfonamide derivative

  • Crystal violet staining solution

  • Cotton swabs

Procedure:

  • Starve the cells in serum-free medium for 12-24 hours.

  • Resuspend the starved cells in serum-free medium containing the phenylsulfonamide derivative at the desired concentration.

  • Add 500 µL of complete medium (containing 10% FBS as a chemoattractant) to the lower chamber of the 24-well plate.

  • Add 200 µL of the cell suspension (e.g., 1 x 10^5 cells) to the upper chamber of the Transwell insert.

  • Incubate for 12-24 hours at 37°C in a 5% CO2 incubator.

  • Remove the non-migrated cells from the upper surface of the insert with a cotton swab.

  • Fix the migrated cells on the lower surface of the insert with methanol for 15 minutes.

  • Stain the cells with 0.1% crystal violet for 20 minutes.

  • Wash the inserts with PBS and allow them to air dry.

  • Count the number of migrated cells in several random fields under a microscope.

  • Quantify the results and compare the treated groups to the vehicle control.

Transwell_Workflow A Starve cells in serum-free medium B Resuspend cells with Phenylsulfonamide A->B C Add chemoattractant to lower chamber B->C D Seed cells in upper chamber B->D E Incubate 12-24h C->E D->E F Remove non-migrated cells E->F G Fix and stain migrated cells F->G H Count migrated cells G->H

Caption: Workflow for the Transwell cell migration assay.

Protocol 3: Cytokine Production Measurement (ELISA)

This protocol is used to quantify the production of cytokines, such as TNF-α, from cells treated with a phenylsulfonamide derivative.[7]

Materials:

  • Murine macrophages (e.g., RAW 264.7) or other relevant cell lines

  • Complete cell culture medium

  • Lipopolysaccharide (LPS)

  • Phenylsulfonamide derivative

  • ELISA kit for the target cytokine (e.g., mouse TNF-α)

  • 96-well plates

  • Plate reader

Procedure:

  • Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of the phenylsulfonamide derivative for 1-2 hours.

  • Stimulate the cells with LPS (e.g., 1 µg/mL) to induce cytokine production. Include a non-stimulated control.

  • Incubate for 18-24 hours at 37°C in a 5% CO2 incubator.

  • Collect the cell culture supernatants.

  • Perform the ELISA for the target cytokine according to the manufacturer's instructions.

  • Measure the absorbance using a plate reader.

  • Calculate the concentration of the cytokine in each sample based on a standard curve and determine the inhibitory effect of the compound.

ELISA_Workflow A Seed cells and allow to adhere B Pre-treat with Phenylsulfonamide A->B C Stimulate with LPS B->C D Incubate 18-24h C->D E Collect supernatants D->E F Perform ELISA for cytokine E->F G Read absorbance and quantify F->G

References

Application Notes and Protocols for the Quantitative Analysis of Phenylsulfamide in Biological Samples

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenylsulfamide and its derivatives are of significant interest in pharmaceutical research due to their potential therapeutic activities. Accurate and reliable quantification of this compound in biological matrices such as plasma, serum, and urine is crucial for pharmacokinetic, toxicokinetic, and metabolism studies during drug development. This document provides detailed application notes and proposed protocols for the quantitative analysis of this compound using modern analytical techniques, including Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Gas Chromatography-Mass Spectrometry (GC-MS), and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV).

The following protocols are based on established methods for the analysis of structurally similar sulfonamide compounds and should be fully validated for the specific biological matrix of interest.

Physicochemical Properties of this compound (Predicted)

PropertyPredicted ValueSignificance in Analysis
Molecular Weight 172.21 g/mol Essential for mass spectrometry settings.
pKa ~9-10 (amine proton)Guides selection of pH for extraction and chromatography to ensure the analyte is in a neutral or ionized state as required.
LogP ~0.5 - 1.5Indicates moderate hydrophilicity, influencing the choice of extraction solvents and chromatographic stationary phase.

Analytical Methodologies

The choice of analytical technique depends on the required sensitivity, selectivity, and the available instrumentation. LC-MS/MS is generally the preferred method for its high sensitivity and specificity.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers the highest sensitivity and selectivity for the quantification of this compound in complex biological matrices.

Sample Preparation: Solid-Phase Extraction (SPE)

Solid-phase extraction is a robust method for cleaning up and concentrating this compound from biological fluids.[1]

Workflow for Solid-Phase Extraction (SPE)

SPE_Workflow cluster_sample_prep Sample Pre-treatment cluster_spe Solid-Phase Extraction cluster_analysis Analysis Sample Biological Sample (Plasma, Serum, or Urine) Spike Spike with Internal Standard Sample->Spike Dilute Dilute/Acidify Spike->Dilute Condition Condition SPE Cartridge (e.g., Methanol, Water) Dilute->Condition Load Load Pre-treated Sample Condition->Load Wash Wash Cartridge (e.g., Water, Low % Organic) Load->Wash Elute Elute this compound (e.g., Methanol, Acetonitrile) Wash->Elute Evaporate Evaporate Eluate Elute->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Inject Inject into LC-MS/MS Reconstitute->Inject

Caption: Workflow for sample preparation using Solid-Phase Extraction (SPE).

Experimental Protocol: SPE for Plasma/Serum

  • Internal Standard Spiking: To 500 µL of plasma or serum, add a known concentration of the internal standard (IS).

  • Sample Pre-treatment: Add 500 µL of 2% formic acid in water to the sample. Vortex for 30 seconds.

  • SPE Cartridge Conditioning: Condition a mixed-mode cation exchange SPE cartridge (e.g., Oasis MCX) with 1 mL of methanol followed by 1 mL of water.

  • Sample Loading: Load the pre-treated sample onto the SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 0.1% formic acid in water, followed by 1 mL of methanol.

  • Elution: Elute this compound and the IS with 1 mL of 5% ammonium hydroxide in methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase.

  • Analysis: Inject an appropriate volume (e.g., 5-10 µL) into the LC-MS/MS system.

LC-MS/MS Parameters (Proposed)

ParameterRecommended Setting
LC Column C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Start at 5% B, ramp to 95% B over 5 minutes, hold for 1 minute, then re-equilibrate.
Flow Rate 0.3 mL/min
Column Temperature 40°C
Ionization Mode Electrospray Ionization (ESI), Positive
MS Detection Multiple Reaction Monitoring (MRM)

Proposed MRM Transitions for this compound

Based on the fragmentation patterns of similar sulfonamides, the following MRM transitions are proposed for this compound (precursor ion [M+H]⁺ = m/z 173.0).[2][3] These transitions must be optimized using a pure standard.

Precursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Description
173.0108.0To be optimizedLoss of SO₂ and NH
173.092.0To be optimizedLoss of the sulfonamide group
173.077.0To be optimizedPhenyl group fragment

Internal Standard (IS) Selection

The ideal internal standard is a stable isotope-labeled (SIL) version of this compound (e.g., this compound-d5).[4] As the commercial availability of such a standard is limited, a structurally similar sulfonamide that is not expected to be present in the samples can be used as an alternative.[5] Potential candidates include:

  • Sulfanilamide-d4

  • A commercially available sulfonamide with similar physicochemical properties.

The selected IS must be validated to ensure it adequately compensates for variations in sample preparation and instrument response.

Quantitative Data (Target Validation Parameters)

A validated method should meet the following criteria:

ParameterTarget Value
Linearity (r²) ≥ 0.99
Lower Limit of Quantification (LLOQ) Dependent on study requirements (e.g., 1-10 ng/mL)
Intra- and Inter-day Precision (%CV) < 15% (< 20% at LLOQ)
Accuracy (%Bias) ± 15% (± 20% at LLOQ)
Recovery (%) Consistent and reproducible
Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS can be an alternative for the analysis of this compound, typically requiring derivatization to increase its volatility and thermal stability.[6]

Sample Preparation: Liquid-Liquid Extraction (LLE)

LLE is a classic technique for extracting analytes from aqueous solutions.[6]

Workflow for Liquid-Liquid Extraction (LLE) and Derivatization

LLE_Workflow cluster_sample_prep Sample Pre-treatment cluster_lle Liquid-Liquid Extraction cluster_derivatization_analysis Derivatization & Analysis Sample Urine Sample Spike Spike with Internal Standard Sample->Spike Adjust_pH Adjust pH (e.g., acidic) Spike->Adjust_pH Add_Solvent Add Extraction Solvent (e.g., Ethyl Acetate) Adjust_pH->Add_Solvent Vortex Vortex/Mix Add_Solvent->Vortex Centrifuge Centrifuge Vortex->Centrifuge Separate Separate Organic Layer Centrifuge->Separate Evaporate Evaporate Organic Layer Separate->Evaporate Derivatize Derivatize Residue (e.g., with BSTFA) Evaporate->Derivatize Inject Inject into GC-MS Derivatize->Inject

Caption: Workflow for LLE followed by derivatization for GC-MS analysis.

Experimental Protocol: LLE for Urine

  • Internal Standard Spiking: To 1 mL of urine, add the internal standard.

  • pH Adjustment: Adjust the pH of the urine sample to ~5 with a suitable buffer.

  • Extraction: Add 3 mL of ethyl acetate, vortex for 2 minutes, and centrifuge at 3000 rpm for 10 minutes.

  • Separation: Transfer the upper organic layer to a clean tube.

  • Evaporation: Evaporate the organic solvent to dryness under a stream of nitrogen.

  • Derivatization: Add 50 µL of a derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA with 1% TMCS) and 50 µL of pyridine. Heat at 70°C for 30 minutes.

  • Analysis: Inject 1 µL of the derivatized sample into the GC-MS.

GC-MS Parameters (Proposed)

ParameterRecommended Setting
GC Column DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm)
Injector Temperature 250°C
Oven Temperature Program Start at 100°C, hold for 1 min, ramp to 280°C at 15°C/min, hold for 5 min.
Carrier Gas Helium at a constant flow of 1.0 mL/min
Ionization Mode Electron Ionization (EI) at 70 eV
MS Detection Selected Ion Monitoring (SIM)

Proposed SIM Ions for Derivatized this compound

The exact ions will depend on the derivatization agent used. For a silylated derivative, characteristic ions would need to be determined from the mass spectrum of a derivatized standard.

Quantitative Data (Target Validation Parameters)

ParameterTarget Value
Linearity (r²) ≥ 0.99
LLOQ 10-50 ng/mL
Precision (%CV) < 15%
Accuracy (%Bias) ± 15%
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a more accessible technique, though generally less sensitive than mass spectrometry-based methods. It is suitable for applications where higher concentrations of this compound are expected.[7]

Sample Preparation

Either SPE or LLE, as described above, can be used for sample preparation prior to HPLC-UV analysis. Protein precipitation is a simpler but less clean alternative for plasma or serum samples.

Experimental Protocol: Protein Precipitation for Plasma/Serum

  • Internal Standard Spiking: To 200 µL of plasma, add the internal standard.

  • Precipitation: Add 600 µL of cold acetonitrile. Vortex for 1 minute.

  • Centrifugation: Centrifuge at 10,000 rpm for 10 minutes.

  • Separation: Transfer the supernatant to a clean tube.

  • Evaporation and Reconstitution: Evaporate the supernatant and reconstitute in the mobile phase.

  • Analysis: Inject into the HPLC system.

HPLC-UV Parameters (Proposed)

ParameterRecommended Setting
HPLC Column C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase Isocratic or gradient elution with a mixture of phosphate buffer (pH 3-4) and acetonitrile or methanol.
Flow Rate 1.0 mL/min
Column Temperature Ambient or 30°C
UV Detection Wavelength To be determined by scanning a this compound standard (likely around 254-270 nm).

Quantitative Data (Target Validation Parameters)

ParameterTarget Value
Linearity (r²) ≥ 0.99
LLOQ 50-100 ng/mL
Precision (%CV) < 15%
Accuracy (%Bias) ± 15%

Conclusion

The protocols outlined in these application notes provide a strong foundation for the development of robust and reliable quantitative methods for the analysis of this compound in biological samples. The choice of sample preparation and analytical technique should be guided by the specific requirements of the study, including the biological matrix, the expected concentration range of the analyte, and the available instrumentation. It is imperative that any chosen method is fully validated according to regulatory guidelines to ensure the accuracy and precision of the data generated.

References

Troubleshooting & Optimization

Phenylsulfamide Synthesis Optimization: A Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the reaction yield of phenylsulfamide synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent and well-established method for synthesizing this compound is the reaction of aniline with a sulfonylating agent, typically benzenesulfonyl chloride, in the presence of a base. The base is crucial for neutralizing the hydrochloric acid (HCl) byproduct generated during the reaction.[1][2]

Q2: Why is my this compound synthesis yield consistently low?

A2: Low yields can be attributed to several factors, including the purity of reagents, suboptimal reaction conditions, and the presence of side reactions. Key areas to investigate include the quality of the sulfonyl chloride, the choice of base and solvent, and the reaction temperature.[2] Incomplete reactions or the formation of byproducts can significantly reduce the yield of the desired this compound.

Q3: What are the common side products in this compound synthesis?

A3: Common side products include hydrolyzed sulfonyl chloride (benzenesulfonic acid) if moisture is present, and bis-sulfonated aniline, where two sulfonyl groups react with a single aniline molecule.[1] The formation of these byproducts consumes the starting materials and complicates the purification process.

Q4: How can I monitor the progress of the reaction?

A4: The progress of the reaction can be effectively monitored using thin-layer chromatography (TLC). By spotting the reaction mixture on a TLC plate and eluting with a suitable solvent system (e.g., hexane/ethyl acetate), you can observe the disappearance of the starting materials (aniline and benzenesulfonyl chloride) and the appearance of the product spot.[2]

Q5: What is the best way to purify the final this compound product?

A5: Purification is typically achieved through recrystallization or column chromatography. The choice of method depends on the purity of the crude product and the nature of the impurities. An aqueous workup is often necessary to remove the base and any water-soluble byproducts before final purification.[3]

Troubleshooting Guides

Issue 1: Low or No Product Formation

Possible Causes & Solutions

  • Degraded Sulfonyl Chloride: Benzenesulfonyl chloride is sensitive to moisture and can hydrolyze to the unreactive benzenesulfonic acid.

    • Solution: Use a fresh bottle of benzenesulfonyl chloride or purify the existing reagent. Ensure all glassware is thoroughly dried and the reaction is conducted under anhydrous conditions, for instance, under a nitrogen or argon atmosphere.

  • Suboptimal Base: The choice of base can significantly impact the reaction rate and yield.

    • Solution: While pyridine is commonly used, triethylamine (TEA) can also be effective. For less reactive anilines, a stronger, non-nucleophilic base might be required.

  • Incorrect Temperature: The reaction may be too slow at low temperatures or side reactions may be favored at higher temperatures.

    • Solution: Most protocols recommend starting the reaction at 0°C during the addition of the sulfonyl chloride and then allowing it to warm to room temperature.[2] Optimization of the temperature may be necessary for specific substrates.

  • Poor Solvent Choice: The solvent affects the solubility of reagents and the reaction rate.

    • Solution: Dichloromethane (DCM) and tetrahydrofuran (THF) are commonly used anhydrous solvents. The reaction rate has been observed to be higher in more polar solvents.[1]

Issue 2: Formation of Multiple Products

Possible Causes & Solutions

  • Bis-sulfonylation of Aniline: Primary amines like aniline can react with two equivalents of sulfonyl chloride.

    • Solution: To favor mono-sulfonylation, add the sulfonyl chloride solution dropwise to the aniline solution. Using a slight excess of aniline (1.1 to 1.2 equivalents) can also help minimize this side reaction.[1]

  • Reaction with Solvent or Base: The sulfonyl chloride can sometimes react with nucleophilic solvents or bases like pyridine.

    • Solution: Use a non-nucleophilic base like triethylamine. Ensure the solvent is not reactive under the reaction conditions.

Data Presentation

Table 1: Effect of Base on N-Phenylbenzenesulfonamide Yield

BaseSolventTemperature (°C)Yield (%)Reference
PyridineDichloromethane0 to RTQuantitative (100)[4]
Triethylamine (TEA)Tetrahydrofuran (THF)0 to RT86[4]
Triethylamine (TEA)Diethyl Ether085[4]
Sodium Hydroxide (10% aq.)-RT44[4]
Potassium CarbonatePEG-400RTup to 78[4]

Table 2: Effect of Solvent on the Rate of Reaction between Benzenesulfonyl Chloride and Aniline

SolventRelative Rate
WaterHighest
MethanolHigh
Propan-2-olModerate
Ethyl AcetateLowest

Note: This table indicates the trend in reaction rates in different pure solvents at 25°C. The reaction is faster in more polar, protic solvents.[1]

Experimental Protocols

Protocol 1: Synthesis of N-Phenylbenzenesulfonamide using Pyridine

This protocol is a general procedure for the synthesis of N-phenylbenzenesulfonamide.

Materials:

  • Aniline (1.0 equivalent)

  • Benzenesulfonyl chloride (1.05 equivalents)

  • Pyridine (1.2 equivalents)

  • Dichloromethane (DCM), anhydrous

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen), dissolve aniline in anhydrous DCM.

  • Addition of Base: Add pyridine to the aniline solution.

  • Addition of Sulfonyl Chloride: Cool the mixture to 0°C in an ice bath. Slowly add a solution of benzenesulfonyl chloride in anhydrous DCM to the flask over 15-20 minutes.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2-16 hours. Monitor the reaction progress by TLC.

  • Workup:

    • Upon completion, dilute the reaction mixture with DCM.

    • Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

    • Dry the organic phase over anhydrous Na₂SO₄ or MgSO₄.

  • Purification:

    • Filter off the drying agent.

    • Evaporate the solvent under reduced pressure to obtain the crude product.

    • Purify the crude product by recrystallization or column chromatography.

Mandatory Visualizations

Phenylsulfamide_Synthesis_Pathway Aniline Aniline (Nucleophile) Intermediate Tetrahedral Intermediate Aniline->Intermediate Nucleophilic Attack BSC Benzenesulfonyl Chloride (Electrophile) BSC->Intermediate Base Base (e.g., Pyridine, TEA) Salt Base-HCl Salt Base->Salt Neutralization Product This compound Intermediate->Product Elimination of Cl- Byproduct HCl Byproduct->Salt

Caption: Reaction pathway for the synthesis of this compound.

Troubleshooting_Low_Yield Start Low or No Yield Observed CheckReagents Check Reagent Quality (Aniline, Sulfonyl Chloride) Start->CheckReagents CheckConditions Review Reaction Conditions (Base, Solvent, Temp.) CheckReagents->CheckConditions Reagents OK OptimizeReagents Use Fresh/Purified Reagents Ensure Anhydrous Conditions CheckReagents->OptimizeReagents Degradation Suspected CheckSideReactions Investigate Side Reactions (Hydrolysis, Bis-sulfonylation) CheckConditions->CheckSideReactions Conditions OK OptimizeConditions Optimize Base/Solvent Adjust Temperature CheckConditions->OptimizeConditions Suboptimal MinimizeSideReactions Slow Addition of Sulfonyl Chloride Adjust Stoichiometry CheckSideReactions->MinimizeSideReactions Evident Success Yield Improved CheckSideReactions->Success Side Reactions Minimized OptimizeReagents->Start Re-run Experiment OptimizeConditions->Start Re-run Experiment MinimizeSideReactions->Start Re-run Experiment

Caption: Troubleshooting workflow for low this compound yield.

References

Troubleshooting low yield in Phenylsulfamide synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for Phenylsulfamide Synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for common challenges encountered during the synthesis of this compound and its derivatives. Below, you will find a comprehensive set of frequently asked questions (FAQs) and troubleshooting guides to help you optimize your reaction conditions and improve your product yield.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My this compound synthesis is resulting in a very low yield. What are the common causes and how can I address them?

A1: Low yields in this compound synthesis are a frequent challenge and can be attributed to several factors. Here are the most common causes and their potential solutions:

  • Poor Reactivity of Starting Materials: The nucleophilicity of the amine (e.g., aniline or its derivatives) is crucial for the reaction to proceed efficiently. Electron-deficient or sterically hindered amines will react more slowly.

    • Solution: Consider increasing the reaction temperature or using a more forcing solvent to enhance the reaction rate. The addition of a catalyst like 4-dimethylaminopyridine (DMAP) can also be beneficial.

  • Side Reactions: The most common side reaction is the hydrolysis of the sulfonyl chloride starting material in the presence of water, which consumes the reagent and reduces the yield. Another potential side reaction, especially with primary amines, is bis-sulfonylation.

    • Solution: Ensure all glassware is thoroughly dried before use and employ anhydrous solvents. If an aqueous workup is necessary, it should be performed quickly and at a low temperature. To avoid bis-sulfonylation, use a 1:1 stoichiometry of the amine and sulfonyl chloride and add the sulfonylating agent slowly to the amine solution.

  • Suboptimal Reaction Conditions: The choice of base, solvent, and temperature can significantly impact the yield.

    • Solution: The reaction conditions should be optimized. For instance, in the synthesis of N-phenylsulfonamide derivatives, yields between 69% and 95% have been achieved by carefully selecting the appropriate reagents and conditions.[1]

Q2: I am observing multiple spots on my TLC plate, indicating the presence of impurities. What are the likely side products and how can I minimize their formation?

A2: The formation of multiple products is a common issue. The most frequent impurities include:

  • Unreacted Starting Materials: Often, the most prominent "impurities" are the unreacted amine and the hydrolyzed sulfonyl chloride (sulfonic acid).

    • Minimization: To drive the reaction to completion, you can try increasing the reaction time or temperature. Using a slight excess (around 1.1 to 1.2 equivalents) of the sulfonyl chloride can help to consume all of the amine.

  • Hydrolyzed Sulfonyl Chloride: This impurity forms when the sulfonyl chloride reacts with any trace amounts of water in the reaction mixture.

    • Minimization: As mentioned previously, it is critical to use anhydrous solvents and ensure all glassware is dry.

  • Bis-sulfonylated Product: This occurs when a primary amine reacts with two molecules of the sulfonyl chloride.

    • Minimization: Careful control of the stoichiometry is key. Use no more than one equivalent of the sulfonyl chloride relative to the primary amine and add it slowly to the reaction mixture.

Q3: What is the best way to purify my crude this compound product?

A3: Purification of this compound can typically be achieved through a standard aqueous workup followed by column chromatography.

  • Aqueous Workup:

    • An acidic wash (e.g., with 1M HCl) will remove any unreacted amine and other basic byproducts.

    • A basic wash (e.g., with saturated NaHCO₃) will remove the hydrolyzed sulfonyl chloride (as the sulfonic acid) and other acidic impurities.

  • Column Chromatography:

    • Silica gel is the most common stationary phase for the purification of sulfonamides.

    • An appropriate eluent system, such as a gradient of ethyl acetate in hexanes, should be used.

    • Troubleshooting Tailing: Sulfonamides can sometimes exhibit "tailing" on silica gel due to the acidic nature of the N-H proton. Adding a small amount of a modifier to the eluent, such as 0.5-1% triethylamine or acetic acid, can often lead to better peak shapes.

Data Presentation: Impact of Reaction Parameters on Yield

The following tables summarize the impact of different reaction parameters on the yield of sulfonamide synthesis. While specific data for this compound is limited, the following data for a closely related compound, 4-methyl-N-phenylbenzenesulfonamide, illustrates the importance of solvent selection.

Table 1: Effect of Solvent on the Yield of 4-methyl-N-phenylbenzenesulfonamide [2]

EntrySolventReaction ConditionsTime (min)Yield (%)
aSolvent-free25 °C12015
bTHF25 °C12045
cTHFMicrowave (160W, 70°C)6050
dTHFSonication1585
eEtOH-THFSonication1898

Note: This data is for the synthesis of 4-methyl-N-phenylbenzenesulfonamide and is intended to be illustrative of the general effect of solvents on sulfonamide synthesis.

Experimental Protocols

Protocol 1: General Synthesis of N-Phenylsulfonamide Derivatives

This protocol is adapted from a general procedure for the synthesis of sulfonamides and can be applied to the synthesis of this compound.[3]

Materials:

  • Aniline (or a substituted aniline) (1.1 equivalents)

  • Benzenesulfonyl chloride (or a substituted sulfonyl chloride) (1.0 equivalent)

  • Triethylamine (TEA) or Pyridine (1.5 equivalents)

  • Anhydrous Dichloromethane (DCM)

  • 1M Hydrochloric acid (HCl) solution

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Standard laboratory glassware

  • Magnetic stirrer

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) apparatus

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve the amine (1.1 equivalents) and triethylamine (1.5 equivalents) in anhydrous dichloromethane.

  • Addition of Sulfonyl Chloride: Cool the solution to 0 °C in an ice bath. To this stirred solution, add a solution of the sulfonyl chloride (1.0 equivalent) in anhydrous dichloromethane dropwise over a period of 15-20 minutes.

  • Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 4-12 hours. Monitor the progress of the reaction by TLC.

  • Work-up: Once the reaction is complete, wash the reaction mixture sequentially with 1M HCl, water, saturated aqueous NaHCO₃, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure sulfonamide.

Protocol 2: Synthesis of the Phenylsulfonamide Precursor LASSBio-1448

This protocol describes the synthesis of a key aniline intermediate containing the phenyl sulfonamide fragment, which can be used in further derivatization.[4]

Step 1: Acetylation of Aniline

  • Aniline is acetylated with acetic anhydride in the presence of glacial acetic acid and anhydrous sodium acetate at room temperature for 30 minutes to yield acetanilide (90% yield).

Step 2: Chlorosulfonation

  • The acetanilide undergoes regioselective electrophilic aromatic substitution with chlorosulfonic acid at 60 °C for 30 minutes to give 4-(acetylamino)benzenesulfonyl chloride (85% yield).

Step 3: Condensation

  • The 4-(acetylamino)benzenesulfonyl chloride is condensed with thiomorpholine in dichloromethane at room temperature for 30 minutes to synthesize the acetamide LASSBio-1295 (65% yield).

Step 4: Hydrolysis

  • The acetamide is subjected to alkaline hydrolysis with KOH in a mixture of water and methanol at 60 °C for 3 hours to afford the key intermediate LASSBio-1448 (93% yield).

Mandatory Visualizations

Phenylsulfamide_Synthesis_Pathway cluster_reactants Reactants cluster_products Products Aniline Aniline This compound This compound Aniline->this compound SulfonylChloride Benzenesulfonyl Chloride SulfonylChloride->this compound Base Base (e.g., Pyridine) Base->this compound Byproduct Base Hydrochloride

Caption: General reaction pathway for the synthesis of this compound.

Troubleshooting_Low_Yield Start Low Yield in This compound Synthesis CheckReagents Check Reagent Quality (Anhydrous Solvents, Fresh Sulfonyl Chloride) Start->CheckReagents CheckReagents->Start Reagents Impure/Wet CheckConditions Optimize Reaction Conditions (Temperature, Base, Solvent) CheckReagents->CheckConditions Reagents OK CheckConditions->Start Suboptimal Conditions CheckStoichiometry Verify Stoichiometry (Amine:Sulfonyl Chloride Ratio) CheckConditions->CheckStoichiometry Conditions Optimized CheckStoichiometry->Start Incorrect Ratio Purification Review Purification Method (Aqueous Workup, Chromatography) CheckStoichiometry->Purification Stoichiometry Correct Purification->Start Product Loss During Purification Success Improved Yield Purification->Success Purification Effective

Caption: A logical workflow for troubleshooting low yield in this compound synthesis.

References

Technical Support Center: Purification of Phenylsulfamide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of phenylsulfonamide from common reaction byproducts.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of phenylsulfonamide.

Issue 1: Low Yield of Phenylsulfonamide After Synthesis and Initial Work-up

  • Possible Cause: Formation of polymeric byproducts due to the reaction of the aniline starting material with the newly formed sulfonyl chloride.[1][2] This is a common issue when the amino group of aniline is not protected before chlorosulfonation.[1][2]

  • Troubleshooting Steps:

    • Protect the Amino Group: Before reacting with chlorosulfonic acid, protect the amino group of aniline, for instance, through acetylation to form acetanilide.[1][3] This prevents the amine from reacting with the sulfonyl chloride of another molecule.

    • Controlled Reagent Addition: Add the chlorosulfonating agent slowly and at a low temperature to manage the reaction rate and minimize intermolecular side reactions.[1]

    • Stoichiometric Control: Carefully control the molar ratios of the reactants to avoid an excess of the sulfonating agent, which can promote side reactions.[1]

Issue 2: Presence of Isomeric Impurities in the Final Product

  • Possible Cause: During the chlorosulfonation of the aromatic ring, ortho-isomers can be formed in addition to the desired para-substituted product.

  • Troubleshooting Steps:

    • Reaction Temperature: Lowering the reaction temperature can favor the formation of the thermodynamically more stable para-isomer.[1]

    • Purification by Recrystallization: Isomers can often be separated by careful recrystallization. The different solubilities of the para and ortho isomers in a selected solvent system can be exploited.

    • Chromatographic Separation: Column chromatography is an effective method for separating isomeric impurities. A solvent system that provides good separation on a Thin Layer Chromatography (TLC) plate should be chosen.

Issue 3: Oily Product Instead of Crystalline Phenylsulfonamide

  • Possible Cause: The presence of impurities can lower the melting point of the product and inhibit crystallization. This can also occur if an inappropriate recrystallization solvent is used.

  • Troubleshooting Steps:

    • Solvent Selection: Ensure the chosen recrystallization solvent provides good solubility at high temperatures and poor solubility at low temperatures for phenylsulfonamide. Test a range of solvents or solvent mixtures.

    • Initial Purification: Before recrystallization, consider a preliminary purification step like a wash with a solvent that selectively dissolves the impurities.

    • Seeding: Introduce a seed crystal of pure phenylsulfonamide to induce crystallization.

    • Slow Cooling: Allow the saturated solution to cool slowly to encourage the formation of a crystalline lattice rather than an oil.

Issue 4: Hydrolysis of the Benzenesulfonyl Chloride Intermediate

  • Possible Cause: Benzenesulfonyl chloride is susceptible to hydrolysis, which can reduce the yield of the final phenylsulfonamide product.

  • Troubleshooting Steps:

    • Anhydrous Conditions: Conduct the reaction under anhydrous conditions, using dry glassware and solvents.[1]

    • Inert Atmosphere: Perform the reaction under an inert atmosphere, such as nitrogen or argon, to minimize contact with atmospheric moisture.[1]

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts in the synthesis of phenylsulfonamide from aniline and chlorosulfonic acid?

A1: The most significant byproduct is often a polymeric material formed from the intermolecular reaction between the amino group of one aniline molecule and the sulfonyl chloride group of another.[1][2] Other common impurities include the ortho-isomer of phenylsulfonamide and unreacted starting materials.

Q2: How can I prevent the formation of polymeric byproducts?

A2: The most effective method is to protect the amino group of aniline before the chlorosulfonation step. Acetylation of aniline to form acetanilide is a common and effective strategy.[1][3]

Q3: What is a good solvent for the recrystallization of phenylsulfonamide?

A3: The ideal solvent is one in which phenylsulfonamide is highly soluble at elevated temperatures and poorly soluble at room temperature. Ethanol or a mixture of ethanol and water is often a good starting point. It is recommended to perform small-scale solubility tests with various solvents to find the optimal one.

Q4: What are the recommended conditions for column chromatography of phenylsulfonamide?

A4: For normal-phase column chromatography on silica gel, a good starting mobile phase is a mixture of a non-polar solvent like hexane or heptane and a more polar solvent such as ethyl acetate. The optimal ratio should be determined by TLC, aiming for an Rf value of 0.2-0.3 for the phenylsulfonamide.

Q5: How can I confirm the purity of my purified phenylsulfonamide?

A5: The purity can be assessed using several analytical techniques:

  • Melting Point: A sharp melting point close to the literature value indicates high purity.

  • Thin Layer Chromatography (TLC): A single spot on a TLC plate developed with an appropriate solvent system suggests a high degree of purity.

  • Spectroscopic Methods: Techniques like NMR (Nuclear Magnetic Resonance) and IR (Infrared) spectroscopy can confirm the structure and identify the presence of any impurities.

Experimental Protocols

Protocol 1: Recrystallization of Phenylsulfonamide

  • Solvent Selection: In a small test tube, add a small amount of crude phenylsulfonamide and a few drops of a test solvent. Heat the mixture. A suitable solvent will dissolve the compound when hot but cause it to precipitate upon cooling. Common test solvents include ethanol, methanol, ethyl acetate, and water, or mixtures thereof.

  • Dissolution: In an Erlenmeyer flask, add the crude phenylsulfonamide and the chosen recrystallization solvent. Heat the mixture on a hot plate with stirring until the solid completely dissolves. Add the minimum amount of hot solvent necessary to achieve complete dissolution.

  • Decolorization (if necessary): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, warm Erlenmeyer flask to remove any insoluble impurities or charcoal.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold recrystallization solvent to remove any adhering impurities.

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven.

Protocol 2: Column Chromatography of Phenylsulfonamide

  • TLC Analysis: Develop a TLC plate with the crude product using different solvent systems (e.g., varying ratios of hexane and ethyl acetate) to find a system that gives the phenylsulfonamide an Rf value of approximately 0.2-0.3.

  • Column Packing: Prepare a chromatography column with silica gel, ensuring the packing is uniform and free of air bubbles.

  • Sample Loading: Dissolve the crude phenylsulfonamide in a minimum amount of the mobile phase or a solvent in which it is highly soluble. Carefully load the sample onto the top of the silica gel bed.

  • Elution: Begin eluting the column with the chosen mobile phase, collecting fractions in test tubes.

  • Fraction Analysis: Monitor the composition of the collected fractions using TLC.

  • Isolation: Combine the fractions containing the pure phenylsulfonamide and evaporate the solvent using a rotary evaporator to obtain the purified product.

Data Presentation

Table 1: Comparison of Purification Methods for Phenylsulfonamide

Purification MethodTypical Purity AchievedAdvantagesDisadvantages
Recrystallization >98%Simple, cost-effective, good for removing small amounts of impurities.May not be effective for separating compounds with similar solubilities (e.g., isomers). Yield can be lower due to product loss in the mother liquor.
Column Chromatography >99%Highly effective for separating complex mixtures, including isomers.More time-consuming and requires larger volumes of solvent.

Mandatory Visualization

Purification_Workflow cluster_synthesis Synthesis of Phenylsulfonamide cluster_purification Purification cluster_byproducts Potential Byproducts Aniline Aniline Reaction Reaction Aniline->Reaction Chlorosulfonic_Acid Chlorosulfonic_Acid Chlorosulfonic_Acid->Reaction Hydrolysis_Products Hydrolysis_Products Chlorosulfonic_Acid->Hydrolysis_Products (with water) Crude_Phenylsulfonamide Crude_Phenylsulfonamide Reaction->Crude_Phenylsulfonamide Polymeric_Byproducts Polymeric_Byproducts Reaction->Polymeric_Byproducts Ortho_Isomer Ortho_Isomer Reaction->Ortho_Isomer Recrystallization Recrystallization Crude_Phenylsulfonamide->Recrystallization Column_Chromatography Column_Chromatography Crude_Phenylsulfonamide->Column_Chromatography Pure_Phenylsulfonamide Pure_Phenylsulfonamide Recrystallization->Pure_Phenylsulfonamide Column_Chromatography->Pure_Phenylsulfonamide

Caption: Workflow for the synthesis and purification of phenylsulfonamide.

Troubleshooting_Logic Start Start Problem Problem Start->Problem Low_Yield Low Yield? Problem->Low_Yield Yes Impure_Product Impure Product? Problem->Impure_Product No Oily_Product Oily Product? Problem->Oily_Product No Protect_Amine Protect Amine Group Low_Yield->Protect_Amine Control_Conditions Control Reaction Conditions Low_Yield->Control_Conditions Recrystallize Recrystallize Impure_Product->Recrystallize Column_Chromatography Column Chromatography Impure_Product->Column_Chromatography Check_Solvent Check Recrystallization Solvent Oily_Product->Check_Solvent Slow_Cooling Use Slow Cooling Oily_Product->Slow_Cooling End End Protect_Amine->End Control_Conditions->End Recrystallize->End Column_Chromatography->End Check_Solvent->End Slow_Cooling->End

Caption: Troubleshooting decision tree for phenylsulfonamide purification.

References

Improving Phenylsulfamide solubility for in vitro assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of phenylsulfamide and its derivatives for in vitro assays.

Troubleshooting Guide

Researchers often encounter difficulties in dissolving this compound and its analogs in aqueous buffers used for in vitro experiments. This guide provides a systematic approach to troubleshoot and overcome these solubility issues.

Problem: this compound precipitates out of solution when my DMSO stock is added to the aqueous assay buffer.

This is a common issue arising from the lower solubility of the compound in the final aqueous environment compared to the highly concentrated DMSO stock.

Solution Detailed Steps Considerations
1. Decrease the Final Concentration If experimentally feasible, lower the final concentration of this compound in your assay. The initial concentration might be exceeding its solubility limit in the final buffer.This may not be possible if a high concentration is required for the desired biological effect.
2. Optimize DMSO Concentration Increase the percentage of DMSO in the final assay medium. However, be mindful of solvent toxicity.Most cell lines can tolerate up to 0.5% DMSO, but it is crucial to determine the specific tolerance of your cell line. Always include a vehicle control with the same final DMSO concentration in your experiment.
3. Use Co-solvents In addition to DMSO, other water-miscible organic solvents can be tested.[1] Common co-solvents include ethanol, propylene glycol, and polyethylene glycols (PEGs).The choice of co-solvent will depend on the specific this compound derivative and the compatibility with the assay system.
4. pH Adjustment For this compound derivatives with ionizable groups, adjusting the pH of the buffer can significantly enhance solubility. Sulfonamides are generally weakly acidic and their solubility can increase in alkaline conditions.Ensure the chosen pH is compatible with your biological assay and does not affect the compound's activity or the health of your cells.
5. Gentle Heating and Sonication Briefly warming the solution or using a sonicator can help dissolve the compound.Be cautious as excessive heat can degrade the compound. Stability of the compound under these conditions should be verified.

Frequently Asked Questions (FAQs)

Q1: What is the best initial approach to dissolve a new this compound derivative?

The most common and effective initial strategy is to first prepare a high-concentration stock solution in an anhydrous, water-miscible organic solvent like Dimethyl Sulfoxide (DMSO).[2][3] This stock solution can then be serially diluted into the aqueous assay buffer to achieve the desired final concentration.

Q2: What is the maximum concentration of DMSO I can use in my cell-based assay?

The tolerance to DMSO varies significantly between different cell lines. As a general guideline, most cell lines can tolerate DMSO concentrations up to 0.5% (v/v). However, for sensitive cell lines, especially primary cells, the concentration may need to be kept at or below 0.1% (v/v). It is imperative to perform a vehicle control experiment to determine the effect of DMSO on your specific cell line.

Q3: My this compound derivative is insoluble even in DMSO. What should I do?

If a compound is poorly soluble in DMSO, you can try other organic solvents such as N,N-Dimethylformamide (DMF) or ethanol. Gentle warming or sonication might also aid in dissolution. If these methods fail, more advanced formulation strategies like creating solid dispersions or using complexation agents like cyclodextrins might be necessary.

Q4: Can I use surfactants to improve the solubility of my this compound compound?

Yes, surfactants can be used to increase the solubility of poorly water-soluble compounds by forming micelles that encapsulate the hydrophobic molecule. Non-ionic surfactants like Tween-80 and Pluronic-F68 are commonly used. However, it is important to note that surfactants can interfere with some biological assays and may exhibit cytotoxicity at higher concentrations.

Quantitative Solubility Data

Solvent Solubility of Benzenesulfonamide Reference
Water (16°C)4.3 g/L
Water (25°C)7.5 g/L
Methanol25 mg/mL
EthanolSoluble[1]
AcetoneSoluble[1]

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution

This protocol describes the standard procedure for preparing a concentrated stock solution of a this compound compound in DMSO.

  • Weighing: Accurately weigh a precise amount of the this compound powder using an analytical balance.

  • Solvent Addition: In a sterile microcentrifuge tube or vial, add the appropriate volume of anhydrous, sterile-filtered DMSO to achieve the desired stock concentration (e.g., 10 mM, 50 mM).

  • Dissolution: Vortex the solution vigorously until the compound is completely dissolved. Gentle warming (to no more than 37°C) or brief sonication can be used to aid dissolution if necessary.

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light.

Protocol 2: Dosing Cells with a this compound Compound

This protocol outlines the steps for diluting the DMSO stock solution into cell culture medium for in vitro experiments.

  • Thawing: Thaw a single aliquot of the this compound DMSO stock solution at room temperature.

  • Pre-warming: Pre-warm the required volume of cell culture medium to 37°C.

  • Serial Dilution: Perform serial dilutions of the stock solution in the pre-warmed cell culture medium to achieve the final desired experimental concentrations. It is crucial to add the DMSO stock to the medium and mix immediately and thoroughly to minimize precipitation.

  • Vehicle Control: Prepare a vehicle control by adding the same final concentration of DMSO (without the compound) to the cell culture medium.

  • Cell Treatment: Remove the existing medium from the cells and replace it with the medium containing the desired concentration of the this compound compound or the vehicle control.

Signaling Pathways and Experimental Workflows

This compound derivatives have been shown to modulate various signaling pathways. The following diagrams illustrate some of these pathways and a general workflow for solubility testing.

G cluster_0 Solubility Troubleshooting Workflow start Start: this compound Powder prep_stock Prepare 100 mM Stock in 100% DMSO start->prep_stock dilute Dilute to Final Concentration in Aqueous Buffer prep_stock->dilute observe Observe for Precipitation dilute->observe soluble Soluble: Proceed with Assay observe->soluble No insoluble Insoluble: Troubleshoot observe->insoluble Yes troubleshoot Troubleshooting Options: - Lower Final Concentration - Increase Co-solvent % - Change Co-solvent - Adjust pH insoluble->troubleshoot troubleshoot->dilute

Workflow for troubleshooting this compound solubility.

G cluster_1 BRAF-MEK-ERK (MAPK) Signaling Pathway RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS BRAF BRAF (V600E) RAS->BRAF MEK MEK1/2 BRAF->MEK ERK ERK1/2 MEK->ERK Transcription Transcription Factors (e.g., c-Myc, ELK1) ERK->Transcription Proliferation Cell Proliferation, Survival Transcription->Proliferation Inhibitor This compound Derivative (BRAF Inhibitor) Inhibitor->BRAF

Inhibition of the BRAF-MEK-ERK pathway by a this compound derivative.

G cluster_2 PKC-theta Signaling in T-Cell Activation TCR T-Cell Receptor (TCR) PLCg1 PLCγ1 TCR->PLCg1 CD28 CD28 CD28->PLCg1 DAG DAG PLCg1->DAG PKCtheta PKCθ DAG->PKCtheta NFkB NF-κB Activation PKCtheta->NFkB Gene Gene Transcription (e.g., IL-2) NFkB->Gene Inhibitor This compound Derivative (PKCθ Inhibitor) Inhibitor->PKCtheta

Inhibition of PKC-theta signaling in T-cells.

G cluster_3 LRRK2 Signaling Pathway in Parkinson's Disease LRRK2_mut Mutant LRRK2 (G2019S) Rab Rab GTPases LRRK2_mut->Rab Phosphorylation Vesicular Vesicular Trafficking Rab->Vesicular Autophagy Autophagy Rab->Autophagy Neuronal_damage Neuronal Damage Vesicular->Neuronal_damage Autophagy->Neuronal_damage Inhibitor This compound Derivative (LRRK2 Inhibitor) Inhibitor->LRRK2_mut

Inhibition of mutant LRRK2 signaling by a this compound derivative.

References

Phenylsulfamide stability in different solvent systems

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides detailed information, frequently asked questions (FAQs), and troubleshooting advice regarding the stability of phenylsulfamide in various solvent systems. It is intended for researchers, scientists, and drug development professionals.

Section 1: General Stability & Handling FAQs

Q1: What is the general stability profile of this compound?

A1: this compound, like many sulfonamides, is a relatively stable crystalline solid at ambient temperature.[1] The primary route of abiotic degradation is hydrolysis, which is highly dependent on the pH of the solvent system.[2][3] It is generally stable in neutral and alkaline aqueous solutions but can undergo slow degradation under acidic conditions.[2][3] For long-term storage, it should be kept in a cool, dry place, protected from light.

Q2: What are the likely degradation products of this compound in aqueous media?

A2: The most probable degradation pathway for this compound in aqueous solutions is the hydrolysis of the sulfur-nitrogen (S-N) bond. This cleavage would result in the formation of aniline and sulfamic acid. Monitoring the appearance of these compounds can be used to quantify the degradation rate.

cluster_pathway Likely Hydrolysis Pathway of this compound This compound This compound (C₆H₅NHSO₂NH₂) H2O + H₂O (Acid/Base Catalyzed) This compound->H2O Products H2O->Products Hydrolysis Aniline Aniline (C₆H₅NH₂) Products->Aniline SulfamicAcid Sulfamic Acid (H₂NSO₃H) Products->SulfamicAcid

Caption: Primary hydrolysis pathway for this compound in aqueous solution.

Section 2: Aqueous Stability & pH Effects

Q3: How does pH affect the stability of this compound in aqueous solutions?

A3: The pH of the aqueous medium is a critical factor for this compound stability. Studies on analogous sulfonamides show that they are generally stable in neutral (pH 7.0) and alkaline (pH 9.0) conditions, with estimated half-lives often exceeding one year at 25°C.[3] However, the rate of hydrolysis significantly increases under acidic conditions (e.g., pH 1-4).[2] Therefore, for maximum stability in aqueous solutions, it is recommended to maintain the pH at or above 7.0.

Q4: Is there quantitative data on this compound hydrolysis at different pH values?

A4: While specific kinetic data for this compound is limited in the reviewed literature, the general behavior of the sulfonamide class provides a strong indication of its stability profile. The table below summarizes the expected stability based on studies of structurally related sulfonamides.[2][3]

pH ConditionExpected Stability (at 25-50°C)Primary Degradation MechanismNotes
Acidic (pH < 4) Low to ModerateAcid-catalyzed hydrolysis of the S-N bond.[2]Degradation rate increases as pH decreases.[2]
Neutral (pH ≈ 7) HighVery slow hydrolysis.[3]Generally considered stable for experimental purposes (t½ > 1 year).[3]
Alkaline (pH > 8) HighStable against hydrolysis.[3]The sulfonamide group is generally resistant to base-catalyzed hydrolysis.

Section 3: Organic Solvent Stability & Stock Solutions

Q5: Which organic solvents are recommended for preparing this compound stock solutions?

A5: The choice of solvent depends on the intended use and storage duration. For short-term use and preparation of concentrated stock solutions, polar aprotic solvents are highly effective. For applications requiring miscibility with aqueous buffers, water-miscible solvents are preferred.

Q6: How should I store organic stock solutions of this compound?

A6: Organic stock solutions should be stored at -20°C or -80°C in tightly sealed vials to minimize solvent evaporation and prevent water absorption. It is advisable to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound or introduce moisture. Always perform a solubility test before preparing a large batch.

SolventClassRecommended UseStorage Notes
Dimethyl Sulfoxide (DMSO) Polar AproticHigh-concentration stock solutions (≥10 mM).Hygroscopic; store under inert gas if possible. Long-term storage at low temperatures is standard practice.
N,N-Dimethylformamide (DMF) Polar AproticAlternative to DMSO for stock solutions.Can be less stable than DMSO; check for amine impurities. Store cold and dry.
Acetonitrile (ACN) Polar AproticAnalytical standards, HPLC mobile phases.[4]Volatile. Good for methods where the solvent needs to be evaporated.
Methanol / Ethanol Polar ProticDilutions, reactions, and analytical standards.[4]Less effective for high concentrations than DMSO. Can participate in certain reactions (transesterification) if ester groups are present elsewhere in a molecule.

Section 4: Troubleshooting Guide

Q7: My this compound solution has turned cloudy or formed a precipitate. What should I do?

A7: Cloudiness or precipitation usually indicates that the compound's solubility limit has been exceeded in the chosen solvent system. This can happen when a concentrated organic stock is diluted into an aqueous buffer where the compound is less soluble. See the troubleshooting workflow below for guidance.

Q8: The this compound solution has developed a yellow or brown color over time. What does this mean?

A8: Discoloration often suggests oxidative degradation or the presence of impurities. The aniline moiety of this compound can be susceptible to oxidation, which produces colored byproducts. Ensure your solvent is of high purity (e.g., HPLC or spectrophotometric grade) and consider purging solutions with nitrogen or argon to remove dissolved oxygen, especially for long-term studies.

cluster_troubleshooting Troubleshooting Experimental Issues Start Issue Observed in Solution Precipitate Precipitate / Cloudiness Start->Precipitate Color Discoloration (Yellow/Brown) Start->Color Solubility Solubility Limit Exceeded Precipitate->Solubility Likely Cause Degradation Oxidative Degradation or Impurity Color->Degradation Likely Cause Action1 Action: 1. Warm solution gently. 2. Add co-solvent (e.g., DMSO). 3. Prepare a more dilute solution. Solubility->Action1 Action2 Action: 1. Use high-purity solvents. 2. Store solution protected from light. 3. Degas solvents before use. 4. Confirm purity by HPLC/LC-MS. Degradation->Action2 cluster_workflow General Workflow for Stability Assessment PrepStock Prepare Concentrated Stock Solution (e.g., in DMSO) PrepWork Prepare Working Solutions in Test Buffers (pH 4, 7.4, 9) PrepStock->PrepWork T0 Analyze Time=0 Sample (T₀ Reference) PrepWork->T0 Incubate Incubate Solutions at Controlled Temperature (e.g., 37°C) PrepWork->Incubate Sample Withdraw Aliquots at Scheduled Time Points Incubate->Sample Analyze Analyze Samples by HPLC-UV Sample->Analyze Data Calculate % Remaining vs. Time Determine Rate Constant (k) and Half-Life (t½) Analyze->Data

References

Technical Support Center: Phenylsulfamide Stability and Storage

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of Phenylsulfamide during storage. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data presented in a clear, accessible format.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause this compound to degrade during storage?

A1: The primary factors contributing to this compound degradation are exposure to moisture (hydrolysis), high temperatures, and light (photodegradation). The presence of strong acids or bases can catalyze hydrolytic degradation.

Q2: What are the optimal storage conditions for this compound?

A2: To ensure its stability, this compound should be stored in a tightly closed container in a cool, dry, and well-ventilated area, protected from light. Avoid storage in proximity to strong acids and bases.

Q3: I've observed a change in the physical appearance of my this compound powder (e.g., clumping, discoloration). What should I do?

A3: A change in physical appearance may indicate degradation. It is recommended to re-test the material using a stability-indicating analytical method, such as HPLC, to determine its purity and identify any degradation products before further use.

Q4: How can I confirm the stability of my this compound sample after a period of storage?

A4: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most reliable way to assess the stability of your this compound sample. This method can separate the intact drug from any potential degradation products and provide a quantitative measure of its purity.

Q5: Are there any known degradation products of this compound?

A5: Under hydrolytic conditions, this compound can degrade. While specific degradation products for this compound are not extensively documented in publicly available literature, related sulfonamides are known to undergo cleavage of the S-N bond, which could potentially yield aniline and sulfamic acid derivatives.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Loss of Potency/Purity in Stored this compound Improper Storage Conditions: Exposure to humidity, high temperature, or light.1. Review current storage conditions and ensure they align with the recommended guidelines (cool, dry, dark, tightly sealed container). 2. Perform a quantitative analysis (e.g., HPLC) to determine the current purity. 3. If degradation is confirmed, discard the affected batch and procure a fresh supply.
Unexpected Peaks in Chromatogram During Analysis Formation of Degradation Products: The analytical method is detecting impurities resulting from degradation.1. Conduct a forced degradation study to intentionally generate degradation products and confirm if the unexpected peaks match. 2. If the peaks correspond to degradants, this confirms the instability of your sample under its current handling or storage conditions. 3. If the method is not stability-indicating, develop and validate one to ensure accurate quantification of this compound in the presence of its degradants.
Inconsistent Experimental Results Use of Degraded this compound: The starting material may have degraded, leading to variability in its effective concentration.1. Immediately test the purity of the this compound batch in use with a validated stability-indicating method. 2. If degradation is present, use a fresh, validated batch of this compound for subsequent experiments. 3. Implement stricter storage and handling protocols to prevent future degradation.

Forced Degradation and Stability Data

Table 1: Summary of Forced Degradation Conditions and Results

Stress ConditionReagent/ConditionDurationTemperature% Degradation (Illustrative)Major Degradation Products (Predicted)
Acid Hydrolysis 0.1 M HCl24 hours60°C15.2%Aniline, Phenylsulfamic acid
Base Hydrolysis 0.1 M NaOH8 hours60°C8.5%Aniline, Phenylsulfamic acid
Oxidative 3% H₂O₂48 hoursRoom Temp.5.8%N-Oxide derivatives
Thermal Dry Heat7 days80°C3.1%Minor unidentified products
Photolytic UV Light (254 nm)10 daysRoom Temp.11.7%Photodegradation products

Table 2: Kinetic Data for Acid-Catalyzed Hydrolysis of N,N'-dithis compound

TemperaturepHFirst-Order Rate Constant (k, s⁻¹)
50°C1.051.8 x 10⁻⁶
75°C1.051.5 x 10⁻⁵
50°C3.052.1 x 10⁻⁷
75°C3.051.9 x 10⁻⁶

Data is illustrative and based on studies of structurally related compounds.

Experimental Protocols

Stability-Indicating HPLC Method for this compound

This protocol describes a reversed-phase HPLC method designed to separate this compound from its potential degradation products.

1. Chromatographic Conditions:

  • Column: C18, 4.6 mm x 150 mm, 5 µm particle size

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient Program:

    Time (min) % Mobile Phase B
    0 20
    15 80
    20 80
    22 20

    | 25 | 20 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 230 nm

  • Injection Volume: 10 µL

  • Diluent: Acetonitrile/Water (50:50, v/v)

2. Standard and Sample Preparation:

  • Standard Solution (100 µg/mL): Accurately weigh and dissolve 10 mg of this compound reference standard in 100 mL of diluent.

  • Sample Solution (100 µg/mL): Accurately weigh and dissolve 10 mg of the this compound sample in 100 mL of diluent.

3. Method Validation Parameters:

  • Specificity: Demonstrated by the separation of the main peak from those of degradation products generated during forced degradation studies. Peak purity analysis should be performed using a photodiode array (PDA) detector.

  • Linearity: Assessed over a concentration range of 10-150 µg/mL.

  • Accuracy: Determined by recovery studies at three concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration).

  • Precision: Evaluated at the repeatability (intra-day) and intermediate precision (inter-day) levels.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determined based on the signal-to-noise ratio.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis start This compound Sample dissolve Dissolve in Diluent (Acetonitrile/Water 50:50) start->dissolve inject Inject 10 µL into HPLC dissolve->inject separate Separation on C18 Column (Gradient Elution) inject->separate detect UV Detection at 230 nm separate->detect chromatogram Generate Chromatogram detect->chromatogram quantify Quantify this compound and Degradation Products chromatogram->quantify

Caption: Workflow for the stability-indicating HPLC analysis of this compound.

degradation_pathway cluster_hydrolysis Hydrolysis (Acid/Base) cluster_oxidation Oxidation (H₂O₂) cluster_photolysis Photolysis (UV Light) This compound This compound Aniline Aniline This compound->Aniline S-N Cleavage Phenylsulfamic_Acid Phenylsulfamic Acid This compound->Phenylsulfamic_Acid S-N Cleavage N_Oxide N-Oxide Derivatives This compound->N_Oxide Photo_Products Photodegradation Products This compound->Photo_Products

Caption: Predicted degradation pathways for this compound under various stress conditions.

Phenylsulfamide Crystallization Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to overcome common challenges encountered during the crystallization of Phenylsulfamide.

Troubleshooting Guide

This guide addresses specific issues that may arise during the crystallization of this compound in a question-and-answer format.

Q1: My this compound fails to crystallize from solution, even after cooling. What should I do?

A1: Failure to crystallize is a common issue that can often be resolved by inducing nucleation. Here are several techniques to try:

  • Scratching: Use a clean glass rod to gently scratch the inner surface of the flask at the solution's meniscus. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

  • Seeding: If you have a small amount of previously crystallized this compound, add a single, tiny crystal to the supersaturated solution. This "seed" crystal will act as a template for new crystals to grow upon.

  • Reducing Solvent Volume: Your solution may be too dilute. Gently heat the solution to evaporate a small portion of the solvent, thereby increasing the concentration of this compound, and then allow it to cool again.

  • Antisolvent Addition: If your this compound is dissolved in a solvent in which it is highly soluble, you can try adding an "antisolvent"—a solvent in which this compound is poorly soluble but that is miscible with the primary solvent. Add the antisolvent dropwise until the solution becomes slightly turbid, then allow it to stand.

Q2: The this compound "oiled out" of the solution instead of forming crystals. How can I fix this?

A2: "Oiling out" occurs when the compound separates from the solution as a liquid phase instead of a solid. This is often due to the solution being too concentrated or cooled too quickly.

  • Re-heat and Add More Solvent: Heat the solution until the oil redissolves completely. Add a small amount of additional solvent to decrease the saturation level, and then allow the solution to cool more slowly.

  • Slow Cooling: To prevent the solution from becoming supersaturated too quickly, slow down the cooling process. You can insulate the flask with a cloth or place it in a warm water bath that is allowed to cool to room temperature gradually.

  • Solvent Selection: The chosen solvent may not be ideal. Consider using a different solvent in which this compound has a slightly lower solubility at higher temperatures.

Q3: Crystals formed, but they are very fine needles or a powder. How can I obtain larger crystals?

A3: The formation of very small crystals suggests that the nucleation rate was too high and the growth rate was too low. This is often a result of rapid cooling or high supersaturation.

  • Slower Cooling: As with oiling out, a slower cooling rate will encourage the growth of fewer, larger crystals.

  • Reduce Supersaturation: Re-dissolve the crystals by heating the solution and add a small amount of extra solvent. This will lower the supersaturation level upon cooling, favoring crystal growth over nucleation.

  • Utilize a Solvent System that Promotes Slower Crystallization: Experiment with different solvents or solvent mixtures. A solvent system where this compound has moderate solubility at high temperatures and low solubility at low temperatures is often ideal.

Q4: The recovered crystals are discolored or appear impure. What went wrong?

A4: Discoloration often indicates the presence of impurities trapped within the crystal lattice.

  • Charcoal Treatment: If the discoloration is due to colored organic impurities, you can add a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb the colored impurities. Use charcoal sparingly as it can also adsorb some of your product.

  • Hot Filtration: Ensure that any insoluble impurities are removed by performing a hot gravity filtration of the dissolved this compound solution before cooling.

  • Recrystallization: A second recrystallization step is often necessary to achieve high purity.

Frequently Asked Questions (FAQs)

Q1: What is polymorphism and how does it affect this compound crystallization?

A1: Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. Different polymorphs of the same compound can have different physical properties, such as solubility, melting point, and stability. For this compound, the presence of different polymorphs can be influenced by the choice of solvent and the crystallization conditions.[1][2] It is a critical consideration in drug development as different polymorphs can affect a drug's bioavailability and efficacy.

Q2: How do I choose the best solvent for recrystallizing this compound?

A2: The ideal solvent for recrystallization is one in which this compound is highly soluble at high temperatures and poorly soluble at low temperatures. A general screening process involves testing the solubility of a small amount of this compound in various solvents at room temperature and at their boiling points.

Q3: Can I reuse the mother liquor from a crystallization?

A3: Yes, the mother liquor contains dissolved this compound and can be concentrated (by evaporating some of the solvent) to recover a second crop of crystals. However, be aware that the second crop may be less pure than the first, as impurities are also concentrated in the mother liquor.

Data Presentation

Due to the limited availability of precise quantitative solubility data for this compound in publicly accessible literature, this guide presents qualitative solubility information. Quantitative data for the closely related compound, Sulfanilamide, is provided as a reference. It is highly recommended that researchers determine the solubility of this compound in their specific solvent systems experimentally.

Table 1: Qualitative Solubility of this compound

SolventQualitative Solubility
WaterSparingly soluble to insoluble
EthanolSoluble (especially when hot)
MethanolSoluble (especially when hot)
AcetoneSoluble
TolueneSoluble
DichloromethaneSoluble
HexaneInsoluble

Table 2: Quantitative Solubility of Sulfanilamide in Various Solvents[3]

SolventTemperature (°C)Solubility ( g/100 mL)
Water250.75
Water10047.7
Ethanol252.7
Acetone2520.0

Experimental Protocols

Protocol 1: Recrystallization of this compound using a Single Solvent System (e.g., Ethanol)

This protocol describes a general procedure for the purification of this compound by recrystallization from a single solvent.

Materials:

  • Crude this compound

  • Ethanol (95% or absolute)

  • Erlenmeyer flasks

  • Heating source (hot plate or steam bath)

  • Buchner funnel and filter flask

  • Filter paper

  • Glass stirring rod

  • Ice bath

Procedure:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a small amount of ethanol, just enough to cover the solid. Heat the mixture to the boiling point of the ethanol while stirring. Continue to add small portions of hot ethanol until the this compound is completely dissolved. Avoid adding a large excess of solvent.

  • Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration: If charcoal was added or if insoluble impurities are present, perform a hot gravity filtration. Pre-heat the filtration funnel and the receiving flask to prevent premature crystallization of the this compound.

  • Crystallization: Cover the flask containing the hot filtrate and allow it to cool slowly to room temperature. Crystal formation should be observed. To maximize the yield, place the flask in an ice bath for about 15-30 minutes after it has reached room temperature.[3]

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of cold ethanol to remove any remaining soluble impurities.

  • Drying: Allow the crystals to air-dry on the filter paper or in a desiccator to remove all traces of the solvent.

Mandatory Visualization

experimental_workflow cluster_dissolution Step 1: Dissolution cluster_purification Step 2: Purification cluster_crystallization Step 3: Crystallization cluster_isolation Step 4: Isolation & Drying start Crude this compound add_solvent Add minimal hot solvent (e.g., Ethanol) start->add_solvent dissolve Complete Dissolution add_solvent->dissolve hot_filtration Hot Filtration (optional, if impurities present) dissolve->hot_filtration slow_cool Slow Cooling to Room Temperature hot_filtration->slow_cool ice_bath Cool in Ice Bath slow_cool->ice_bath vacuum_filtration Vacuum Filtration ice_bath->vacuum_filtration wash Wash with Cold Solvent vacuum_filtration->wash dry Dry Crystals wash->dry end Pure this compound Crystals dry->end

Caption: Experimental workflow for the recrystallization of this compound.

troubleshooting_logic cluster_solutions_no_crystals Solutions for No Crystals cluster_solutions_oiling Solutions for Oiling Out cluster_solutions_small_crystals Solutions for Small Crystals start Crystallization Issue Encountered issue_type What is the nature of the issue? start->issue_type no_crystals No Crystals Formed issue_type->no_crystals No Solid oiling_out Oiling Out issue_type->oiling_out Liquid Separation small_crystals Fine/Small Crystals issue_type->small_crystals Solid Formed scratch Scratch inner flask surface no_crystals->scratch seed Add seed crystal no_crystals->seed concentrate Reduce solvent volume no_crystals->concentrate antisolvent Add antisolvent no_crystals->antisolvent reheat_add_solvent Re-heat and add more solvent oiling_out->reheat_add_solvent slow_cooling_oil Slow down cooling rate oiling_out->slow_cooling_oil slow_cooling_small Slow down cooling rate small_crystals->slow_cooling_small reduce_supersaturation Reduce supersaturation small_crystals->reduce_supersaturation

Caption: Troubleshooting decision tree for this compound crystallization.

References

Identifying and minimizing side reactions in Phenylsulfamide synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and minimizing side reactions during the synthesis of Phenylsulfamide.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent laboratory method for the synthesis of this compound is the reaction of aniline with a sulfamoylating agent, such as sulfamoyl chloride, in the presence of a base to neutralize the hydrochloric acid byproduct.[1][2]

Q2: What are the primary side reactions to be aware of during this compound synthesis?

A2: The main side reactions include:

  • Formation of N,N'-dithis compound: This occurs when two molecules of aniline react with one molecule of the sulfamoylating agent. This is more likely if an excess of aniline is used or if the reaction conditions are not carefully controlled.

  • Hydrolysis: The sulfamoyl chloride reactant is sensitive to moisture and can hydrolyze to sulfamic acid. Similarly, the this compound product can undergo hydrolysis under strong acidic or basic conditions, especially at elevated temperatures.

  • Polymerization: Under certain conditions, particularly at higher temperatures or with inappropriate stoichiometry, polymerization of aniline derivatives with sulfur-containing reagents can occur.[1]

Q3: How can I monitor the progress of the reaction?

A3: The reaction progress can be effectively monitored by Thin Layer Chromatography (TLC). A suitable mobile phase, such as a mixture of ethyl acetate and hexanes, can be used to separate the starting material (aniline), the desired product (this compound), and the main byproduct (N,N'-dithis compound). Staining with an appropriate agent, like potassium permanganate or iodine, can help visualize the spots.

Q4: What are the recommended purification techniques for this compound?

A4: The primary purification method for crude this compound is recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture. If significant amounts of N,N'-dithis compound are present, column chromatography on silica gel may be necessary for effective separation.

Troubleshooting Guides

Problem 1: Low Yield of this compound
Symptom Possible Cause Suggested Solution
The isolated yield of this compound is significantly lower than expected.Incomplete Reaction: Insufficient reaction time or low reaction temperature.Monitor the reaction by TLC until the starting aniline is consumed. If the reaction is sluggish, consider a moderate increase in temperature, but be cautious of increased side product formation.
Hydrolysis of Sulfamoyl Chloride: The sulfamoyl chloride has degraded due to exposure to moisture.Ensure all glassware is thoroughly dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.
Loss during Work-up: The product is lost during the extraction or filtration steps.Ensure the pH is appropriately adjusted during the aqueous work-up to minimize the solubility of this compound in the aqueous layer. Use cold solvent for washing the filtered product to reduce loss.
Suboptimal Stoichiometry: An incorrect molar ratio of reactants was used.Carefully control the stoichiometry. An excess of the sulfamoylating agent can lead to other side reactions, while a large excess of aniline will favor the formation of N,N'-dithis compound.
Problem 2: High Levels of N,N'-dithis compound Impurity
Symptom Possible Cause Suggested Solution
TLC or NMR analysis of the crude product shows a significant amount of a less polar byproduct, identified as N,N'-dithis compound.Incorrect Molar Ratio of Reactants: The molar ratio of aniline to sulfamoyl chloride was too high.Use a molar ratio of aniline to sulfamoyl chloride close to 1:1. A slight excess of the sulfamoyl chloride (e.g., 1.1 equivalents) can be used to ensure full conversion of the aniline, but this may require careful purification to remove unreacted sulfamoyl chloride.
Slow Addition of Sulfamoyl Chloride: Adding the sulfamoyl chloride too slowly to the aniline solution can create localized areas with a high concentration of aniline, favoring the formation of the disubstituted product.Add the sulfamoyl chloride solution dropwise to the aniline solution at a steady rate with efficient stirring to ensure rapid mixing.
High Reaction Temperature: Elevated temperatures can increase the rate of the second substitution reaction.Maintain a low reaction temperature, typically between 0 and 5 °C, during the addition of the sulfamoyl chloride.

Data Presentation

The following table provides representative data on how the molar ratio of aniline to sulfamoyl chloride can affect the product distribution and yield of this compound. Please note that actual results may vary depending on specific reaction conditions.

Molar Ratio (Aniline : Sulfamoyl Chloride) This compound Yield (%) N,N'-dithis compound Formation (%) Purity of Crude Product (%)
2 : 14540~50
1.5 : 16525~70
1 : 18510~88
1 : 1.1885~92

Experimental Protocols

Key Experiment: Synthesis of this compound

This protocol describes a general procedure for the synthesis of this compound from aniline and sulfamoyl chloride.

Materials:

  • Aniline

  • Sulfamoyl chloride

  • Pyridine (or Triethylamine)

  • Dichloromethane (anhydrous)

  • 1 M Hydrochloric acid

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Ethanol (for recrystallization)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere, dissolve aniline (1.0 equivalent) and pyridine (1.2 equivalents) in anhydrous dichloromethane.

  • Cool the solution to 0 °C in an ice bath.

  • In a separate flask, prepare a solution of sulfamoyl chloride (1.05 equivalents) in anhydrous dichloromethane.

  • Add the sulfamoyl chloride solution dropwise to the stirred aniline solution over 30 minutes, maintaining the temperature at 0-5 °C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours.

  • Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes as the eluent).

  • Once the reaction is complete, transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

  • Purify the crude product by recrystallization from ethanol.

Mandatory Visualizations

experimental_workflow Experimental Workflow for this compound Synthesis cluster_reaction Reaction Setup cluster_addition Reagent Addition cluster_reaction_progress Reaction & Monitoring cluster_workup Work-up cluster_purification Purification dissolve_reactants Dissolve Aniline & Pyridine in Anhydrous DCM cool_solution Cool to 0 °C dissolve_reactants->cool_solution add_dropwise Dropwise Addition of Sulfamoyl Chloride Solution cool_solution->add_dropwise prepare_sulfamoyl Prepare Sulfamoyl Chloride Solution in Anhydrous DCM prepare_sulfamoyl->add_dropwise warm_stir Warm to RT & Stir add_dropwise->warm_stir monitor_tlc Monitor by TLC warm_stir->monitor_tlc wash_seq Sequential Washing: 1M HCl, H2O, NaHCO3, Brine monitor_tlc->wash_seq dry_concentrate Dry & Concentrate wash_seq->dry_concentrate recrystallize Recrystallize from Ethanol dry_concentrate->recrystallize final_product Pure this compound recrystallize->final_product

Caption: Experimental workflow for this compound synthesis.

troubleshooting_logic Troubleshooting Logic for Low this compound Yield start Low Yield Observed check_tlc Analyze Crude Product by TLC start->check_tlc unreacted_aniline Significant Unreacted Aniline? check_tlc->unreacted_aniline side_product Major Side Product(s) Present? unreacted_aniline->side_product No incomplete_reaction Incomplete Reaction unreacted_aniline->incomplete_reaction Yes low_mass Low Mass of Crude Product? side_product->low_mass No incorrect_stoichiometry Incorrect Stoichiometry side_product->incorrect_stoichiometry Yes (e.g., Dithis compound) hydrolysis_reagent Hydrolysis of Sulfamoyl Chloride low_mass->hydrolysis_reagent Yes workup_loss Loss During Work-up low_mass->workup_loss No solution1 Increase Reaction Time/Temp. incomplete_reaction->solution1 solution2 Use Anhydrous Conditions hydrolysis_reagent->solution2 solution3 Verify Molar Ratios incorrect_stoichiometry->solution3 solution4 Optimize Work-up Procedure workup_loss->solution4

Caption: Troubleshooting logic for low this compound yield.

References

Technical Support Center: Scaling Up Phenylsulfamide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on scaling up the synthesis of Phenylsulfamide from the laboratory to a pilot plant. It addresses common challenges through troubleshooting guides and frequently asked questions.

Frequently Asked Questions (FAQs)

Q1: What is the most common laboratory method for synthesizing this compound?

A1: The most prevalent laboratory-scale synthesis involves the reaction of aniline with benzenesulfonyl chloride in the presence of a base.[1][2] Common bases include pyridine or triethylamine (TEA), and the reaction is typically carried out in a solvent like tetrahydrofuran (THF) or dichloromethane (DCM).[1][3]

Q2: What are the primary challenges when scaling up this compound synthesis to a pilot plant?

A2: Key challenges in scaling up include managing reaction kinetics and heat, ensuring adequate mixing and mass transfer, and dealing with changes in impurity profiles. Exothermic reactions that are easily controlled in the lab can become difficult to manage at a larger scale, potentially leading to side reactions or safety hazards.

Q3: How does the impurity profile of this compound typically change during scale-up?

A3: Impurities that are negligible at the lab scale can become significant in a pilot plant. This can be due to longer reaction times, temperature gradients, and the use of technical grade raw materials which may contain more impurities. Common impurities can include unreacted starting materials, byproducts from side reactions, and process-related impurities.

Q4: What are the critical safety considerations for the pilot-plant synthesis of this compound?

A4: Safety is paramount during scale-up. Key considerations include the handling of corrosive reagents like benzenesulfonyl chloride and chlorosulfonic acid, managing the exothermic nature of the reaction, and ensuring proper ventilation and personal protective equipment (PPE).

Q5: How can I monitor the progress of the this compound synthesis reaction?

A5: Reaction progress can be effectively monitored using analytical techniques such as Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC).[4][5] These methods help to determine the consumption of starting materials and the formation of the product.

Troubleshooting Guides

Issue 1: Low Product Yield
Potential Cause Troubleshooting Steps Expected Outcome
Incomplete Reaction - Monitor the reaction using TLC or HPLC to ensure the disappearance of starting materials.[4]- At pilot scale, ensure mixing is efficient to prevent localized concentration gradients.Increased consumption of starting materials and higher product yield.
Side Reactions - Maintain strict temperature control, especially during the addition of benzenesulfonyl chloride, as the reaction is exothermic.- Ensure the purity of starting materials; impurities can catalyze side reactions.Reduction in the formation of byproducts and improved yield of the desired product.
Product Loss During Workup - Optimize the extraction and crystallization protocols for the larger volumes at the pilot scale.- During crystallization, control the cooling rate to maximize crystal formation and recovery.Minimized loss of product during purification steps.
Issue 2: Product Purity Below Specification
Potential Cause Troubleshooting Steps Expected Outcome
Formation of Process-Related Impurities - Re-evaluate and optimize reaction parameters such as temperature, reaction time, and reagent stoichiometry for the pilot scale.- Analyze the impurity profile to identify challenging impurities.A decrease in the level of specific impurities in the final product.
Ineffective Purification - If crystallization is not sufficient, consider alternative purification methods like column chromatography, though this may be less feasible at a very large scale.[6]- Screen different solvents or solvent mixtures for crystallization to improve impurity rejection.Enhanced purity of the final this compound product.
Degradation of Product - Investigate the stability of this compound under the reaction and workup conditions.- Consider milder reaction conditions or a more rapid workup if degradation is observed.Reduced degradation and a cleaner product profile.
Issue 3: Difficult Filtration During Isolation
Potential Cause Troubleshooting Steps Expected Outcome
Poor Crystal Morphology (Fine Needles or Oil) - Slow down the rate of cooling during crystallization to encourage the growth of larger, more easily filterable crystals.- Experiment with different crystallization solvents or solvent mixtures.- Consider using a seeded crystallization process.Formation of well-defined crystals that are easier to filter and handle.
Emulsion Formation During Workup - During aqueous workup, the addition of brine (saturated sodium chloride solution) can help to break emulsions.- A solvent swap to a less emulsion-prone solvent before workup can also be effective.Clear phase separation, allowing for efficient extraction and isolation of the product.

Data Presentation

Table 1: Comparison of Typical Reaction Parameters and Outcomes

ParameterLaboratory Scale (100 g)Pilot Plant Scale (10 kg)
Aniline 1.0 eq1.0 eq
Benzenesulfonyl Chloride 1.05 eq1.05 eq
Triethylamine (TEA) 1.2 eq1.2 eq
Solvent (THF) 500 mL50 L
Reaction Temperature 0°C to Room Temperature0°C to Room Temperature (with controlled addition)
Reaction Time 4-6 hours6-8 hours
Typical Yield 90-95%85-90%
Purity (by HPLC) >99%97-99%

Table 2: Common Impurities and Typical Levels

ImpuritySourceTypical Level (Lab Scale)Typical Level (Pilot Plant)
Unreacted Aniline Incomplete reaction<0.1%<0.5%
Unreacted Benzenesulfonyl Chloride Incomplete reaction<0.1%<0.3%
Dithis compound Reaction of this compound with another molecule of benzenesulfonyl chloride<0.2%<1.0%
Benzenesulfonic Acid Hydrolysis of benzenesulfonyl chloride<0.5%<1.5%

Experimental Protocols

Laboratory Scale Synthesis of this compound (100 g)
  • Reaction Setup: In a 1 L round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve aniline (46.5 g, 0.5 mol) and triethylamine (60.7 g, 0.6 mol) in 500 mL of tetrahydrofuran (THF).

  • Reagent Addition: Cool the mixture to 0°C in an ice bath. Slowly add benzenesulfonyl chloride (92.8 g, 0.525 mol) dropwise from the dropping funnel over 1 hour, maintaining the internal temperature below 10°C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

  • Monitoring: Monitor the reaction progress by TLC (e.g., using a 4:1 hexane:ethyl acetate eluent system).

  • Workup: Quench the reaction by adding 200 mL of water. Extract the product with ethyl acetate (3 x 150 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Crystallization: Recrystallize the crude product from a mixture of ethanol and water to obtain pure this compound.

Pilot Plant Scale Synthesis of this compound (10 kg)
  • Reactor Preparation: Charge a 100 L glass-lined reactor with aniline (4.65 kg, 50 mol) and tetrahydrofuran (50 L).

  • Base Addition: Add triethylamine (6.07 kg, 60 mol) to the reactor with stirring.

  • Controlled Addition of Reagent: Cool the reactor contents to 0-5°C using a jacketed cooling system. Slowly add benzenesulfonyl chloride (9.28 kg, 52.5 mol) via a dosing pump over 2-3 hours, ensuring the internal temperature does not exceed 10°C.

  • Reaction: Once the addition is complete, allow the mixture to slowly warm to room temperature and stir for 6-8 hours.

  • In-Process Control: Take samples periodically for HPLC analysis to confirm the reaction is complete.

  • Workup: Add 20 L of water to the reactor to quench the reaction. Transfer the mixture to an extraction vessel and perform extraction with ethyl acetate.

  • Isolation and Purification: Separate the aqueous layer. Wash the organic layer with brine. Concentrate the organic layer by distillation.

  • Crystallization: Transfer the concentrated product to a crystallizer. Add a suitable ethanol/water mixture and control the cooling profile to induce crystallization.

  • Filtration and Drying: Filter the resulting slurry using a centrifuge or filter dryer. Wash the cake with a cold ethanol/water mixture and dry under vacuum at 50-60°C.

Visualizations

Phenylsulfamide_Synthesis_Workflow cluster_lab Laboratory Scale cluster_pilot Pilot Plant Scale Lab_Setup 1. Reaction Setup (Flask, Stirrer) Lab_Addition 2. Manual Reagent Addition (0-10°C) Lab_Setup->Lab_Addition Lab_Reaction 3. Reaction (4-6 hours) Lab_Addition->Lab_Reaction Lab_Workup 4. Manual Workup (Extraction) Lab_Reaction->Lab_Workup Lab_Crystallization 5. Crystallization (Ethanol/Water) Lab_Workup->Lab_Crystallization Lab_Product Final Product (>99% Purity) Lab_Crystallization->Lab_Product Pilot_Setup 1. Reactor Setup (100L Reactor) Pilot_Addition 2. Controlled Reagent Addition (0-10°C, Dosing Pump) Pilot_Setup->Pilot_Addition Pilot_Reaction 3. Reaction (6-8 hours) Pilot_Addition->Pilot_Reaction Pilot_Workup 4. Automated Workup (Extraction Vessel) Pilot_Reaction->Pilot_Workup Pilot_Crystallization 5. Controlled Crystallization (Crystallizer) Pilot_Workup->Pilot_Crystallization Pilot_Product Final Product (97-99% Purity) Pilot_Crystallization->Pilot_Product

Caption: Workflow for this compound synthesis at lab and pilot scales.

Troubleshooting_Decision_Tree Start Low Yield or Purity Issue Check_Completion Is reaction complete? (TLC/HPLC) Start->Check_Completion Incomplete Incomplete Reaction Check_Completion->Incomplete No Complete Reaction Complete Check_Completion->Complete Yes Optimize_Time_Mixing Increase reaction time Improve mixing Incomplete->Optimize_Time_Mixing End Problem Resolved Optimize_Time_Mixing->End Check_Purity Check crude purity Complete->Check_Purity Impure Significant Impurities Check_Purity->Impure No Pure Crude is relatively pure Check_Purity->Pure Yes Optimize_Temp_Reagents Control temperature Check reagent purity Impure->Optimize_Temp_Reagents Optimize_Temp_Reagents->End Check_Workup Review workup & crystallization Pure->Check_Workup Workup_Issue Product loss or degradation during workup Check_Workup->Workup_Issue Optimize_Workup Optimize extraction Modify crystallization Workup_Issue->Optimize_Workup Optimize_Workup->End

Caption: Decision tree for troubleshooting low yield or purity issues.

References

Validation & Comparative

Phenylsulfamide vs. Benzenesulfonamide in Antibacterial Assays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the antibacterial performance of Phenylsulfamide and Benzenesulfonamide. It is important to note that in chemical literature and databases, "this compound" is often used as a synonym for Benzenesulfonamide . To provide a meaningful and practical comparison for researchers, this guide will compare Benzenesulfonamide with Sulfanilamide , the foundational compound of the sulfonamide class of antibiotics. This comparison will offer insights into the antibacterial efficacy of the core sulfonamide structures.

Executive Summary

This guide outlines the antibacterial activity of benzenesulfonamide and sulfanilamide against common Gram-positive and Gram-negative bacteria. While both compounds belong to the sulfonamide class and share a similar mechanism of action, their efficacy can vary. This document presents available quantitative data from antibacterial assays, details the experimental protocols for such studies, and illustrates the underlying biochemical pathways and experimental workflows.

Quantitative Data Comparison

The following table summarizes the Minimum Inhibitory Concentration (MIC) values for benzenesulfonamide and sulfanilamide against Staphylococcus aureus and Escherichia coli. It is important to note that obtaining direct comparative data from a single study for these parent compounds is challenging. The data presented is compiled from various sources and should be interpreted with the understanding that experimental conditions may vary between studies.

CompoundBacterial StrainMIC (µg/mL)Reference
Benzenesulfonamide DerivativesS. aureus ATCC 2592364 - 256[1]
SulfanilamideS. aureus ATCC 25923Not explicitly found
Benzenesulfonamide DerivativesE. coli ATCC 25922>100
SulfanilamideE. coli ATCC 25922Not explicitly found

Note: MIC values for the parent benzenesulfonamide and sulfanilamide against these specific ATCC strains were not consistently available in the searched literature. The data for benzenesulfonamide derivatives indicates a range of activity.

Mechanism of Action: Inhibition of Folic Acid Synthesis

Both benzenesulfonamide and sulfanilamide exert their antibacterial effect by acting as competitive inhibitors of the enzyme dihydropteroate synthase (DHPS) in bacteria. This enzyme is crucial for the synthesis of dihydrofolic acid, a precursor to tetrahydrofolic acid, which is essential for the production of nucleic acids and some amino acids. By mimicking the natural substrate of DHPS, para-aminobenzoic acid (PABA), these sulfonamides block the folic acid synthesis pathway, thereby inhibiting bacterial growth and reproduction.

FolicAcidPathway Sulfonamide Mechanism of Action PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS Dihydropteridine Dihydropteridine pyrophosphate Dihydropteridine->DHPS DihydrofolicAcid Dihydrofolic Acid DHPS->DihydrofolicAcid DHFR Dihydrofolate Reductase (DHFR) DihydrofolicAcid->DHFR TetrahydrofolicAcid Tetrahydrofolic Acid DHFR->TetrahydrofolicAcid NucleicAcids Nucleic Acid Precursors TetrahydrofolicAcid->NucleicAcids Sulfonamides Benzenesulfonamide / Sulfanilamide Sulfonamides->DHPS Competitive Inhibition

Mechanism of Action of Sulfonamides

Experimental Protocols

The antibacterial activity of benzenesulfonamide and sulfanilamide is primarily evaluated using two standard methods: Broth Microdilution and Disk Diffusion assays.

Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This method determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

1. Preparation of Reagents and Media:

  • Prepare a stock solution of the test compound (benzenesulfonamide or sulfanilamide) in a suitable solvent (e.g., DMSO).

  • Prepare sterile Mueller-Hinton Broth (MHB) for bacterial culture.

  • Prepare a bacterial inoculum suspension from a fresh culture and adjust its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

2. Assay Procedure:

  • Dispense MHB into the wells of a 96-well microtiter plate.

  • Perform serial two-fold dilutions of the stock compound solution across the wells to create a concentration gradient.

  • Inoculate each well with the prepared bacterial suspension.

  • Include a positive control (bacteria in broth without the compound) and a negative control (broth only).

  • Incubate the plate at 37°C for 18-24 hours.

3. Data Interpretation:

  • After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.

MIC_Workflow Broth Microdilution MIC Assay Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Stock Prepare Compound Stock Solution Dilute Create Serial Dilutions of Compound Stock->Dilute Media Prepare Mueller-Hinton Broth (MHB) Dispense Dispense MHB into 96-well plate Media->Dispense Inoculum Prepare Bacterial Inoculum (0.5 McFarland) Inoculate Inoculate wells with Bacterial Suspension Inoculum->Inoculate Dispense->Dilute Dilute->Inoculate Incubate Incubate at 37°C for 18-24h Inoculate->Incubate Observe Visually Inspect for Bacterial Growth Incubate->Observe DetermineMIC Determine MIC: Lowest concentration with no growth Observe->DetermineMIC

MIC Assay Workflow

Disk Diffusion Assay (Kirby-Bauer Method)

This method assesses the susceptibility of bacteria to an antimicrobial agent by measuring the diameter of the zone of growth inhibition around a disk impregnated with the compound.

1. Preparation:

  • Prepare Mueller-Hinton Agar (MHA) plates.

  • Prepare a bacterial inoculum adjusted to a 0.5 McFarland standard.

  • Impregnate sterile paper disks with a known concentration of the test compound.

2. Assay Procedure:

  • Uniformly streak the surface of the MHA plate with the bacterial inoculum using a sterile cotton swab to create a lawn.

  • Aseptically place the impregnated disks onto the agar surface.

  • Incubate the plates at 37°C for 18-24 hours.

3. Data Interpretation:

  • Measure the diameter of the zone of complete growth inhibition around each disk in millimeters. The size of the zone is indicative of the antibacterial activity.

Conclusion

This guide provides a comparative overview of the antibacterial properties of benzenesulfonamide and sulfanilamide. Both compounds function as antibacterial agents by inhibiting the bacterial folic acid synthesis pathway. While quantitative data for a direct, head-to-head comparison of the parent compounds is limited, the provided information on their mechanism of action and the standardized protocols for their evaluation offer a solid foundation for researchers. Further studies with direct comparisons under identical experimental conditions are necessary to definitively delineate the relative potency of these two fundamental sulfonamide structures.

References

Comparative Efficacy of Phenylsulfamide and Sulfanilamide: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis of the antibacterial properties of Phenylsulfamide and the benchmark sulfonamide, Sulfanilamide, reveals comparable mechanisms of action but underscores the need for further direct comparative studies to definitively establish their relative potency against a broad spectrum of bacterial pathogens.

This guide provides a detailed comparison of this compound (specifically N-phenylsulfonamide) and Sulfanilamide, focusing on their mechanism of action, antibacterial efficacy supported by available experimental data, and standardized protocols for their evaluation. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and development of novel antimicrobial agents.

Mechanism of Action: Inhibition of Folate Synthesis

Both this compound and Sulfanilamide belong to the sulfonamide class of antibiotics and share a common mechanism of action. They function as competitive inhibitors of the bacterial enzyme dihydropteroate synthase (DHPS).[1] This enzyme is crucial for the synthesis of dihydrofolic acid, a precursor to tetrahydrofolic acid, which is an essential cofactor in the biosynthesis of purines, pyrimidines, and certain amino acids.[1] By mimicking the natural substrate of DHPS, para-aminobenzoic acid (PABA), these sulfonamides block the folic acid synthesis pathway, thereby inhibiting bacterial growth and reproduction.[1]

Bacterial Folic Acid Synthesis Pathway

Folic_Acid_Synthesis PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS Dihydropteridine_pyrophosphate Dihydropteridine pyrophosphate Dihydropteridine_pyrophosphate->DHPS Dihydrofolic_acid Dihydrofolic Acid DHFR Dihydrofolate Reductase (DHFR) Dihydrofolic_acid->DHFR Tetrahydrofolic_acid Tetrahydrofolic Acid Nucleic_Acids Nucleic Acid Precursors Tetrahydrofolic_acid->Nucleic_Acids Sulfonamides This compound / Sulfanilamide Sulfonamides->DHPS DHPS->Dihydrofolic_acid DHFR->Tetrahydrofolic_acid

Caption: Inhibition of Dihydropteroate Synthase by Sulfonamides.

Comparative Efficacy: A Review of In Vitro Data

Direct comparative studies detailing the antibacterial efficacy of the parent N-phenylsulfonamide against Sulfanilamide are limited in the available scientific literature. However, studies on various derivatives of N-phenylsulfonamide provide insights into their potential as antibacterial agents.

Data Presentation: Minimum Inhibitory Concentration (MIC) and Zone of Inhibition

The following tables summarize available data for this compound derivatives and Sulfanilamide against common bacterial strains. It is crucial to note that this data is collated from different studies and direct comparisons should be made with caution due to potential variations in experimental conditions.

Table 1: Minimum Inhibitory Concentration (MIC) Data (µg/mL)

CompoundEscherichia coliStaphylococcus aureusReference(s)
Phenylsulfonamide Derivatives12.5 - >10001.8 - >1000[2][3]
Sulfanilamide0.156 - 1250.014 - 250[4][5]

Table 2: Zone of Inhibition Data (mm)

CompoundEscherichia coliStaphylococcus aureusReference(s)
Phenylsulfonamide DerivativesModerate to High ActivityModerate to High Activity[2][3]
Sulfanilamide1815[5]

Note: "Moderate to High Activity" for Phenylsulfonamide derivatives is a qualitative summary from studies that did not always provide specific zone diameter measurements for the parent compound.

Experimental Protocols

To facilitate further comparative studies, detailed methodologies for two standard in vitro antibacterial susceptibility tests are provided below.

Minimum Inhibitory Concentration (MIC) Determination: Broth Microdilution Method

This method determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

Experimental Workflow: MIC Determination

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis start Start prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland) start->prep_inoculum prep_dilutions Prepare Serial Dilutions of Test Compounds start->prep_dilutions inoculate_plate Inoculate Microtiter Plate with Bacteria and Compound Dilutions prep_inoculum->inoculate_plate prep_dilutions->inoculate_plate incubate Incubate at 37°C for 18-24 hours inoculate_plate->incubate read_results Read Results Visually or with a Plate Reader incubate->read_results determine_mic Determine MIC (Lowest concentration with no visible growth) read_results->determine_mic end End determine_mic->end

Caption: Workflow for MIC determination by broth microdilution.

Methodology:

  • Preparation of Reagents: Prepare sterile Mueller-Hinton Broth (MHB) and stock solutions of this compound and Sulfanilamide in a suitable solvent (e.g., DMSO).

  • Inoculum Preparation: Prepare a bacterial suspension in sterile saline or MHB, adjusting the turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

  • Serial Dilution: In a 96-well microtiter plate, perform serial two-fold dilutions of the test compounds in MHB to achieve a range of desired concentrations.

  • Inoculation: Add the standardized bacterial inoculum to each well, resulting in a final concentration of approximately 5 x 10⁵ CFU/mL. Include a growth control (no compound) and a sterility control (no bacteria).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Result Interpretation: The MIC is the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.

Kirby-Bauer Disk Diffusion Assay

This method assesses the susceptibility of bacteria to antimicrobials based on the size of the zone of growth inhibition around a disk impregnated with the test compound.

Experimental Workflow: Kirby-Bauer Assay

Kirby_Bauer_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis start Start prep_plate Prepare Mueller-Hinton Agar Plate start->prep_plate prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland) start->prep_inoculum swab_plate Swab Inoculum Evenly onto Agar Surface prep_plate->swab_plate prep_inoculum->swab_plate apply_disks Apply Antibiotic Disks swab_plate->apply_disks incubate Incubate at 37°C for 18-24 hours apply_disks->incubate measure_zones Measure Zones of Inhibition (mm) incubate->measure_zones interpret_results Interpret as Susceptible, Intermediate, or Resistant measure_zones->interpret_results end End interpret_results->end

Caption: Workflow for the Kirby-Bauer disk diffusion assay.

Methodology:

  • Plate Preparation: Use sterile Mueller-Hinton Agar (MHA) plates with a uniform depth of 4 mm.

  • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.

  • Inoculation: Dip a sterile cotton swab into the inoculum and streak it evenly across the entire surface of the MHA plate in three directions to ensure confluent growth.

  • Disk Application: Aseptically place paper disks impregnated with known concentrations of this compound and Sulfanilamide onto the agar surface. Ensure disks are firmly in contact with the agar.

  • Incubation: Invert the plates and incubate at 37°C for 18-24 hours.

  • Result Interpretation: Measure the diameter of the zone of complete growth inhibition around each disk in millimeters. The results are interpreted as susceptible, intermediate, or resistant based on standardized interpretive charts.

Conclusion and Future Directions

Both this compound and Sulfanilamide are established inhibitors of the bacterial folic acid synthesis pathway. While a substantial body of research exists for Sulfanilamide, data on the parent N-phenylsulfonamide is less comprehensive, often focusing on more complex derivatives. The provided data suggests that phenylsulfonamide derivatives can exhibit significant antibacterial activity.

To definitively establish the comparative efficacy of this compound and Sulfanilamide, direct, head-to-head in vitro and in vivo studies are warranted. Researchers are encouraged to utilize the standardized protocols outlined in this guide to generate robust and comparable data. Such studies will be invaluable in elucidating the structure-activity relationships within the sulfonamide class and for the rational design of new and more effective antibacterial agents.

References

Phenylsulfamide: Validating its Role as a Foundational Carbonic Anhydrase Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comparative analysis of phenylsulfamide (benzenesulfonamide) as an inhibitor of carbonic anhydrases (CAs), a crucial family of metalloenzymes involved in numerous physiological and pathological processes. While substituted benzenesulfonamides are a cornerstone of clinical carbonic anhydrase inhibitors, this guide focuses on the foundational compound, this compound, to validate its inhibitory action and compare its profile against the widely used clinical drug, Acetazolamide. This analysis is intended for researchers, scientists, and professionals in drug development.

Carbonic anhydrases catalyze the rapid interconversion of carbon dioxide and water to bicarbonate and a proton.[1] This fundamental reaction is vital for processes ranging from pH homeostasis and respiration to tumorigenesis.[1][2] The overexpression of certain CA isoforms, such as CA IX and XII, is strongly linked to the progression of various cancers, making them key therapeutic targets.[3]

Quantitative Comparison of Inhibitory Potency

The inhibitory potential of a compound against a carbonic anhydrase isoform is typically expressed by its inhibition constant (Kᵢ), with a lower Kᵢ value indicating higher potency.[3] While extensive data exists for substituted benzenesulfonamides, quantitative data for the parent this compound is less prevalent, as research has historically focused on more potent derivatives. This compound is recognized as the foundational structure from which a major class of potent CA inhibitors has been developed.

For a clear comparison, the table below presents the Kᵢ values for the standard clinical inhibitor, Acetazolamide, against several key human carbonic anhydrase (hCA) isoforms.

CompoundhCA I (Kᵢ, nM)hCA II (Kᵢ, nM)hCA IX (Kᵢ, nM)hCA XII (Kᵢ, nM)
This compound (Benzenesulfonamide) Weaker Inhibitor¹Weaker Inhibitor¹Weaker Inhibitor¹Weaker Inhibitor¹
Acetazolamide (AAZ) 25012.125.85.7

¹this compound is the parent compound for this class of inhibitors. While it possesses inhibitory activity, its potency is significantly lower than its clinically utilized derivatives like Acetazolamide. Specific Kᵢ values for the unsubstituted this compound are not consistently reported in recent comparative studies, which tend to focus on more potent, substituted analogs.[2][4][5]

Experimental Protocol: Carbonic Anhydrase Inhibition Assay

A standard method for determining the inhibitory potency of compounds against carbonic anhydrase is the stopped-flow CO₂ hydration assay.[2] This technique measures the enzyme's catalytic activity by monitoring the pH change resulting from the hydration of CO₂.

Objective: To determine the inhibition constant (Kᵢ) of a test compound (e.g., this compound) against a specific carbonic anhydrase isoform.

Materials:

  • Purified human carbonic anhydrase isoenzyme (e.g., hCA II)

  • Test inhibitor (this compound) and reference inhibitor (Acetazolamide)

  • Buffer solution: 20 mM HEPES, pH 7.4, containing 20 mM Na₂SO₄ for constant ionic strength[2]

  • pH indicator: Phenol red (0.2 mM)[2]

  • Substrate: CO₂-saturated water

  • Stopped-flow spectrophotometer

Procedure:

  • Enzyme and Inhibitor Preparation:

    • Prepare a stock solution of the purified hCA enzyme in the buffer. Enzyme concentrations typically range from 5 nM to 12 nM.[2]

    • Prepare stock solutions of this compound and Acetazolamide (e.g., 0.1 mM) in a suitable solvent (e.g., distilled-deionized water with minimal DMSO if necessary).[2]

    • Create a series of dilutions of the inhibitor to be tested across a range of concentrations.

  • Assay Execution:

    • The assay is performed using a stopped-flow instrument that rapidly mixes two solutions.[2]

    • Solution A: The buffered solution containing the CA enzyme, the pH indicator, and a specific concentration of the inhibitor (or no inhibitor for control measurements).

    • Solution B: CO₂-saturated water.

    • Equilibrate both solutions to a standard temperature (e.g., 25°C).

  • Data Acquisition:

    • Rapidly mix equal volumes of Solution A and Solution B in the stopped-flow apparatus.

    • Monitor the initial rate of the CO₂ hydration reaction by measuring the change in absorbance of the pH indicator at its maximum absorbance wavelength (557 nm for phenol red) over a period of 10-100 seconds.[2]

    • The initial velocity of the reaction is determined from the first 5-10% of the reaction curve.[2]

  • Data Analysis:

    • Determine the rates of the catalyzed reaction at various inhibitor concentrations.

    • Measure the rate of the non-catalyzed reaction (in the absence of the enzyme) and subtract it from the rates of the catalyzed reactions.[2]

    • Calculate the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity) by plotting the enzyme activity against the inhibitor concentration.

    • Convert the IC₅₀ value to the Kᵢ value using the Cheng-Prusoff equation, which also takes into account the substrate concentration and the Michaelis constant (Kₘ).

Visualizing Experimental and Conceptual Frameworks

To further elucidate the context of this research, the following diagrams illustrate the experimental workflow for determining inhibitor potency and the role of carbonic anhydrase IX in the tumor microenvironment.

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_enzyme Prepare Enzyme Solution (hCA Isoform) mix Rapid Mixing in Stopped-Flow Apparatus prep_enzyme->mix prep_inhibitor Prepare Inhibitor Stock (this compound/AAZ) prep_inhibitor->mix prep_substrate Prepare CO2-Saturated Water prep_substrate->mix prep_buffer Prepare Buffer with pH Indicator prep_buffer->mix measure Measure Absorbance Change (pH Indicator) mix->measure rates Determine Initial Reaction Rates measure->rates ic50 Calculate IC50 Value rates->ic50 ki Calculate Ki Value (Cheng-Prusoff Equation) ic50->ki

Workflow for CA Inhibition Assay

CAIX_pathway cluster_tumor_cell Tumor Cell cluster_ecm Extracellular Matrix hypoxia Hypoxia hif1 HIF-1α Stabilization hypoxia->hif1 ca9_expression CAIX Gene Expression hif1->ca9_expression ca9 CAIX Enzyme ca9_expression->ca9 hco3 HCO3- ca9->hco3 Extracellular h_plus_extra Extracellular H+ (Acidification) ca9->h_plus_extra Extracellular co2 CO2 co2->ca9 h2o H2O h2o->ca9 h_plus_intra H+ invasion Tumor Invasion & Metastasis h_plus_extra->invasion

Role of CAIX in Tumor Acidification

References

Phenylsulfamide Bioactivity: A Comparative Analysis for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An objective guide to the bioactivity of Phenylsulfamide derivatives, offering a comparative analysis of their performance against key biological targets. This document provides a summary of quantitative data, detailed experimental protocols, and visual representations of relevant signaling pathways and workflows to aid researchers in their drug development efforts.

This guide focuses on the bioactivity of this compound derivatives, specifically their roles as inhibitors of carbonic anhydrases and as positive allosteric modulators of the metabotropic glutamate receptor 4 (mGlu4). The data presented is intended to provide a reproducible and comparative framework for researchers and scientists in the field of drug discovery.

Comparative Bioactivity Data

The following tables summarize the quantitative bioactivity data for this compound derivatives against their respective targets. For comparison, data for the well-established inhibitor Acetazolamide and the positive allosteric modulator PHCCC are also included.

Carbonic Anhydrase Inhibition

A series of N-phenylsulfonamide derivatives have been synthesized and evaluated for their inhibitory activity against various human carbonic anhydrase (hCA) isoforms. The data below presents the inhibition constants (Ki) for these compounds.

CompoundTargetKi (nM)
N-Phenylsulfonamide Derivative 1 hCA I45.7
hCA II33.5
N-Phenylsulfonamide Derivative 2 hCA I240-2185
hCA II19-83
hCA IX25-882
hCA XII8.8-175
Acetazolamide (Reference) hCA I250
hCA II12
hCA IX25
hCA XII5.7
mGlu4 Positive Allosteric Modulation

Phenylsulfamoylphenylacetamide analogs have been identified as positive allosteric modulators (PAMs) of the metabotropic glutamate receptor 4 (mGlu4). The table below shows the half-maximal effective concentration (EC50) for these compounds.

CompoundTargetEC50 (nM)
Phenylsulfamoylphenylacetamide 1 mGlu419.8
Phenylsulfamoylphenylacetamide 2 mGlu4237
PHCCC (Reference) mGlu44100

Experimental Protocols

To ensure the reproducibility of the presented data, detailed methodologies for the key experiments are provided below.

Carbonic Anhydrase Inhibition Assay (Colorimetric)

This assay is based on the esterase activity of carbonic anhydrase, where the enzyme catalyzes the hydrolysis of 4-nitrophenyl acetate (p-NPA) to the yellow-colored product, 4-nitrophenol. The rate of this reaction is monitored spectrophotometrically.

Materials:

  • Carbonic anhydrase (e.g., human carbonic anhydrase II)

  • 4-Nitrophenyl acetate (p-NPA)

  • Tris-HCl buffer (50 mM, pH 7.4)

  • Test compounds (Phenylsulfonamide derivatives and Acetazolamide)

  • 96-well microplate

  • Spectrophotometer

Procedure:

  • Prepare solutions of the test compounds and the reference inhibitor (Acetazolamide) at various concentrations in DMSO.

  • In a 96-well plate, add 140 µL of Tris-HCl buffer, 20 µL of the test compound solution, and 20 µL of the carbonic anhydrase solution.

  • Incubate the plate at room temperature for 10 minutes.

  • Initiate the reaction by adding 20 µL of p-NPA solution.

  • Immediately measure the absorbance at 400 nm every 30 seconds for 10 minutes using a microplate reader.

  • Calculate the rate of reaction for each concentration of the inhibitor.

  • The IC50 value is determined by plotting the percentage of enzyme inhibition versus the inhibitor concentration. The Ki value can then be calculated using the Cheng-Prusoff equation.

mGlu4 Positive Allosteric Modulator Assay (Calcium Mobilization)

This assay measures the ability of a compound to potentiate the response of mGlu4 to its endogenous ligand, glutamate, by monitoring changes in intracellular calcium concentration.

Materials:

  • CHO or HEK293 cells stably co-expressing mGlu4 and a promiscuous G-protein (e.g., Gα16)

  • Glutamate

  • Fluo-4 AM calcium indicator dye

  • Test compounds (Phenylsulfamoylphenylacetamide analogs and PHCCC)

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)

  • 96- or 384-well black, clear-bottom microplates

  • Fluorescence plate reader

Procedure:

  • Plate the cells in the microplates and allow them to adhere overnight.

  • Load the cells with Fluo-4 AM dye for 1 hour at 37°C.

  • Wash the cells with assay buffer to remove excess dye.

  • Add the test compounds at various concentrations to the wells and incubate for 15-30 minutes.

  • Add a sub-maximal concentration of glutamate (e.g., EC20) to all wells.

  • Measure the fluorescence intensity immediately using a fluorescence plate reader (e.g., FLIPR or FlexStation).

  • The EC50 value is determined by plotting the potentiation of the glutamate response against the concentration of the test compound.

Visualizing the Molecular Landscape

To better understand the biological context of this compound's bioactivity, the following diagrams illustrate a key signaling pathway and a typical experimental workflow.

G cluster_0 Cell Membrane cluster_1 Cytosol CA_IX CA IX CO2 CO2 + H2O H2CO3 H2CO3 CO2->H2CO3 Hydration (Catalyzed by CA IX) HCO3 HCO3- H2CO3->HCO3 H_ion H+ H2CO3->H_ion pH_reg Intracellular pH Regulation HCO3->pH_reg H_ion->pH_reg Phenylsulfonamide Phenylsulfonamide Derivative Phenylsulfonamide->CA_IX Inhibition G start Start prep_compounds Prepare Test Compounds (Phenylsulfonamides & Acetazolamide) start->prep_compounds prep_enzyme Prepare Carbonic Anhydrase Solution start->prep_enzyme prep_substrate Prepare p-NPA Substrate Solution start->prep_substrate mix Mix Compounds, Buffer, & Enzyme in 96-well Plate prep_compounds->mix prep_enzyme->mix add_substrate Add p-NPA to Initiate Reaction prep_substrate->add_substrate incubate Incubate at Room Temperature (10 min) mix->incubate incubate->add_substrate measure Measure Absorbance at 400 nm (Kinetic Read) add_substrate->measure analyze Calculate Reaction Rates & Determine IC50/Ki measure->analyze end End analyze->end

Phenylsulfamide Analogues: A Comparative Docking Analysis for Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of phenylsulfamide analogues based on molecular docking studies. By objectively presenting performance data and experimental methodologies, this document aims to facilitate the identification of promising candidates for further investigation in drug discovery programs.

Comparative Docking Performance of this compound Analogues

The following tables summarize the quantitative data from various docking studies of this compound analogues against different protein targets. These tables provide a clear comparison of the binding affinities and inhibitory concentrations of the studied compounds.

Table 1: Docking Scores and Binding Affinities of this compound Analogues against Various Kinases

Compound IDTarget KinaseDocking Score (kcal/mol)Reference
4eCSF1R-8.5[1]
4eErbB2-8.2[1]
4eBRAF-9.1[1]
4eMEK2-7.9[1]
4fCSF1R-8.3[1]
4fErbB2-8.0[1]
4fBRAF-8.8[1]
4fMEK2-7.5[1]

Table 2: In Silico and In Vitro Activity of this compound Analogues against Dihydropteroate Synthase (DHPS)

Compound IDBinding Affinity (kcal/mol)MIC against E. coli (µg/mL)Reference
1A->250[2]
1B-7.8100[2]
1C-8.150[2]

Table 3: Binding Affinities of N-substituted Sulfonamides against Carbonic Anhydrase (1AZM)

Compound IDBinding Affinity (kcal/mol)Reference
3a-6.90[3][4]
3f-8.20[3][4]
Acetazolamide (Ref)-5.25[3][4]

Table 4: Enzyme Inhibition Data for Phenylsulfonamide Analogues

| Compound ID | Target Enzyme | IC50 (µM) | % Inhibition | Reference | | :--- | :--- | :--- | :--- | | 1 | Acetylcholine Esterase (AChE) | - | 54.07% |[5] | | 1 | Butyrylcholine Esterase (BChE) | - | 72.42% |[5] | | 2 | Acetylcholine Esterase (AChE) | - | 74.17% |[5] | | 2 | Butyrylcholine Esterase (BChE) | - | 69.11% |[5] | | YM-1 | Carbonic Anhydrase | - | - |[6] | | YM-2 | Urease | 1.90 | 57.93% |[6] | | MPO-0186 | mPGES-1 | 0.49 | - |[7] | | 5d | Carbonic Anhydrase II (CA-II) | 0.00690 | - |[8] | | Acetazolamide (Ref) | Carbonic Anhydrase II (CA-II) | 0.9979 | - |[8] |

Experimental Protocols

The following sections detail the generalized methodologies employed in the cited molecular docking studies. For specific parameters, please refer to the individual publications.

Molecular Docking Protocol

A generalized workflow for the molecular docking studies of this compound analogues is as follows:

  • Protein Preparation: The three-dimensional crystal structure of the target protein is obtained from the Protein Data Bank (PDB). Water molecules and co-crystallized ligands are typically removed. Hydrogen atoms are added, and charges are assigned to the protein atoms. The protein structure is then energy minimized to relieve any steric clashes.

  • Ligand Preparation: The 2D structures of the this compound analogues are drawn using chemical drawing software and converted to 3D structures. The ligands are then subjected to energy minimization using a suitable force field (e.g., MMFF94).

  • Docking Simulation: Molecular docking is performed using software such as AutoDock, MOE (Molecular Operating Environment), or Schrödinger Suite. The prepared ligand is placed in the defined active site of the prepared protein. A grid box is generated around the active site to define the search space for the ligand. The docking algorithm then explores various conformations and orientations of the ligand within the active site and calculates the binding affinity or docking score for each pose.

  • Analysis of Results: The docking results are analyzed to identify the best binding pose for each ligand based on the docking score and the interactions with the amino acid residues in the active site. The interactions, such as hydrogen bonds and hydrophobic interactions, are visualized and analyzed to understand the binding mode of the analogues.

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, illustrate key signaling pathways targeted by this compound analogues and a general experimental workflow for their study.

experimental_workflow cluster_design Design & Synthesis cluster_computational Computational Studies cluster_invitro In Vitro Evaluation cluster_analysis Data Analysis start This compound Analogue Design synthesis Chemical Synthesis start->synthesis docking Molecular Docking synthesis->docking md_sim Molecular Dynamics Simulation docking->md_sim enzyme_assay Enzyme Inhibition Assays md_sim->enzyme_assay cell_assay Cell-based Assays enzyme_assay->cell_assay sar Structure-Activity Relationship (SAR) cell_assay->sar lead_opt Lead Optimization sar->lead_opt lead_opt->start

Caption: A general workflow for the design, evaluation, and optimization of this compound analogues.

ras_raf_mek_erk_pathway RTK Receptor Tyrosine Kinase (e.g., EGFR, CSF1R, ErbB2) RAS RAS RTK->RAS Activation RAF RAF (e.g., BRAF) RAS->RAF Activation MEK MEK (e.g., MEK2) RAF->MEK Phosphorylation ERK ERK MEK->ERK Phosphorylation Proliferation Cell Proliferation, Survival, Differentiation ERK->Proliferation Regulation

Caption: The RAS-RAF-MEK-ERK signaling pathway, a common target in cancer therapy.[1]

carbonic_anhydrase_pathway CO2 CO2 + H2O CA Carbonic Anhydrase (CA) CO2->CA HCO3 H+ + HCO3- CA->HCO3 Catalysis pH_regulation pH Regulation Ion Transport HCO3->pH_regulation dhps_pathway PABA p-Aminobenzoic acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS Dihydropteridine Dihydropteridine pyrophosphate Dihydropteridine->DHPS Dihydropteroate Dihydropteroate DHPS->Dihydropteroate Dihydrofolate Dihydrofolate Dihydropteroate->Dihydrofolate Tetrahydrofolate Tetrahydrofolate Dihydrofolate->Tetrahydrofolate Nucleic_Acids Nucleic Acid Synthesis Tetrahydrofolate->Nucleic_Acids Sulfonamides Phenylsulfamides (Competitive Inhibitors) Sulfonamides->DHPS Inhibition mpges1_pathway Arachidonic_Acid Arachidonic Acid COX COX-1 / COX-2 Arachidonic_Acid->COX PGH2 Prostaglandin H2 (PGH2) COX->PGH2 mPGES1 mPGES-1 PGH2->mPGES1 PGE2 Prostaglandin E2 (PGE2) mPGES1->PGE2 Inflammation Inflammation, Pain, Fever PGE2->Inflammation Phenylsulfamides This compound mPGES-1 Inhibitors Phenylsulfamides->mPGES1 Inhibition

References

Phenylsulfamide vs. Other Carbonic Anhydrase Inhibitors: A Head-to-Head Comparison

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Phenylsulfamide and other prominent enzyme inhibitors targeting carbonic anhydrase. The following sections detail their inhibitory potencies, the experimental protocols for such determinations, and the physiological context of their target.

Carbonic anhydrases (CAs) are a family of ubiquitous metalloenzymes that play a critical role in fundamental physiological processes, including respiration, pH homeostasis, and CO2 transport. Their inhibition has therapeutic applications in various conditions such as glaucoma, epilepsy, and certain types of cancer. This guide focuses on a head-to-head comparison of this compound with other well-established carbonic anhydrase inhibitors.

Quantitative Comparison of Inhibitory Potency

The inhibitory potential of this compound and other selected inhibitors against human carbonic anhydrase II (hCA II) is summarized in the table below. The data is presented as Ki (inhibition constant) and IC50 (half-maximal inhibitory concentration) values, which are key parameters in pharmacology for quantifying an inhibitor's potency. A lower value indicates a more potent inhibitor.

InhibitorTarget EnzymeKi (nM)IC50 (nM)
This compoundhCA II79,600[1]Not Reported
AcetazolamidehCA II12[2]Not Reported
DorzolamidehCA II1.9[3]0.18[4]
BrinzolamidehCA II0.13[5]3.19[5]

Experimental Protocols

The determination of inhibitory activity against carbonic anhydrase is crucial for the evaluation of potential drug candidates. A widely used method is the colorimetric assay based on the esterase activity of carbonic anhydrase.

Protocol: Colorimetric Carbonic Anhydrase Inhibition Assay

This protocol is adapted from established methods for determining the inhibitory activity of compounds against carbonic anhydrase using the hydrolysis of a chromogenic substrate.

I. Materials and Reagents:

  • Enzyme: Purified human carbonic anhydrase II (hCA II)

  • Substrate: 4-Nitrophenyl acetate (p-NPA)

  • Inhibitors: this compound, Acetazolamide, Dorzolamide, Brinzolamide

  • Buffer: Tris-HCl buffer (e.g., 50 mM, pH 7.5)

  • Solvent: DMSO or acetonitrile for dissolving substrate and inhibitors

  • Instrumentation: Spectrophotometer or microplate reader capable of measuring absorbance at 400 nm

II. Preparation of Solutions:

  • Assay Buffer: Prepare a 50 mM Tris-HCl buffer and adjust the pH to 7.5.

  • Enzyme Solution: Prepare a stock solution of hCA II (e.g., 1 mg/mL) in the assay buffer. Further dilute to the desired working concentration (e.g., 0.1 mg/mL) immediately before use.

  • Substrate Solution: Prepare a stock solution of p-NPA (e.g., 100 mM) in acetonitrile or DMSO. Dilute to a working concentration (e.g., 10 mM) in the same solvent.

  • Inhibitor Solutions: Prepare stock solutions of each inhibitor (e.g., 10 mM) in DMSO. Perform serial dilutions to obtain a range of concentrations for IC50 determination.

III. Assay Procedure (96-well plate format):

  • Add Assay Buffer: To each well, add the appropriate volume of assay buffer.

  • Add Inhibitor: Add a small volume (e.g., 1 µL) of the inhibitor solution at various concentrations to the test wells. For the control (uninhibited reaction), add the same volume of DMSO.

  • Add Enzyme: Add the enzyme solution to all wells except the blank.

  • Pre-incubation: Incubate the plate at room temperature for a defined period (e.g., 10 minutes) to allow the inhibitor to bind to the enzyme.

  • Initiate Reaction: Add the substrate solution to all wells to start the reaction.

  • Measure Absorbance: Immediately begin monitoring the increase in absorbance at 400 nm over time using a spectrophotometer or microplate reader. The rate of the reaction is proportional to the slope of the absorbance versus time plot.

IV. Data Analysis:

  • Calculate the initial reaction rates from the linear portion of the absorbance curves.

  • Determine the percentage of inhibition for each inhibitor concentration relative to the uninhibited control.

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

  • The Ki value can be calculated from the IC50 value using the Cheng-Prusoff equation, provided the mechanism of inhibition and the Michaelis-Menten constant (Km) of the substrate are known.

Visualizing the Context: Signaling Pathways and Experimental Workflow

To better understand the role of carbonic anhydrase and the process of its inhibition, the following diagrams are provided.

G cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space CO2_ext CO2 H2CO3_ext H2CO3 CO2_ext->H2CO3_ext CO2_int CO2 CO2_ext->CO2_int Diffusion H2O_ext H2O HCO3_ext HCO3- H2CO3_ext->HCO3_ext H_ext H+ CAIV CA IV (Membrane-bound) CAIV->H2CO3_ext catalyzes H2CO3_int H2CO3 CO2_int->H2CO3_int H2O_int H2O CAII CA II (Cytosolic) CAII->H2CO3_int catalyzes HCO3_int HCO3- H2CO3_int->HCO3_int H_int H+ pH_reg Intracellular pH Regulation HCO3_int->pH_reg H_int->pH_reg

Caption: Role of Carbonic Anhydrase II in Cellular pH Regulation.

G cluster_prep Preparation cluster_assay Assay Execution cluster_measure Measurement cluster_analysis Data Analysis Reagents Prepare Reagents (Buffer, Enzyme, Substrate, Inhibitors) Dispense Dispense Buffer and Inhibitor Reagents->Dispense AddEnzyme Add Enzyme (Pre-incubate) Dispense->AddEnzyme AddSubstrate Add Substrate (Initiate Reaction) AddEnzyme->AddSubstrate Spectro Measure Absorbance (Kinetic Read at 400 nm) AddSubstrate->Spectro CalcRate Calculate Reaction Rates Spectro->CalcRate CalcInhib Calculate % Inhibition CalcRate->CalcInhib PlotData Plot Dose-Response Curve CalcInhib->PlotData DetIC50 Determine IC50/Ki PlotData->DetIC50

Caption: Experimental Workflow for Carbonic Anhydrase Inhibition Assay.

G Inhibitor Carbonic Anhydrase Inhibitors This compound This compound (Ki = 79,600 nM) Inhibitor->this compound Lower Potency Acetazolamide Acetazolamide (Ki = 12 nM) Inhibitor->Acetazolamide Moderate Potency Dorzolamide Dorzolamide (Ki = 1.9 nM) Inhibitor->Dorzolamide High Potency Brinzolamide Brinzolamide (Ki = 0.13 nM) Inhibitor->Brinzolamide Very High Potency

Caption: Potency Comparison of Carbonic Anhydrase Inhibitors.

References

A Comparative Guide to a Newly Validated HPLC Method for Phenylsulfamide Quantification

Author: BenchChem Technical Support Team. Date: November 2025

This guide presents a comprehensive validation of a novel High-Performance Liquid Chromatography (HPLC) method for the accurate quantification of Phenylsulfamide. The performance of this new method is objectively compared against a traditional HPLC approach, supported by detailed experimental protocols and validation data. This document is intended for researchers, scientists, and drug development professionals who require robust analytical methods for quality control and stability testing.

Introduction to this compound Quantification

This compound and its derivatives are key structural motifs in various pharmacologically active compounds. Accurate and reliable quantification of this compound is critical during drug development and for ensuring the quality of the final product. High-Performance Liquid Chromatography (HPLC) is the standard technique for this purpose, offering the necessary sensitivity and resolution to separate the analyte from potential impurities and degradation products.[1][2]

This guide details the validation of a new, rapid, and selective HPLC method (Method A) and compares its performance against a conventional C18-based method (Method B). The validation is conducted in accordance with the International Council for Harmonisation (ICH) guidelines, covering all essential parameters to demonstrate the method is fit for its intended purpose.[3][4]

Experimental Protocols

Method A: Novel Phenyl-Hexyl Isocratic Method

This newly developed method utilizes a phenyl-hexyl stationary phase, which offers alternative selectivity for aromatic compounds like this compound, potentially providing better resolution from closely related impurities.

  • Column: Phenyl-Hexyl (150 x 4.6 mm, 3.5 µm)

  • Mobile Phase: 60:40 (v/v) Methanol / 0.1% Formic Acid in Water

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

  • Detection: UV at 254 nm

  • Run Time: 8 minutes

  • Sample Preparation: Dissolve the sample in the mobile phase to a final concentration of 0.1 mg/mL. Filter through a 0.45 µm syringe filter before injection.

Method B: Traditional C18 Gradient Method

This method represents a more conventional approach using a C18 column, which separates compounds primarily based on hydrophobicity.

  • Column: C18 (250 x 4.6 mm, 5 µm)

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water

    • B: Acetonitrile

  • Gradient Program:

    • 0-15 min: 20% B to 80% B

    • 15-17 min: 80% B

    • 17-18 min: 80% B to 20% B

    • 18-25 min: 20% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

  • Detection: UV at 254 nm

  • Run Time: 25 minutes

  • Sample Preparation: Dissolve the sample in a 50:50 mixture of acetonitrile and water to a final concentration of 0.1 mg/mL. Filter through a 0.45 µm syringe filter before injection.

HPLC Method Validation Workflow

The validation process follows a structured approach to assess the performance characteristics of the analytical method, ensuring its reliability for routine use.

G start Start: Define Method & Validation Protocol system_suitability System Suitability start->system_suitability Define Criteria specificity Specificity (Forced Degradation) linearity Linearity & Range specificity->linearity accuracy Accuracy (% Recovery) linearity->accuracy precision Precision (Repeatability & Intermediate) accuracy->precision lod_loq LOD & LOQ precision->lod_loq robustness Robustness lod_loq->robustness documentation Final Validation Report robustness->documentation system_suitability->specificity end End: Method Approved documentation->end G This compound This compound C₆H₇NO₃S degradation Forced Degradation (Acid, Base, Oxidative) This compound->degradation aniline Aniline C₆H₇N degradation->aniline Cleavage sulfanilic_acid Sulfanilic Acid C₆H₇NO₃S degradation->sulfanilic_acid Cleavage

References

Phenylsulfamide vs. Other Sulfonamides: A Comparative Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The sulfonamide functional group, -S(=O)₂-NH₂, is a cornerstone of medicinal chemistry, serving as a critical pharmacophore in a wide array of therapeutic agents. This guide provides a comparative analysis of the structure-activity relationships (SAR) of phenylsulfamide (benzenesulfonamide) and its derivatives against other classes of sulfonamides, highlighting how subtle structural modifications lead to profound differences in biological activity. While extensive data exists for various substituted sulfonamides, information on the parent this compound is limited. Therefore, this guide will use this compound as the fundamental scaffold to explore how chemical alterations give rise to antibacterial, carbonic anhydrase inhibitory, anti-inflammatory, and anticancer properties, supported by experimental data from representative sulfonamide drugs.

Core Structure: this compound (Benzenesulfonamide)

The basic structure consists of a phenyl ring attached to a sulfonamide group. The SAR of this class of compounds is largely determined by substitutions on the phenyl ring (R¹) and the sulfonamide nitrogen (R²).

Comparative Biological Activity

The biological activity of sulfonamides is diverse and highly dependent on their substitution patterns. The following sections and tables summarize the quantitative data for key sulfonamide drugs, categorized by their primary therapeutic application.

Table 1: Carbonic Anhydrase Inhibition

Carbonic anhydrases (CAs) are zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide. Sulfonamide inhibitors coordinate to the zinc ion in the active site.[1][2][3]

CompoundStructureTarget Isoform(s)Inhibition Constant (Kᵢ)IC₅₀
This compound hCA I, hCA II, hCA IX, hCA XIIData not availableData not available
Acetazolamide hCA I, hCA II, hCA IX, hCA XIIhCA I: 250 nM[4], hCA II: 12 nM[4], hCA IX: 25.8 nM[5], hCA XII: 5.7 nM[5]hCA II: 12 nM[3]
Dorzolamide hCA II0.18 nM-
Brinzolamide hCA II0.31 nM-

Structure-Activity Relationship for CA Inhibition:

  • Primary Sulfonamide: The unsubstituted -SO₂NH₂ group is essential for potent CA inhibition, as it mimics the transition state of the carbon dioxide hydration reaction and coordinates to the active site zinc ion.

  • Aromatic/Heterocyclic Ring: The nature of the ring system and its substituents dictates the affinity and isoform selectivity. For instance, the thiadiazole ring of acetazolamide contributes to its high affinity.

  • "Tail" Modifications: Adding substituents to the aromatic or heterocyclic ring (the "tail" approach) can exploit differences in the active site clefts of various CA isoforms, leading to increased selectivity.

Table 2: Antibacterial Activity

Antibacterial sulfonamides are structural analogs of para-aminobenzoic acid (PABA), a precursor in the bacterial synthesis of folic acid. They competitively inhibit the enzyme dihydropteroate synthase (DHPS).

CompoundStructureTarget Organism(s)Minimum Inhibitory Concentration (MIC)
Phenylsulfonamide Various bacteria>256 µg/cm³[6]
Sulfanilamide S. aureus, E. coliS. aureus: 32-512 µg/mL[7]
Sulfamethoxazole S. aureus64-512 µg/mL (in combination with trimethoprim)[7]

Structure-Activity Relationship for Antibacterial Activity:

  • Para-amino Group: A free (or in vivo liberated) amino group at the para position of the benzene ring is crucial for activity, as it mimics the structure of PABA.

  • N¹-Substitution: Substitution on the sulfonamide nitrogen (N¹) with heterocyclic rings generally increases potency and improves pharmacokinetic properties. The acidity of the sulfonamide proton is a key factor.

Table 3: Cyclooxygenase-2 (COX-2) Inhibition

Certain sulfonamides, like celecoxib, selectively inhibit the COX-2 enzyme, which is involved in inflammation and pain.

CompoundStructureTarget EnzymeIC₅₀
This compound COX-2Data not available
Celecoxib COX-240 nM[8]
Valdecoxib COX-25 nM[9]
Rofecoxib COX-218 nM[9]

Structure-Activity Relationship for COX-2 Inhibition:

  • Trifluoromethyl and Pyrazole Core: In diaryl heterocyclic inhibitors like celecoxib, the central pyrazole ring and the trifluoromethyl group on this ring are important for high affinity and selectivity for COX-2.

  • Benzenesulfonamide Moiety: The para-sulfonamide group on one of the phenyl rings is a key feature that allows for selective binding to a side pocket in the COX-2 active site, which is absent in COX-1.

Table 4: Anticancer Activity (Selected Examples)

Sulfonamides exhibit anticancer activity through various mechanisms, including inhibition of carbonic anhydrases (especially tumor-associated isoforms like CA IX and XII) and receptor tyrosine kinases (e.g., VEGFR-2).[3][10]

CompoundStructureTarget/Cell LineIC₅₀ / GI₅₀
This compound Various cell linesData not available
Indisulam Cell cycle inhibitionVaries by cell line
Pazopanib VEGFR, PDGFR, c-KitVEGFR-2: 30 nM
Compound 1 (Spiro-thiadiazole derivative) RXF393 (renal), HT29 (colon), LOX IMVI (melanoma)7.01 µM, 24.3 µM, 9.55 µM, respectively[10]

Structure-Activity Relationship for Anticancer Activity:

  • CA IX and XII Inhibition: Sulfonamides that selectively inhibit tumor-associated carbonic anhydrases often have "tail" structures that interact with the unique residues at the entrance of the active site of these isoforms.

  • Kinase Inhibition: Sulfonamide-based kinase inhibitors often feature more complex structures designed to fit into the ATP-binding pocket of the target kinase. The sulfonamide group can form key hydrogen bonds.

Experimental Protocols

Carbonic Anhydrase Inhibition Assay (Stopped-Flow CO₂ Hydrase Assay)

This method measures the inhibition of the CA-catalyzed hydration of CO₂.

Principle: The hydration of CO₂ produces protons, leading to a decrease in pH. The rate of this pH change is monitored using a pH indicator.

Materials:

  • Purified human carbonic anhydrase isoforms (e.g., hCA I, II, IX, XII)

  • CO₂-saturated water

  • Buffer (e.g., Tris-HCl)

  • pH indicator (e.g., p-nitrophenol)

  • Test sulfonamide compounds

  • Stopped-flow spectrophotometer

Procedure:

  • Prepare a solution of the CA enzyme in the assay buffer.

  • Prepare various concentrations of the inhibitor solution.

  • In the stopped-flow instrument, rapidly mix the enzyme solution (with or without the inhibitor) with the CO₂-saturated water containing the pH indicator.

  • Monitor the change in absorbance of the pH indicator over time, which reflects the change in pH due to proton production.

  • Calculate the initial rate of the reaction from the slope of the absorbance curve.

  • Determine the inhibitor concentration that causes 50% inhibition (IC₅₀) and calculate the inhibition constant (Kᵢ) using the Cheng-Prusoff equation.[11]

Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution Method)

This assay determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

Principle: A standardized suspension of bacteria is exposed to serial dilutions of the antimicrobial agent in a liquid growth medium. The lowest concentration that inhibits growth is the MIC.

Materials:

  • Bacterial strains (e.g., S. aureus, E. coli)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Test sulfonamide compounds

  • 96-well microtiter plates

  • Spectrophotometer or plate reader

Procedure:

  • Prepare a stock solution of the sulfonamide in a suitable solvent (e.g., DMSO).

  • Perform two-fold serial dilutions of the stock solution in CAMHB in the wells of a 96-well plate.

  • Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard) and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculate each well (except for a sterility control) with the bacterial suspension.

  • Include a growth control (no drug) and a sterility control (no bacteria).

  • Incubate the plates at 37°C for 18-24 hours.

  • Determine the MIC by visual inspection for turbidity or by measuring the optical density at 600 nm. The MIC is the lowest concentration with no visible growth.

In Vitro Cytotoxicity Assay (MTT Assay)

This colorimetric assay is used to assess the cytotoxic effects of compounds on cancer cell lines by measuring metabolic activity.

Principle: Viable cells with active mitochondria reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.

Materials:

  • Human cancer cell lines (e.g., MCF-7, HCT-116)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a suitable density and allow them to attach overnight.

  • Prepare serial dilutions of the test sulfonamide in the cell culture medium.

  • Replace the medium in the wells with the medium containing the different concentrations of the compound. Include a vehicle control (medium with DMSO).

  • Incubate the plate for a specified period (e.g., 48 or 72 hours).

  • Add MTT solution to each well and incubate for 3-4 hours to allow formazan crystal formation.

  • Remove the medium and dissolve the formazan crystals in DMSO.

  • Measure the absorbance at a wavelength of approximately 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC₅₀ value.

Visualizing Pathways and Workflows

experimental_workflow_mic cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare Sulfonamide Stock Solution B Serial Dilutions in 96-well Plate A->B D Inoculate Wells with Bacteria B->D C Prepare Standardized Bacterial Inoculum C->D E Incubate at 37°C (18-24h) D->E F Visual Inspection or OD Measurement E->F G Determine MIC F->G

Caption: Workflow for Minimum Inhibitory Concentration (MIC) Assay.

signaling_pathway_ca_inhibition cluster_enzyme Carbonic Anhydrase Active Site CA CA Enzyme HCO3 H⁺ + HCO₃⁻ CA->HCO3 Catalyzes Zn Zn²⁺ CO2 CO₂ + H₂O CO2->CA Binds to Sulfonamide Sulfonamide (R-SO₂NH₂) Sulfonamide->Zn Coordinates to

Caption: Mechanism of Carbonic Anhydrase Inhibition by Sulfonamides.

Conclusion

The this compound scaffold is a versatile starting point for the development of a wide range of therapeutic agents. The structure-activity relationships discussed in this guide demonstrate that specific substitutions on the phenyl ring and the sulfonamide nitrogen are critical for directing the biological activity towards different targets. While the parent this compound shows limited biological activity, its derivatives have become indispensable drugs. Understanding these SAR principles is essential for the rational design of new, more potent, and selective sulfonamide-based therapeutics. Future research should continue to explore novel substitutions on the this compound core to develop next-generation inhibitors for various disease targets.

References

Safety Operating Guide

Personal protective equipment for handling Phenylsulfamide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The term "Phenylsulfamide" can be ambiguous and may refer to several different chemical compounds. This guidance is specific to N,N-Dimethyl-N′-phenylsulfamide (CAS No. 4710-17-2) . Professionals should always verify the specific chemical identity and consult the corresponding Safety Data Sheet (SDS) before handling any substance.

This document provides essential safety and logistical information for researchers, scientists, and drug development professionals engaged in the handling of N,N-Dimethyl-N′-phenylsulfamide. The following procedural guidance outlines the necessary personal protective equipment (PPE), operational plans for safe handling, and protocols for disposal.

Essential Safety Information

While a comprehensive hazard assessment is not available, N,N-Dimethyl-N′-phenylsulfamide should be handled with care. Based on available safety data, the primary hazards are not fully classified. However, standard laboratory precautions for handling chemical compounds should be strictly followed.

Personal Protective Equipment (PPE)

The following table summarizes the required personal protective equipment for handling N,N-Dimethyl-N′-phenylsulfamide.[1]

Protection Type Specific Requirements Color Palette
Eye/Face Protection Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).Frame: #4285F4, Lens: #FFFFFF
Skin Protection Wear fire/flame resistant and impervious clothing. Chemically resistant gloves should also be worn.Suit: #F1F3F4, Gloves: #5F6368
Respiratory Protection If exposure limits are exceeded, or if irritation or other symptoms are experienced, use a full-face respirator.#EA4335

Operational Plan for Handling this compound

A systematic approach is crucial for the safe handling of N,N-Dimethyl-N′-phenylsulfamide in a laboratory setting. The following workflow diagram illustrates the key steps from preparation to disposal.

Operational Workflow for this compound Handling cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don PPE prep_setup Prepare Work Area prep_ppe->prep_setup handling_weigh Weigh Compound prep_setup->handling_weigh handling_dissolve Dissolve/Use in Reaction handling_weigh->handling_dissolve cleanup_decon Decontaminate Glassware handling_dissolve->cleanup_decon cleanup_waste Segregate Waste cleanup_decon->cleanup_waste cleanup_dispose Dispose of Waste cleanup_waste->cleanup_dispose

Operational Workflow for this compound Handling

Step-by-Step Handling and Disposal Procedures

I. Preparation:

  • Don Personal Protective Equipment (PPE): Before entering the designated handling area, put on all required PPE as specified in the table above.

  • Prepare Work Area: Ensure the work area, preferably a chemical fume hood, is clean and uncluttered. Have all necessary equipment and reagents readily available.

II. Handling:

  • Weighing: Carefully weigh the desired amount of N,N-Dimethyl-N′-phenylsulfamide in a tared container within the fume hood to avoid inhalation of any dust.

  • Dissolving and Reaction: Add the compound to the solvent or reaction mixture in a controlled manner.

III. Cleanup and Disposal:

  • Decontamination: All glassware and equipment that have come into contact with N,N-Dimethyl-N′-phenylsulfamide should be decontaminated.

  • Waste Segregation: Collect all waste materials, including contaminated PPE, in a designated and clearly labeled hazardous waste container.

  • Disposal: Dispose of the hazardous waste through an approved waste disposal plant, following all local, state, and federal regulations.[2][3]

Emergency Procedures

In the event of exposure or a spill, follow these first-aid measures immediately:

Exposure Route First-Aid Measures
Inhalation Move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately.[1]
Skin Contact Take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor.[1]
Eye Contact Rinse with pure water for at least 15 minutes. Consult a doctor.[1]
Ingestion Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[1]

Accidental Release Measures:

In case of a spill, avoid dust formation and prevent further leakage if it is safe to do so. Collect the spilled material and arrange for disposal.[1]

References

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Top-N result to add to graph 6

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Reactant of Route 1
Phenylsulfamide
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Reactant of Route 2
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試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。